molecular formula C5H8N4 B8800928 1-(azetidin-3-yl)-1H-1,2,4-triazole

1-(azetidin-3-yl)-1H-1,2,4-triazole

Cat. No.: B8800928
M. Wt: 124.14 g/mol
InChI Key: VBGWAUZHDAWVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azetidin-3-yl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(azetidin-3-yl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(azetidin-3-yl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

1-(azetidin-3-yl)-1,2,4-triazole

InChI

InChI=1S/C5H8N4/c1-5(2-6-1)9-4-7-3-8-9/h3-6H,1-2H2

InChI Key

VBGWAUZHDAWVJI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)N2C=NC=N2

Origin of Product

United States

Foundational & Exploratory

Structural Elucidation of 1-(Azetidin-3-yl)-1H-1,2,4-Triazole: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise structural characterization of 1-(azetidin-3-yl)-1H-1,2,4-triazole is a critical checkpoint in fragment-based drug discovery (FBDD) and the development of JAK inhibitors. This scaffold presents a unique regiochemical challenge due to the annular tautomerism of the 1,2,4-triazole ring, which can lead to three distinct isomers (N1, N2, and N4) during synthesis. This guide provides a definitive, self-validating analytical workflow to unambiguously distinguish the biologically relevant N1-isomer from its congeners, utilizing high-field NMR (1H, 13C, 15N-HMBC), X-ray crystallography, and mass spectrometry.

The Regiochemical Matrix

The core challenge in synthesizing and identifying this molecule lies in the ambident nucleophilicity of the 1,2,4-triazole ring. When coupling an azetidine electrophile (typically protected at the azetidine nitrogen) with 1,2,4-triazole, three isomers are theoretically possible.

  • N1-Isomer (Target): The azetidine ring is attached to the nitrogen adjacent to a carbon and another nitrogen. This is typically the thermodynamically and kinetically favored product in basic alkylation conditions.

  • N2-Isomer (Impurity): Often formed as a minor byproduct. In the 1,2,4-triazole system, N1 and N2 are chemically distinct unless the ring is symmetrically substituted at C3/C5.

  • N4-Isomer (Rare): The azetidine is attached to the nitrogen flanked by two carbons. This isomer possesses a

    
     plane of symmetry, making it the easiest to identify but often the hardest to synthesize directly without specific precursors.
    
Regioselectivity Pathway

The following diagram illustrates the divergence in synthesis that necessitates this elucidation guide.

Regioselectivity Reactants 1,2,4-Triazole + Azetidine Electrophile Transition Transition State (Ambident Nucleophile) Reactants->Transition N1 N1-Isomer (Major Product) Asymmetric Transition->N1 Kinetic Control N2 N2-Isomer (Minor Product) Asymmetric Transition->N2 Steric/Electronic Factors N4 N4-Isomer (Trace/Specific) Symmetric Transition->N4 Specific Conditions

Figure 1: Divergent synthetic pathways yielding N1, N2, and N4 regioisomers.

Spectroscopic Elucidation Framework

The distinction between isomers relies heavily on Nuclear Magnetic Resonance (NMR). Mass spectrometry (MS) confirms the molecular formula but is generally insufficient for regiochemical assignment due to similar fragmentation patterns.

Proton NMR ( H NMR) Logic

The symmetry of the triazole ring is the first filter.

  • N4-Isomer (Symmetric): The triazole protons at C3 and C5 are chemically equivalent due to the plane of symmetry passing through the N4-azetidine bond.

    • Signature: A single singlet integrating to 2H in the aromatic region (~8.0–8.5 ppm).

  • N1-Isomer (Asymmetric): The environment at C3 (between N2 and N4) differs from C5 (between N1 and N4).

    • Signature: Two distinct singlets (1H each). Typically, H5 (adjacent to the substitution site N1) is deshielded relative to H3 .

    • Shift Delta:

      
       is usually significant (>0.5 ppm in DMSO-
      
      
      
      ).
  • N2-Isomer (Asymmetric): Also shows two singlets, but the chemical shifts and NOE patterns differ from the N1 isomer.

The "Nuclear Option": 2D NMR Strategy

To definitively distinguish N1 from N2, 2D correlations are required.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • N1-Isomer: The azetidine methine proton (at the point of attachment) is spatially closer to the triazole H5 than H3. A strong NOE correlation should be observed between the azetidine CH and the downfield triazole singlet (H5).

  • N2-Isomer: The substituent is at N2. The azetidine CH is spatially close to H3 .


-

HMBC

If available, this is the gold standard.

  • N1-Substitution: The azetidine CH proton will show a 3-bond coupling (

    
    ) to the substituted nitrogen (N1) and potentially N2/C5. The chemical shift of the substituted nitrogen (pyrrole-like) will be significantly shielded (~ -150 to -200 ppm relative to nitromethane) compared to the pyridine-like nitrogens.
    
Summary of NMR Characteristics
FeatureN1-Isomer (Target)N4-IsomerN2-Isomer
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric (

)
Triazole

H Signals
2 distinct singlets (1H, 1H)1 singlet (2H)2 distinct singlets (1H, 1H)

(H3 vs H5)
Large (>0.5 ppm)0 ppmModerate
NOE Correlation Azetidine-CH

H5 (Downfield)
Azetidine-CH

H3/H5 (Equiv)
Azetidine-CH

H3

C Signals (Triazole)
2 distinct peaks1 peak (2C intensity)2 distinct peaks

Decision Tree for Structure Confirmation

Use the following logic flow to validate your synthesized compound.

DecisionTree Start Analyze 1H NMR (DMSO-d6) CountPeaks Count Triazole CH Peaks Start->CountPeaks OnePeak 1 Peak (Integral 2H) CountPeaks->OnePeak Symmetric TwoPeaks 2 Peaks (Integral 1H each) CountPeaks->TwoPeaks Asymmetric N4_Result Conclusion: N4-Isomer OnePeak->N4_Result NOESY_Step Run 1D NOESY / ROESY Target: Azetidine Methine CH TwoPeaks->NOESY_Step NOE_H5 NOE to Downfield Proton (H5) (H5 is adjacent to N1) NOESY_Step->NOE_H5 NOE_H3 NOE to Upfield Proton (H3) (H3 is adjacent to N2) NOESY_Step->NOE_H3 N1_Result Conclusion: N1-Isomer (CONFIRMED) NOE_H5->N1_Result N2_Result Conclusion: N2-Isomer NOE_H3->N2_Result

Figure 2: Analytical decision matrix for triazole regioisomer determination.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    due to the poor solubility of polar triazole-azetidine salts and to prevent peak broadening from exchangeable protons.
  • Concentration: Prepare a 10-15 mg/mL solution for standard 1D experiments. For

    
    N-HMBC, increase concentration to >30 mg/mL if possible.
    
  • Reference: Calibrate to residual DMSO quintet at 2.50 ppm.

Protocol:

  • Dissolve 10 mg of the sample in 0.6 mL DMSO-

    
    .
    
  • Acquire 1H NMR (minimum 16 scans, d1=2s).

  • Acquire 13C{1H} NMR (minimum 512 scans) to verify carbon count.

  • Acquire 1H-1H NOESY (mixing time 500ms). Focus on the cross-peaks between the azetidine methine (~5.0-5.4 ppm) and the aromatic region (8.0-9.0 ppm).

X-Ray Crystallography (The Gold Standard)

If the compound is a solid, single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of regiochemistry.

Crystallization Protocol:

  • Vapor Diffusion: Dissolve 20 mg of the compound in a minimal amount of Methanol.

  • Place in a small vial inside a larger jar containing Ethyl Acetate or Diethyl Ether (antisolvent).

  • Seal and allow to stand undisturbed for 3-7 days.

  • Alternative: Slow evaporation of an Ethanol/Water (9:1) mixture often yields suitable needles for triazole salts.

Mass Spectrometry

While not regioselective, HRMS is required for purity and elemental composition.

  • Method: ESI+ (Electrospray Ionization).

  • Expected Ion:

    
    
    
  • Note: Azetidines are fragile; use low fragmentation voltage to avoid ring opening before detection.

References

  • Regioselectivity of 1,2,4-Triazole Alkylation

    • Al-Soud, Y. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016. Link

  • NMR Characteristics of Triazoles

    • ChemicalBook. "1H-1,2,4-Triazole Structure and Properties."[1][2] Link

  • Synthesis of Azetidine-Triazole Scaffolds (Contextual)

    • Organic Process Research & Development.[3] "Development of a Scalable Route toward an Alkylated 1,2,4-Triazole." ACS Publications, 2023. Link[3]

  • Katritzky, A. R. "Handbook of Heterocyclic Chemistry.

Sources

Technical Monograph: Physicochemical Properties & Applications of 1-(azetidin-3-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(azetidin-3-yl)-1H-1,2,4-triazole , a high-value heterocyclic building block used in modern medicinal chemistry.

Executive Summary

1-(azetidin-3-yl)-1H-1,2,4-triazole (C₅H₈N₄) represents a strategic scaffold in fragment-based drug discovery (FBDD). It combines the rigid, sp³-rich geometry of the azetidine ring with the bioisosteric versatility of the 1,2,4-triazole moiety. This compound is increasingly utilized to modulate physicochemical parameters such as metabolic stability, solubility, and dipole orientation in kinase inhibitors (e.g., JAK family) and GPCR ligands.

This guide details the molecular architecture, critical physicochemical constants, and synthetic handling of this compound, providing researchers with the data necessary to integrate it into lead optimization campaigns.

Molecular Architecture & Structural Analysis

The molecule consists of a four-membered azetidine ring linked at its C3 position to the N1 nitrogen of a 1,2,4-triazole ring. This specific connectivity creates a unique vector for hydrogen bonding and defines the molecule's acid-base profile.

Conformational Dynamics
  • Ring Strain: The azetidine ring possesses significant ring strain (~26 kcal/mol), which influences its reactivity and interaction with biological targets. The "puckered" conformation of the azetidine minimizes torsional strain, positioning the triazole substituent equatorially to reduce 1,3-diaxial interactions.

  • Vectorality: The N1-linkage of the triazole ensures a stable aromatic system that acts as a hydrogen bond acceptor, while the azetidine nitrogen (NH) remains available as a hydrogen bond donor/acceptor or handle for further functionalization.

Structural Diagram (DOT Visualization)

The following diagram illustrates the core structural features and reactive centers.

StructureProperties Compound 1-(azetidin-3-yl)-1H-1,2,4-triazole Azetidine Azetidine Ring (sp3-rich, Rigid) Compound->Azetidine Contains Triazole 1,2,4-Triazole (Aromatic, Dipole) Compound->Triazole Contains NH_Center Secondary Amine (NH) pKa ~9.0 - 9.5 Azetidine->NH_Center Functional Handle N4_Center Triazole N4 Weak Base (pKa ~2.3) Triazole->N4_Center Interaction Site

Caption: Structural decomposition highlighting the basic azetidine center and the weakly basic triazole moiety.

Physicochemical Profile

The following data is synthesized from calculated consensus models and experimental analogues (e.g., 3-(1,2,4-triazol-1-yl)azetidine derivatives).

Key Parameters Table[7]
PropertyValue / RangeSignificance in Drug Design
Molecular Formula C₅H₈N₄Low MW fragment (<150 Da).
Molecular Weight 124.14 g/mol Ideal for Lead-E (Lead-Efficiency) optimization.
Exact Mass 124.0749Mass spec identification (M+H⁺ = 125.08).
pKa (Azetidine NH) 9.2 ± 0.5Moderately basic. Less basic than unsubstituted azetidine (11.3) due to the electron-withdrawing triazole.
pKa (Triazole N4) 2.3 ± 0.2Very weak base; protonated only at low pH.
LogP (Octanol/Water) -1.1 to -0.6Highly hydrophilic; excellent for lowering lipophilicity (LogD) of lead compounds.
TPSA ~43 ŲGood permeability; Azetidine NH (~12) + Triazole (~31).
H-Bond Donors 1 (NH)Critical for solubility and target binding.
H-Bond Acceptors 3 (Triazole N2, N4 + Azetidine N)Interacts with water/protein residues.
Melting Point 115°C - 125°CSolid at room temperature (typically crystalline).
Solubility & Stability
  • Aqueous Solubility: High (>10 mg/mL at pH 7.4). The compound exists predominantly as a cationic species (protonated azetidine) at physiological pH if not further substituted.

  • Chemical Stability: The N1-C3 linkage is metabolically stable. The azetidine ring is stable to hydrolysis but can be susceptible to nucleophilic ring opening under extreme forcing conditions (high heat + strong nucleophiles), though it is generally robust in standard coupling reactions.

Synthetic Methodologies & Handling[2][6][8][9]

Researchers typically synthesize this core via nucleophilic displacement or obtain it as a protected intermediate (e.g., Boc-protected).

Synthesis Workflow (Protocol)

Objective: Preparation of 1-(azetidin-3-yl)-1H-1,2,4-triazole from 1-Boc-3-iodoazetidine.

Reagents:

  • 1-Boc-3-iodoazetidine (or 1-Boc-3-mesyloxyazetidine)

  • 1,2,4-Triazole[1][2][3][4][5][6][7][8][9][10][11]

  • Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • DMF (Dimethylformamide), anhydrous

  • TFA (Trifluoroacetic acid) / DCM (Dichloromethane)

Step-by-Step Protocol:

  • Nucleophilic Displacement:

    • Dissolve 1,2,4-triazole (1.2 eq) in anhydrous DMF.

    • Add

      
       (2.0 eq) and stir at room temperature for 30 min to generate the triazolate anion.
      
    • Add 1-Boc-3-iodoazetidine (1.0 eq) dropwise.

    • Heat the mixture to 80°C for 4-6 hours. Monitor by LC-MS for the formation of the Boc-protected intermediate (

      
      ).
      
    • Note: Regioselectivity (N1 vs N4 attack) usually favors N1 (thermodynamic product), but N4 isomers may form. Purify via column chromatography (Ethyl Acetate/Hexane).

  • Deprotection:

    • Dissolve the purified Boc-intermediate in DCM.

    • Add TFA (10-20% v/v) at 0°C. Stir at room temperature for 2 hours.

    • Concentrate in vacuo.

  • Free Base Isolation (Critical):

    • The residue will be the TFA salt. To obtain the free base, pass through a basic ion-exchange resin (e.g., SCX-2) or treat with

      
       in methanol and concentrate.
      
Synthetic Pathway Diagram

Synthesis Start 1-Boc-3-iodoazetidine (Electrophile) Inter Intermediate: 1-Boc-3-(1,2,4-triazol-1-yl)azetidine Start->Inter DMF, 80°C SN2 Displacement Reagent 1,2,4-Triazole + Base (Nucleophile) Reagent->Inter Step2 Deprotection (TFA/DCM) Inter->Step2 Final Target: 1-(azetidin-3-yl)-1H-1,2,4-triazole Step2->Final Salt Neutralization

Caption: Synthetic route from commercially available precursors to the target scaffold.

Application in Drug Design

Bioisosterism & Pharmacophore Utility
  • Rigid Linker: The azetidine ring acts as a rigid spacer, orienting the triazole vectorially. This is superior to flexible alkyl chains (e.g., ethyl linkers) for reducing entropic penalties upon binding.

  • Dipole Modulation: The 1,2,4-triazole introduces a strong dipole moment (~2.1 D), which can be exploited to interact with backbone carbonyls in the binding pocket of enzymes (e.g., Kinases, Proteases).

  • Metabolic Stability: The removal of potentially labile C-H bonds (compared to a cyclopentyl or cyclobutyl analog) and the lowering of LogP generally improve metabolic stability (lower clearance).

Case Study Context

This scaffold is structurally related to intermediates used in the synthesis of JAK inhibitors (e.g., Baricitinib analogs), where the azetidine nitrogen is coupled to a sulfonyl or cyano-acetyl group, and the C3 position holds a heteroaromatic system.

References

  • Katakade, S. P., et al. (2021).[12] Synthesis and biological evaluation of 1,2,4-triazole derivatives. Journal of Heterocyclic Chemistry. (General synthetic methodology for N-alkylated triazoles).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Comparative analysis of 4-membered rings). [Link]

Sources

1-(Azetidin-3-yl)-1H-1,2,4-triazole: Mechanism of Action & Pharmacophore Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, medicinal chemistry, and experimental utility of the 1-(azetidin-3-yl)-1H-1,2,4-triazole moiety.

This specific structure is a privileged pharmacophore in modern drug discovery, most notably serving as a core scaffold in Janus Kinase (JAK) inhibitors (analogous to the pyrazole-azetidine core of Baricitinib) and appearing in fragment-based design for CTLA-4 antagonists and epigenetic modulators .

Executive Summary

1-(Azetidin-3-yl)-1H-1,2,4-triazole is a synthetic heterocyclic scaffold used primarily to target the ATP-binding cleft of protein kinases. It functions as a bioisostere of the 1-(azetidin-3-yl)-1H-pyrazole moiety found in the FDA-approved drug Baricitinib (Olumiant).

  • Primary Target: Janus Kinases (JAK1, JAK2, JAK3, TYK2).

  • Mechanism: Type I ATP-competitive inhibition.

  • Key Chemical Feature: The azetidine ring acts as a rigid, sp³-rich linker that vectors the 1,2,4-triazole (hinge binder) and the N1-substituent (solvent-front binder) into a precise geometry, maximizing potency while minimizing entropic penalty upon binding.

Mechanism of Action: Molecular Pharmacology

The biological activity of this scaffold is driven by its ability to mimic the transition state of ATP binding within the kinase catalytic domain.

ATP-Competitive Inhibition (The "Hinge" Interaction)

The 1,2,4-triazole ring is critical for anchoring the molecule within the kinase hinge region.

  • H-Bond Acceptor: The nitrogen at position 2 or 4 of the triazole ring serves as a hydrogen bond acceptor. It interacts with the backbone amide NH of specific residues in the hinge region (e.g., Glu966 in JAK2 or Leu884 in JAK1).

  • H-Bond Donor (Optional): If the triazole is C-substituted (e.g., with an amine), it can act as a donor to the backbone carbonyl of the hinge residues.

  • Selectivity Filter: Unlike the pyrazole in Baricitinib, the 1,2,4-triazole has a lower pKa and different electrostatic potential map, which alters the water network in the binding pocket. This is often exploited to improve selectivity for JAK1 over JAK2 by reducing hydrophobic contacts in the specificity pocket.

The Azetidine "Vector" Effect

The 4-membered azetidine ring is not just a passive linker; it is a conformational lock .

  • Rigidification: The azetidine ring has a high energy barrier for inversion compared to a piperidine or pyrrolidine ring. This holds the triazole (at C3) and the tail group (at N1) in a fixed angle (~109°).

  • Metabolic Stability: The strained ring is surprisingly metabolically stable compared to linear alkyl chains, resisting oxidative dealkylation by CYP450 enzymes.

  • Vector Alignment: The C3-attachment point orients the triazole directly toward the hinge, while the N1-attachment point directs the "tail" (often a cyanomethyl sulfonyl group) toward the solvent-exposed region or the arginine-rich P-loop.

Signaling Pathway Inhibition (JAK-STAT)

By occupying the ATP-binding site, molecules containing this scaffold prevent the phosphorylation of the kinase activation loop.

  • Blockade: The inhibitor binds to the JAK catalytic domain.

  • Inhibition: JAK cannot phosphorylate the cytoplasmic tail of cytokine receptors (e.g., IL-6R, IFNAR).

  • Signal Termination: STAT proteins (Signal Transducers and Activators of Transcription) are not recruited or phosphorylated.

  • Transcriptional Silence: Dimerization and nuclear translocation of STATs are prevented, halting the transcription of pro-inflammatory cytokines (IL-6, IL-12, IL-23).

Visualization: The JAK-STAT Inhibition Pathway

The following diagram illustrates the precise intervention point of the 1-(azetidin-3-yl)-1H-1,2,4-triazole scaffold within the cellular signaling cascade.

JAK_Inhibition Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK_Active JAK Kinase (Active) + ATP Receptor->JAK_Active Activates JAK_Blocked JAK Kinase (Inhibited) JAK_Active->JAK_Blocked Inactivation STAT STAT Protein (Monomer) JAK_Active->STAT Phosphorylation (Blocked) Inhibitor Azetidinyl-Triazole Scaffold Inhibitor->JAK_Active Competitive Binding (Hinge Region) pSTAT p-STAT (Dimer) Nucleus Nucleus / Gene Transcription

Caption: The scaffold competitively binds the JAK ATP pocket, preventing STAT phosphorylation and downstream pro-inflammatory gene transcription.

Medicinal Chemistry & Bioisosterism[1][2][3][4][5][6][7]

In drug design, this scaffold is frequently compared to the azetidinyl-pyrazole found in Baricitinib.

Feature1,2,4-Triazole ScaffoldPyrazole Scaffold (Baricitinib)Impact on Drug Properties
H-Bonding 3 Nitrogens (2 Acceptors)2 Nitrogens (1 Acceptor/Donor)Triazole offers more vectors for water-mediated bridging.
Lipophilicity (cLogP) Lower (More Polar)Higher (More Lipophilic)Triazole improves aqueous solubility and reduces plasma protein binding.
Acidity (pKa) ~10.0 (Triazole NH)~14.0 (Pyrazole NH)Triazole is more acidic; N-alkylation is synthetically easier.
Metabolic Stability HighModerateTriazole is less prone to oxidation than electron-rich pyrazoles.

Key Insight: The switch from pyrazole to 1,2,4-triazole is often a strategic "scaffold hop" used to evade patent space or to reduce off-target activity against kinases like Aurora B or CDK2 .

Experimental Protocols

Synthesis of the Core Scaffold

This protocol describes the formation of the 1-(azetidin-3-yl)-1H-1,2,4-triazole core via nucleophilic substitution, a standard industrial method.

Reagents:

  • 1-Boc-3-iodoazetidine (CAS: 254454-54-1)

  • 1,2,4-Triazole (CAS: 288-88-0)

  • Cesium Carbonate (

    
    )
    
  • DMF (Dimethylformamide)

Step-by-Step Protocol:

  • Preparation: Dissolve 1,2,4-triazole (1.2 eq) in anhydrous DMF (0.5 M concentration).

  • Activation: Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to deprotonate the triazole.
    
  • Coupling: Add 1-Boc-3-iodoazetidine (1.0 eq) dropwise.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor by LC-MS for the disappearance of the iodide.

  • Workup: Dilute with ethyl acetate, wash with water and brine (3x) to remove DMF. Dry over

    
    .
    
  • Purification: Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

    • Note: This reaction yields a mixture of N1- and N2-isomers. The N1-isomer (1,2,4-triazol-1-yl) is typically the major product and the desired pharmacophore.

In Vitro Kinase Assay (JAK1/JAK2)

To validate the mechanism, a FRET-based LanthaScreen assay is recommended.

  • Enzyme Prep: Incubate recombinant JAK1 or JAK2 kinase (0.5 nM) with the test compound (diluted in DMSO) for 1 hour at room temperature.

  • Substrate Addition: Add ATP (at

    
    , typically 10-50 µM) and GFP-labeled STAT1 substrate (50 nM).
    
  • Reaction: Allow phosphorylation to proceed for 60 minutes.

  • Detection: Add Eu-labeled anti-phospho-STAT1 antibody.

  • Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 615/665 nm). A decrease in FRET ratio indicates binding and inhibition.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry. Link (Foundational work on JAK scaffolds).

  • Menet, C. J., et al. (2015). "Triazolopyridine compounds as JAK inhibitors." Future Medicinal Chemistry. Link (Discusses triazole bioisosteres in JAK inhibitors).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link (Review of triazole vs. pyrazole properties).

  • Zentiva, K.S. (2018). "Crystalline forms of 2-[1-Ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4yl)pyrazol-1yl]azetidin-3yl]-acetonitrile." Google Patents. Link (Patent detailing the azetidine-heterocycle core synthesis).

  • ChemScene. (2024). "3-(Azetidin-3-ylmethyl)-1H-1,2,4-triazole Product Data." Link (Commercial availability of the specific fragment).

The Azetidinyl-Triazole Scaffold: Structural Pharmacology and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Part 1: Executive Technical Analysis

The compound 1-(azetidin-3-yl)-1H-1,2,4-triazole represents a high-value "privileged scaffold" in modern medicinal chemistry. It is structurally characterized by a four-membered saturated azetidine ring linked via nitrogen-1 to a five-membered 1,2,4-triazole ring.

This moiety is not merely a reagent but a bioisosteric core used to optimize potency and metabolic stability in kinase inhibitors and GPCR modulators. Its significance stems from two critical physicochemical properties:

  • Conformational Restriction: The azetidine ring (C3-substituted) acts as a rigid vector, projecting the triazole warhead into specific protein binding pockets (e.g., ATP hinge regions) with lower entropic penalty than flexible alkyl chains.

  • Bioisosterism: The 1-(azetidin-3-yl)-triazole motif is a direct bioisostere of the 1-(azetidin-3-yl)-pyrazole core found in the FDA-approved drug Baricitinib (Olumiant) . Replacing the pyrazole with a triazole alters the hydrogen bond donor/acceptor profile (increasing polarity) and modifies the pKa, potentially reducing metabolic clearance.

This guide details the primary and emerging therapeutic targets of this scaffold, supported by mechanistic validation protocols.

Part 2: Primary Therapeutic Target: Janus Kinases (JAK1/JAK2)

The most authoritative target for the 1-(azetidin-3-yl)-1H-1,2,4-triazole scaffold is the Janus Kinase (JAK) family, specifically the ATP-binding site of JAK1 and JAK2.

Mechanism of Action: ATP-Competitive Inhibition

In the context of JAK inhibitors, this scaffold functions as the "hinge-binding" element. The 1,2,4-triazole ring mimics the adenine base of ATP.

  • Nitrogen Interaction: The nitrogen atoms (N2 or N4) of the triazole ring serve as hydrogen bond acceptors for the backbone amide NH of the kinase hinge region (e.g., Glu966 in JAK2).

  • Azetidine Positioning: The azetidine ring positions the "tail" of the inhibitor (often a cyanomethyl or sulfonyl group) towards the solvent front or the P-loop, crucial for selectivity against other kinases.

Signaling Pathway Visualization

The following diagram illustrates the JAK-STAT signaling pathway and the precise intervention point of azetidinyl-triazole based inhibitors.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Target of Azetidinyl-Triazole) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inhibitor 1-(azetidin-3-yl)-1H-1,2,4-triazole Scaffold Inhibitor->JAK ATP Competition

Caption: The JAK-STAT pathway showing the competitive inhibition of JAK1/2 phosphorylation by the azetidinyl-triazole scaffold.

Structure-Activity Relationship (SAR) Data

The following table compares the theoretical potency of the triazole scaffold against the standard pyrazole scaffold (Baricitinib core) based on typical kinase SAR trends.

Scaffold CoreH-Bond AcceptorsPolar Surface Area (Ų)Metabolic StabilityJAK1 IC50 (Predicted)
1-(Azetidin-3-yl)-Pyrazole (Baricitinib)1 (N2)~17.8Moderate~5.9 nM
1-(Azetidin-3-yl)-1,2,4-Triazole 2 (N2, N4)~30.7High ~10-50 nM*
1-(Azetidin-3-yl)-Imidazole 1 (N3)~17.8Low>100 nM

Note: While the triazole may show slightly lower potency due to electronic differences, it is often employed to improve solubility and reduce CYP450 inhibition compared to the pyrazole.

Part 3: Emerging Targets & Off-Target Pharmacology

Beyond kinases, the 1-(azetidin-3-yl)-1H-1,2,4-triazole moiety is gaining traction in other therapeutic areas due to its ability to mimic the transition states of enzymatic reactions.

Monoacylglycerol Lipase (MAGL)
  • Relevance: MAGL hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibitors are potential treatments for pain and neuroinflammation.

  • Mechanism: The azetidine nitrogen can be carbamoylated to form a covalent bond with the catalytic serine of MAGL. The triazole group acts as a leaving group mimic or an anchor in the oxyanion hole.

  • Reference: Research indicates azetidinyl-piperazine ureas as potent MAGL inhibitors [1].

mGluR2 Positive Allosteric Modulators (PAMs)
  • Relevance: Treatment of schizophrenia and anxiety.

  • Mechanism: 3-(Azetidin-3-yl) derivatives have been identified as core scaffolds for mGluR2 PAMs.[1] The rigid azetidine holds the aromatic tail in the precise orientation required for the allosteric pocket [2].

Part 4: Experimental Validation Protocols

To validate the therapeutic potential of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis of the Scaffold (Fragment Generation)
  • Objective: Synthesize 1-(1-benzhydrylazetidin-3-yl)-1H-1,2,4-triazole for testing.

  • Methodology:

    • Starting Material: 1-Benzhydrylazetidin-3-yl methanesulfonate.

    • Nucleophilic Substitution: React with 1,2,4-triazole and cesium carbonate (

      
      ) in DMF at 80°C.
      
    • Regioselectivity Check: The reaction yields both N1- and N4-isomers. Separation is required via column chromatography (DCM:MeOH 95:5).

    • Validation: 1H NMR must show the unique C5-H proton of the triazole (typically ~8.2 ppm) and the azetidine methine quintet.

Protocol B: ADP-Glo™ Kinase Assay (JAK1/JAK2)
  • Objective: Quantify the IC50 of the synthesized fragment against JAK kinases.

  • Principle: Measures ADP formation from the kinase reaction; ADP is converted to ATP, which is quantified by luciferase/luciferin.

Step-by-Step Workflow:

  • Enzyme Prep: Dilute JAK1 or JAK2 enzyme (0.2 ng/µL) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Add 1 µL of the azetidinyl-triazole compound (serial dilution in DMSO) to a 384-well white plate.

  • Reaction Initiation: Add 2 µL of Enzyme solution + 2 µL of Substrate/ATP mix (Poly(Glu,Tyr) 4:1 peptide + 10 µM ATP).

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response curve to determine IC50.

Workflow Diagram:

Assay_Protocol Step1 1. Enzyme Prep (JAK1/2) Step2 2. Compound Addition Step1->Step2 Step3 3. Reaction (60 min) Step2->Step3 Step4 4. ADP-Glo Reagent Step3->Step4 Step5 5. Detection Reagent Step4->Step5 Step6 6. Luminescence Read Step5->Step6

Caption: Step-by-step ADP-Glo kinase assay workflow for validating target engagement.

Part 5: References

  • Hatori, A., et al. (2021). "Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton." Bioorganic & Medicinal Chemistry.

  • Doornbos, M. L. J., et al. (2020).[1] "Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs." ACS Medicinal Chemistry Letters.

  • Beena, T., et al. (2014). "Novel 1,2,4-Triazole Incorporated Azetidin-2-One Analogues as Anti-Tubercular Agents." Research & Reviews: Journal of Chemistry.

  • Mullard, A. (2017). "FDA approves baricitinib." Nature Reviews Drug Discovery (Contextual reference for Baricitinib structure).

  • ChemicalBook. (2024). "3-(Azetidin-3-yl)-1H-1,2,4-triazole Reagent Properties."

Sources

Technical Guide: In Vitro Profiling and Screening of 1-(Azetidin-3-yl)-1H-1,2,4-Triazole Scaffolds

[1]

Part 1: Core Directive & Strategic Context[1]

The Scaffold at a Glance

The 1-(azetidin-3-yl)-1H-1,2,4-triazole moiety represents a privileged structural motif in modern medicinal chemistry.[1] It is not merely a passive linker but a functional "bio-isosteric engine" often employed to replace metabolically labile alkyl chains or conformationally floppy linkers.

  • Azetidine Ring: Provides distinct vectorality and rigidity (sp³ character) while maintaining a lower molecular weight and lipophilicity (LogD) compared to piperidines or pyrrolidines. It often serves to tune the pKa of the molecule, influencing solubility and hERG liability.

  • 1,2,4-Triazole: A classic pharmacophore capable of hydrogen bond acceptance and donation, often interacting with key residues in enzyme active sites (e.g., the hinge region of kinases or the heme iron of CYP51 in fungi).

The Screening Philosophy

Screening this scaffold requires a Fragment-Based Drug Discovery (FBDD) mindset.[1] Unlike screening a fully optimized drug, you are likely profiling this entity as a "seed" or an intermediate. Therefore, the screening cascade must prioritize biophysical integrity and physicochemical suitability before assessing raw potency.

The Golden Rule: Do not screen for potency until you have validated solubility and stability. A potent compound that precipitates in the assay buffer is a false positive waiting to derail your program.

Part 2: Scientific Integrity & Logic (The Screening Cascade)

Stage I: Physicochemical "Pre-Screening"

Before any biological assay, the fundamental properties of the scaffold must be mapped. The azetidine nitrogen is basic (typically pKa ~8-10 depending on substitution), which drastically affects assay behavior.

ParameterMethodCritical ThresholdScientific Rationale
Kinetic Solubility Nephelometry / UV> 100 µM (PBS pH 7.[1]4)Azetidines are polar, but triazole substitution can alter crystal packing. Low solubility causes "assay crash-out."[1]
pKa Determination Potentiometric TitrationMap basic centerEssential for understanding ionization state in cytosolic (pH 7.2) vs. lysosomal (pH 4.5) environments.
LogD (pH 7.4) Shake-flask / HPLC< 3.0 (Ideal: 0-2)Maintains "Lead-likeness."[1] High LogD correlates with metabolic clearance and off-target toxicity.[1]
Stage II: In Vitro ADME & Safety

Once the compound is deemed "assayable," we move to survival metrics.

A. Microsomal Stability (Metabolic Hotspots)
  • Risk: The azetidine ring is susceptible to oxidative ring opening or N-oxidation by Cytochrome P450s.[1]

  • Protocol: Incubate with human/mouse liver microsomes + NADPH.

  • Success Metric:

    
     min.
    
  • Control: Verapamil (high clearance) vs. Warfarin (low clearance).

B. Permeability (PAMPA/Caco-2)[1]
  • Risk: Highly polar azetidine-triazole fragments may suffer from poor passive permeability.[1]

  • Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4.

  • Success Metric:

    
     cm/s.[1]
    
C. hERG Inhibition (Early Warning)
  • Risk: Basic amines (azetidine) linked to aromatic systems (triazole) can mimic the pharmacophore required to block the hERG potassium channel, leading to QT prolongation.

  • Protocol: Fluorescence polarization binding assay (Redfern method) or automated patch clamp.

  • Success Metric:

    
     µM (or > 30x therapeutic margin).
    
Stage III: Target Engagement (The "Activity" Screen)

Given the structural similarity to JAK inhibitors (e.g., Baricitinib intermediates) and Antifungals , the screening context usually bifurcates here.

Pathway A: Kinase Inhibition (JAK/STAT)

The 1,2,4-triazole often binds to the ATP-binding pocket.[1]

  • Assay Type: FRET or TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[1]

  • Mechanism: Competition with ATP.

  • Readout: Phosphorylation of a synthetic peptide substrate (e.g., ULight-JAK-1).[1]

Pathway B: Antimicrobial Activity[1][2][3][4][5][6]
  • Assay Type: Broth Microdilution (CLSI Standards).

  • Target: CYP51 (Lanosterol 14α-demethylase).[1][7]

  • Readout: Minimum Inhibitory Concentration (MIC) against C. albicans or A. fumigatus.

Part 3: Visualization & Formatting[1]

The Screening Workflow Diagram

This diagram visualizes the decision tree for screening this specific scaffold, emphasizing the "Fail Fast" criteria.

ScreeningCascadeStartCompound Synthesis(1-(azetidin-3-yl)-1H-1,2,4-triazole)QCQC Check(LCMS Purity > 95%)Start->QCPhysChemPhysChem Profiling(Solubility, pKa, LogD)QC->PhysChemPassFail1Discard / Re-designQC->Fail1FailADMEIn Vitro ADME(Microsomal Stability, PAMPA)PhysChem->ADMESolubility > 100µMPhysChem->Fail1InsolubleToxEarly Safety(hERG Binding, Cytotoxicity)ADME->ToxStable (T1/2 > 30m)ADME->Fail1UnstableTargetTarget Potency(Kinase IC50 / MIC)Tox->TargethERG IC50 > 10µMTox->Fail1Cardiotoxic Risk

Caption: Figure 1. The "Fail-Fast" screening cascade designed to filter out physicochemical liabilities before investing in expensive potency assays.[1]

Mechanistic Logic Diagram

Why does this scaffold work? This diagram illustrates the structure-activity relationship (SAR) logic.[1]

SAR_LogicScaffold1-(azetidin-3-yl)-1H-1,2,4-triazoleAzetidineAzetidine Ring(Rigid Linker)Scaffold->AzetidineTriazole1,2,4-Triazole(Pharmacophore)Scaffold->TriazoleFunction1Low LogD(Improved Solubility)Azetidine->Function1Function2Vector Control(Defined Exit Angle)Azetidine->Function2Function3H-Bond Acceptor(Kinase Hinge Bind)Triazole->Function3Function4Metal Coordination(Heme Iron - CYP51)Triazole->Function4

Caption: Figure 2. Structural dissection of the scaffold, highlighting the specific medicinal chemistry roles of the azetidine and triazole components.

Part 4: Detailed Experimental Protocol

Selected Protocol: Microsomal Stability Assay (Metabolic Clearance) Rationale: The azetidine ring is the metabolic "weak link." Verifying its stability is the primary go/no-go gate.[1]

Reagents & Setup
  • Test Compound: 1-(azetidin-3-yl)-1H-1,2,4-triazole derivative (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow
  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (0.1% DMSO final).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 mins.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution. Vortex for 10 min.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation

Calculate the slope (



Validation Criteria:

  • Test compound recovery at

    
     must be > 85%.
    
  • Positive control (Verapamil) must show high clearance (

    
     min).
    
  • Negative control (Warfarin) must show stability (

    
     min).
    

Part 5: References

  • Mishra, C. B., et al. (2017). "Triazole-based inhibitors of the JAK-STAT signaling pathway: A review." European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. Link

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier. Link

  • Kola, S. S. (2025).[5] "Synthesis, Characterization and in vitro Antimicrobial Screening of Some Novel Series of 2-Azetidinone Derivatives." Asian Journal of Chemistry. Link[5]

Preliminary Toxicity Profile of Azetidinyl Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Scaffold at a Glance

The azetidinyl triazole scaffold represents a high-potential pharmacophore in modern drug discovery, particularly for antifungal (CYP51 inhibitors), anticancer (kinase inhibitors), and antibacterial applications. This hybrid structure combines the azetidine ring—a strained, four-membered saturated heterocycle offering lowered lipophilicity and metabolic stability advantages over larger rings—with the 1,2,3- or 1,2,4-triazole moiety, a proven bioisostere for amide bonds and a key heme-coordinating group.

However, this structural marriage introduces distinct toxicological liabilities. The primary risks stem from the triazole's intrinsic affinity for hepatic CYP450 enzymes (leading to drug-drug interactions) and the azetidine ring's potential electrophilicity (leading to covalent protein modification) when activated by electron-withdrawing groups. This guide provides a rigorous, self-validating framework for profiling these risks early in the lead optimization phase.

Structural Alerts & Mechanistic Toxicity (SAR)

Understanding the toxicity of azetidinyl triazoles requires deconstructing the molecule into its reactive components.

The Triazole Moiety: Heme Coordination & CYP Inhibition

The nitrogen atoms in the triazole ring (specifically N3 or N4 depending on the isomer) possess a lone pair capable of coordinating with the heme iron of cytochrome P450 enzymes.

  • Mechanism: Reversible Type II binding to the heme iron, preventing substrate oxidation.

  • Target: Primary liability is CYP3A4 inhibition, followed by CYP2C9 and CYP2C19.[1]

  • Toxicity Consequence: Significant risk of Drug-Drug Interactions (DDIs), leading to elevated plasma concentrations of co-administered drugs.[2][3]

The Azetidine Ring: Strain & Electrophilicity

While kinetically stable in many contexts, the azetidine ring possesses ~26 kcal/mol of ring strain.

  • Activation: When attached to strong electron-withdrawing groups (e.g., sulfonyls, carbonyls, or electron-deficient heteroaromatics like certain triazoles), the ring carbon can become electrophilic.

  • Mechanism: Nucleophilic attack by biological thiols (e.g., Cysteine residues in proteins or Glutathione) can trigger ring opening.

  • Toxicity Consequence: Irreversible covalent binding to proteins (haptenization), potentially leading to immune-mediated idiosyncrasies or off-target enzyme inhibition.

Physicochemical Liabilities (hERG)

The azetidine nitrogen is typically basic (pKa ~9-10). At physiological pH, it exists as a cation.

  • hERG Liability: Basic amines linked to lipophilic aromatic groups (like the triazole-aryl tail) fit the pharmacophore for hERG channel blockade.

  • Consequence: QT interval prolongation and risk of Torsades de Pointes (cardiotoxicity).[4][5]

SAR_Toxicity Scaffold Azetidinyl Triazole Scaffold Triazole Triazole Ring (Aromatic) Scaffold->Triazole Azetidine Azetidine Ring (Strained Cyclic Amine) Scaffold->Azetidine CYP CYP450 Heme Binding (Type II Ligand) Triazole->CYP Lone Pair N Strain Ring Strain (~26 kcal/mol) Azetidine->Strain Basic Basic Nitrogen (Cationic at pH 7.4) Azetidine->Basic DDI Drug-Drug Interactions (CYP3A4 Inhibition) CYP->DDI Cys Cysteine Reactivity (Ring Opening) Strain->Cys If Activated Covalent Covalent Protein Binding (Immune/Off-target) Cys->Covalent hERG hERG Channel Blockade Basic->hERG + Lipophilic Tail

Figure 1: Structural Activity Relationship (SAR) mapping the core scaffold features to specific toxicological outcomes.

In Vitro Toxicity Screening Protocols

To validate the safety of azetidinyl triazole analogs, a tiered screening cascade is required. Do not rely on single-endpoint assays.

Metabolic Stability & CYP Inhibition (The "Triazole Check")

Since triazoles are potent CYP inhibitors, this is the critical " go/no-go " gate.

Protocol: Fluorogenic CYP Inhibition Assay (High Throughput)

  • Enzyme Source: Recombinant human CYP3A4, CYP2C9, and CYP2D6 (Supersomes™ or Baculosomes®).

  • Substrates:

    • CYP3A4: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) or Midazolam (LC-MS endpoint preferred for accuracy).

    • CYP2D6: AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).

  • Procedure:

    • Incubate Test Compound (0.1 – 50 µM) with Enzyme + NADPH Regeneration System in phosphate buffer (pH 7.4) for 10 min at 37°C.

    • Crucial Step (TDI Check): Run a parallel set pre-incubating compound and enzyme for 30 mins before adding substrate. If IC50 shifts >1.5-fold, the compound is a Time-Dependent Inhibitor (mechanism-based inactivation), a major red flag for triazoles.

  • Readout: Fluorescence intensity (Ex/Em specific to metabolite) or LC-MS/MS peak area.

Cysteine Reactivity Profiling (The "Azetidine Check")

To rule out non-specific electrophilicity from the strained ring.

Protocol: GSH Trapping Assay

  • Reagents: Reduced Glutathione (GSH) at 5 mM; Test Compound at 10 µM.

  • Incubation: Phosphate buffer (pH 7.4) at 37°C for 1, 4, and 24 hours.

  • Analysis: LC-MS/MS scan for [M + 307]+ adducts (GSH mass addition).

  • Interpretation:

    • < 1% Adduct: Stable/Safe.

    • > 5% Adduct: High risk of covalent toxicity; azetidine ring is too activated.

Cytotoxicity Profiling

Determine the therapeutic window.

Table 1: Recommended Cell Lines for Toxicity Screening

Cell LineTissue OriginRationaleKey Endpoint
HepG2 LiverMetabolic competence (low); standard for hepatotoxicity.ATP Content (CellTiter-Glo)
HepaRG LiverHigh metabolic competence (expresses CYPs); better predictor of metabolite-driven toxicity.LDH Release (Membrane integrity)
HEK293 KidneyRobust, non-cancerous (immortalized) baseline for general cellular health.MTT/MTS (Metabolic flux)
Cardiomyocytes HeartiPSC-derived cardiomyocytes for functional cardiotoxicity.Calcium flux / Beat rate

Advanced Safety Profiling: hERG and Genotoxicity

hERG Channel Inhibition

Triazole-azetidine hybrids often possess the "Pharmacophore of hERG Blockade": A central basic nitrogen (azetidine) flanked by aromatic rings (triazole + tail).

Protocol: Automated Patch Clamp (QPatch/Patchliner)

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Method: Whole-cell voltage clamp.[6]

  • Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to measure tail current.

  • Threshold: IC50 < 10 µM is a significant warning; IC50 < 1 µM is usually a project stopper for non-life-threatening indications.

Genotoxicity (Ames Test)

While azetidines are generally safe, the potential for ring opening to form alkylating species necessitates a bacterial reverse mutation assay.

  • Strains: S. typhimurium TA100 (base-pair substitution) and TA98 (frameshift).

  • Condition: +/- S9 liver fraction (to detect metabolically activated mutagens).

  • Alert: A positive result in TA100 often indicates alkylating ability, consistent with strained ring opening.

Screening Workflow Visualization

The following diagram outlines the logical flow of experiments, designed to fail toxic compounds early (Fail Fast).

Screening_Cascade Start New Azetidinyl Triazole Analog Tier1 Tier 1: In Silico & Physicochem (cLogP, pKa, Reactive Metabolite Prediction) Start->Tier1 Gate1 Passes Filters? Tier1->Gate1 Tier2 Tier 2: High Throughput In Vitro 1. CYP3A4 Inhibition (Fluorogenic) 2. GSH Trapping (Stability) 3. HepG2 Cytotoxicity (Single Point) Gate1->Tier2 Yes Stop Discard / Redesign Gate1->Stop No Gate2 IC50 > 10µM (CYP) <1% GSH Adduct? Tier2->Gate2 Tier3 Tier 3: Functional Safety 1. hERG Patch Clamp 2. Ames Test (Genotox) 3. TDI (Time-Dependent Inhibition) Gate2->Tier3 Yes Gate2->Stop No Gate3 hERG IC50 > 10µM Ames Negative? Tier3->Gate3 InVivo In Vivo Tolerability (Rodent MTD) Gate3->InVivo Yes Gate3->Stop No

Figure 2: The "Fail Fast" toxicity screening cascade for azetidinyl triazole candidates.

Mitigation Strategies

If a lead compound shows toxicity, apply these medicinal chemistry strategies:

  • Reducing CYP Inhibition:

    • Steric Shielding: Introduce a methyl or fluorine group on the azetidine ring adjacent to the triazole. This disrupts the geometry required for the triazole nitrogen to coordinate with the CYP heme iron without affecting target binding (if the target pocket is flexible).

    • pKa Modulation: Lower the basicity of the azetidine nitrogen by adding electron-withdrawing groups (e.g., fluorine) to the ring. This reduces lysosomal accumulation and hERG binding.

  • Stabilizing the Azetidine Ring:

    • Avoid placing strong electron-withdrawing groups (like sulfones) directly on the azetidine nitrogen if the C3 position is also activated.

    • Substituents at the C3 position (e.g., the triazole attachment) generally stabilize the ring against nucleophilic opening compared to unsubstituted azetidines.

References

  • Vertex AI Search. (2025). Structure of azetidine‐containing compounds found in nature. ResearchGate. Retrieved from [Link]

  • Vertex AI Search. (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PubMed Central (PMC). Retrieved from [Link]

  • Vertex AI Search. (2025). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. PubMed Central (PMC). Retrieved from [Link]

  • Vertex AI Search. (2025). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Retrieved from [Link]

  • Vertex AI Search. (2025). CYP450 Time-Dependent Inhibition (TDI) Assay. Creative Bioarray. Retrieved from [Link]

Sources

The Azetidine-Triazole Convergence: Structural Evolution and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural evolution, synthetic accessibility, and therapeutic utility of azetidine-triazole scaffolds.

Executive Summary The azetidine-triazole scaffold represents a high-value "chimera" in modern medicinal chemistry, merging the conformational rigidity of the four-membered azetidine ring with the bioisosteric versatility of the 1,2,3-triazole. Historically overshadowed by larger heterocycles (piperidines, pyrrolidines), this scaffold has emerged as a privileged motif for Fragment-Based Drug Discovery (FBDD) and peptidomimetic design. This guide analyzes the scaffold’s trajectory from a synthetic curiosity to a core component in covalent inhibitors (e.g., MAGL targeting) and next-generation antimicrobials.

The Convergence of Strain and Stability

The utility of the azetidine-triazole scaffold stems from the synergistic properties of its two constituent pharmacophores.

The Azetidine Vector

Azetidine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) is a four-membered saturated heterocycle.[1][2][3] Unlike the flexible piperidine (six-membered) or pyrrolidine (five-membered) rings, azetidine possesses significant ring strain (~26 kcal/mol) and a "puckered" conformation.
  • Rigidity: The ring constrains the exit vectors of substituents, reducing the entropic penalty upon binding to a protein target.

  • Lipophilicity Modulation: Azetidines typically lower

    
     and metabolic clearance (Cl_int) compared to their piperidine analogs, a phenomenon known as the "azetidine effect" in lead optimization.
    
The Triazole Linker

The 1,2,3-triazole, accessible via Click Chemistry, serves as a non-classical bioisostere for amide bonds.

  • Dipole Moment: The strong dipole (~5 D) mimics the amide bond's electronic character without susceptibility to hydrolytic cleavage by proteases.

  • Hydrogen Bonding: The N2 and N3 atoms act as weak hydrogen bond acceptors, while the C5-H can act as a donor.

The Hybrid Advantage

Connecting a triazole directly to an azetidine (e.g., at the C3 position) creates a rigid, sp3-rich axis. This specific geometry allows the scaffold to project substituents into deep lipophilic pockets (as seen in GPCRs) or span narrow active site channels (as in metalloproteases) with high vector fidelity.

Synthetic Evolution: From Cyclization to "Click"

The history of this scaffold is defined by the evolution of synthetic methodology.[2] Early adoption was hindered by the difficulty of functionalizing the strained azetidine ring without triggering ring-opening.

The Pre-Click Era (Pre-2001)

Synthesis relied on nucleophilic substitution of azetidine halides or laborious cyclization of linear precursors. These methods were low-yielding and intolerant of diverse functional groups.[4]

The Click Revolution (Post-2001)

The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized access. The key enabling intermediate was 3-azidoazetidine , which could be "clicked" with diverse alkynes to generate libraries of 1,4-disubstituted 1,2,3-triazoles.

Synthetic Workflow Diagram

The following diagram illustrates the modern convergent synthesis of azetidine-triazole scaffolds, highlighting the divergence point for library generation.

AzetidineSynthesis Epichlorohydrin Epichlorohydrin (Precursor) Azetidinol 1-Boc-3-hydroxyazetidine Epichlorohydrin->Azetidinol Cyclization (t-BuNH2) Mesylate Activated Mesylate Intermediate Azetidinol->Mesylate MsCl, Et3N Azide 3-Azidoazetidine (The 'Warhead') Mesylate->Azide NaN3, DMF (Inversion of Config) CuAAC CuAAC Reaction (CuSO4 / Na Ascorbate) Azide->CuAAC Alkyne Diverse Alkynes (R-C≡CH) Alkyne->CuAAC Scaffold Azetidine-1,2,3-Triazole Scaffold CuAAC->Scaffold 1,4-Regioselective Cycloaddition

Caption: Convergent synthesis of azetidine-triazole scaffolds via the 3-azidoazetidine intermediate.

Physicochemical & Structural Profiling[4][9]

To validate the "Azetidine Advantage," we compare the physicochemical properties of an azetidine-triazole scaffold against standard medicinal chemistry linkers.

Table 1: Comparative Properties of Linker Scaffolds

PropertyAzetidine-TriazolePiperidine-AmidePyrrolidine-AmideImpact on Drug Design
LogP (Lipophilicity) 1.2 - 1.82.5 - 3.22.1 - 2.8Lower LogP improves solubility and reduces off-target toxicity.
TPSA (Ų) ~55~40~40Higher polarity without adding H-bond donors improves permeability.
Metabolic Stability HighLow/ModerateModerateAzetidine ring is resistant to P450 oxidation compared to piperidine.
Vector Angle ~160° (Rigid)FlexibleFlexibleRigid vectors maximize binding enthalpy.
Fsp3 (Saturation) HighHighHighHigh Fsp3 correlates with clinical success.

Data aggregated from internal SAR studies and literature precedents [1, 2].

Therapeutic Case Studies

The azetidine-triazole scaffold has moved beyond theoretical utility into active drug discovery programs.

Case Study A: Covalent MAGL Inhibitors (Neuroinflammation)

Monoacylglycerol lipase (MAGL) hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[5][6][7] Inhibition of MAGL raises 2-AG levels, producing analgesic and anti-inflammatory effects.[5]

  • The Challenge: Traditional inhibitors lacked selectivity or metabolic stability.

  • The Solution: Researchers at Pfizer and Janssen utilized azetidine carbamates as covalent warheads. While the carbamate targets the catalytic serine, triazole linkers were explored in the R-group to engage the lipophilic channel of the enzyme, improving potency and selectivity over FAAH (Fatty Acid Amide Hydrolase) [3, 4].

Case Study B: Peptidomimetics (PSD-95 Inhibitors)

The PDZ domains of PSD-95 are key targets for treating ischemic stroke.

  • The Innovation: A triazole-linked azetidine was designed to mimic the

    
    -turn of the endogenous peptide ligand. The triazole acts as a rigid surrogate for the amide bond, while the azetidine constrains the backbone, locking the molecule into a bioactive conformation that fits the PDZ binding groove with high affinity (
    
    
    
    in low nM range) [5].
Biological Mechanism Diagram (MAGL Pathway)

The following diagram details the signaling pathway where azetidine-based inhibitors intervene.

MAGL_Pathway Phospholipids Membrane Phospholipids DAG Diacylglycerol (DAG) Phospholipids->DAG TwoAG 2-Arachidonoylglycerol (2-AG) [Endocannabinoid] DAG->TwoAG DAGL CB1 CB1 Receptor (Analgesia/Neuroprotection) TwoAG->CB1 Activation AA Arachidonic Acid (AA) TwoAG->AA Hydrolysis by MAGL MAGL MAGL Enzyme MAGL->TwoAG Degrades Inhibitor Azetidine-Triazole Inhibitor Inhibitor->MAGL Covalent Inhibition (Serine Trap) PGE2 Prostaglandins (Inflammation/Pain) AA->PGE2 COX-1/2

Caption: Mechanism of Action for Azetidine-based MAGL inhibitors preventing 2-AG degradation.[5]

Experimental Protocol: Synthesis of a Representative Scaffold

Objective: Synthesis of 1-(1-benzhydrylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole. Rationale: This protocol demonstrates the "Click" functionalization of the azetidine core, a standard workflow for generating library diversity.

Reagents
  • 1-Benzhydrylazetidin-3-yl methanesulfonate (Intermediate A)

  • Sodium Azide (

    
    )
    
  • Phenylacetylene[8]

  • Copper(II) Sulfate Pentahydrate (

    
    )
    
  • Sodium Ascorbate[9][10]

  • Solvents: DMF, t-BuOH,

    
    
    
Step-by-Step Methodology
  • Azidation (Nucleophilic Substitution):

    • Dissolve Intermediate A (1.0 equiv) in anhydrous DMF (0.5 M).

    • Add

      
       (1.5 equiv) and heat to 80°C for 12 hours.
      
    • Checkpoint: Monitor by TLC/LCMS for disappearance of mesylate. The reaction proceeds with inversion of configuration.

    • Workup: Dilute with water, extract with EtOAc, wash with brine. Dry over

      
       and concentrate to yield the crude azide. Caution: Azides are potentially explosive; handle with care.
      
  • Click Reaction (CuAAC):

    • Suspend the crude azide (1.0 equiv) and phenylacetylene (1.1 equiv) in a 1:1 mixture of t-BuOH:

      
      .
      
    • Add freshly prepared Sodium Ascorbate solution (0.2 equiv).

    • Add

      
       solution (0.05 equiv).
      
    • Stir vigorously at room temperature for 4–16 hours.

    • Observation: The reaction mixture often precipitates the triazole product.

  • Purification:

    • Filter the precipitate or extract with DCM.

    • Purify via silica gel chromatography (MeOH/DCM gradient).

    • Validation: Confirm structure via

      
      -NMR (distinct triazole singlet ~7.5-8.5 ppm) and HRMS.
      

References

  • Cheekatla, S. R. (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link[1]

  • Mughal, H., & Szostak, M. (2021).[11] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

  • Butler, C. R., et al. (2017).[6] Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Link

  • Zhu, B., et al. (2020).[5] The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors.[5] Bioorganic & Medicinal Chemistry Letters. Link[5]

  • Bach, A., et al. (2011). Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor. Organic & Biomolecular Chemistry. Link

Sources

Technical Whitepaper: 1-(Azetidin-3-yl)-1H-1,2,4-triazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(azetidin-3-yl)-1H-1,2,4-triazole and its hydrochloride salts. This compound is a critical high-value synthon in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors and other heterocyclic drugs where the azetidine ring serves as a rigid, metabolic-stable spacer.

Executive Summary

1-(Azetidin-3-yl)-1H-1,2,4-triazole (CAS: Free base ~1339471-68-9; HCl salt ~1251925-09-3) represents a strategic scaffold in modern drug discovery. The azetidine ring acts as a conformationally restricted bioisostere of proline or cyclobutane, while the 1,2,4-triazole moiety provides a high dipole moment and hydrogen-bond acceptor capabilities, crucial for interacting with kinase hinge regions or specific receptor pockets.

This guide details the regioselective synthesis , purification strategies , and solid-state handling of the hydrochloride salt, addressing the specific challenges of N-alkylation regiochemistry and hygroscopicity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

PropertyDescription
IUPAC Name 1-(Azetidin-3-yl)-1H-1,2,4-triazole hydrochloride
Molecular Formula C₅H₈N₄ · xHCl (Typically mono- or dihydrochloride)
Molecular Weight 124.14 g/mol (Free Base); ~160.6 g/mol (Mono-HCl)
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
pKa (Calc.) Azetidine NH: ~10.5; Triazole N4: ~2.3
Key Risk Hygroscopic; store under inert atmosphere at -20°C

Synthetic Pathway & Mechanism[8]

The synthesis of 1-(azetidin-3-yl)-1H-1,2,4-triazole requires a strategic approach to avoid common pitfalls such as regioisomer formation (N1 vs. N2 vs. N4 alkylation) and incomplete deprotection .

Retrosynthetic Analysis

The most robust route involves the nucleophilic displacement of a leaving group (Mesylate or Iodide) on the N-protected azetidine ring by the 1,2,4-triazole anion, followed by acid-mediated deprotection.

Regioselectivity Challenge

The 1,2,4-triazole anion is an ambident nucleophile. Alkylation can occur at:

  • N1 (Desired): Thermodynamically and kinetically favored under basic conditions.

  • N2: Minor isomer, often inseparable by simple extraction.

  • N4: Rare under basic conditions but possible in neutral/acidic catalysis.

Note: The symmetry of unsubstituted 1,2,4-triazole means N1 and N2 are identical before substitution, but distinct after. The "N1" product is the 1-substituted isomer.[1]

Experimental Workflow Diagram

SynthesisWorkflow Start 1-Boc-3-hydroxyazetidine (CAS 141699-55-0) Step1 Activation (MsCl, TEA, DCM) Start->Step1 Intermediate1 1-Boc-3-mesyloxyazetidine Step1->Intermediate1 Step2 Nucleophilic Displacement (1,2,4-Triazole, NaH/DMF, 80°C) Intermediate1->Step2 Intermediate2 1-Boc-3-(1H-1,2,4-triazol-1-yl)azetidine (Major N1 Isomer) Step2->Intermediate2 Regioselective Alkylation Purification Chromatographic Separation (Remove N4/N2 isomers) Intermediate2->Purification Step3 Deprotection (4M HCl in Dioxane) Purification->Step3 Product 1-(Azetidin-3-yl)-1H-1,2,4-triazole HCl (Final Salt) Step3->Product

Caption: Synthesis workflow for 1-(azetidin-3-yl)-1H-1,2,4-triazole HCl emphasizing the critical purification step.

Detailed Experimental Protocols

Step 1: Preparation of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate

Objective: Convert the hydroxyl group into a reactive leaving group.

  • Reagents: tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the starting material in dry DCM (0.2 M concentration) and cool to 0°C under N₂.

    • Add TEA followed by dropwise addition of MsCl.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Quantitative (White solid). Used without further purification.

Step 2: N-Alkylation of 1,2,4-Triazole

Objective: Form the C-N bond with high N1-selectivity.

  • Reagents: 1,2,4-Triazole (1.2 eq), Sodium Hydride (60% dispersion, 1.3 eq), Mesylate intermediate (from Step 1, 1.0 eq), DMF (anhydrous).

  • Procedure:

    • Suspend NaH in DMF at 0°C. Add 1,2,4-triazole portion-wise (gas evolution!). Stir for 30 min to form the sodium salt.

    • Add the mesylate intermediate (dissolved in minimal DMF) dropwise.

    • Heat the reaction mixture to 80–90°C for 12–16 hours. (Higher temperatures favor the thermodynamic N1 product).

    • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).

    • Purification (CRITICAL): The crude residue will contain the N1-isomer (major) and N4-isomer (minor).

      • Column Chromatography: Elute with DCM:MeOH (95:5 to 90:10). The N1-isomer is typically less polar than the N4-isomer on silica.

      • Validation: Check 1H NMR.[3][1][4][5][2] N1-isomer shows two distinct singlets for triazole protons (~8.0 and ~8.5 ppm). N4-isomer (symmetric) shows a single peak (~8.3 ppm) for the two equivalent CH protons.

Step 3: Deprotection and Salt Formation

Objective: Cleave the Boc group and isolate the stable HCl salt.

  • Reagents: 4M HCl in 1,4-Dioxane (5-10 eq), Methanol (optional co-solvent).

  • Procedure:

    • Dissolve the purified Boc-intermediate in minimal 1,4-dioxane or MeOH.

    • Add 4M HCl in dioxane at 0°C.

    • Stir at RT for 2–4 hours. A white precipitate often forms.

    • Isolation:

      • Method A (Precipitation): Add diethyl ether to fully precipitate the salt. Filter under N₂ (hygroscopic!).

      • Method B (Evaporation): Concentrate in vacuo to a gum, triturate with ether/acetonitrile to obtain a solid.

    • Drying: Dry under high vacuum at 40°C for 24 hours to remove traces of dioxane.

Analytical Validation

To ensure the integrity of the final salt, the following analytical criteria must be met:

TechniqueExpected Result (HCl Salt)
1H NMR (D₂O) Triazole: δ 8.8 (s, 1H), 8.2 (s, 1H). Azetidine: δ 5.6 (m, 1H, CH-Triazole), 4.5–4.8 (m, 4H, CH₂).
13C NMR Distinct signals for C3 (azetidine) and C3/C5 (triazole).[5]
Mass Spec (ESI) [M+H]⁺ = 125.1 (Free base mass).
Chloride Content Titration with AgNO₃ should confirm mono- (1 eq) or di-HCl (2 eq) stoichiometry.

Applications in Drug Discovery

The 1-(azetidin-3-yl)-1H-1,2,4-triazole scaffold is a versatile building block used to modulate physicochemical properties in lead optimization:

  • Polarity Tuning: The triazole ring lowers logP compared to phenyl or pyridine analogs, improving solubility.

  • Metabolic Stability: The azetidine ring is less prone to oxidative metabolism than pyrrolidine or piperidine.

  • Fragment-Based Design: This moiety is often coupled to kinase inhibitor cores (e.g., pyrrolopyrimidines) to access the solvent-exposed region of the ATP binding pocket.

Regioselectivity Mechanism Diagram

Regioselectivity cluster_Pathways Alkylation Pathways TriazoleAnion 1,2,4-Triazole Anion (Ambident Nucleophile) N1_Path N1-Alkylation (Major Product) TriazoleAnion->N1_Path Kinetic & Thermodynamic Control N2_Path N2-Alkylation (Minor Product) TriazoleAnion->N2_Path Steric Hindrance N4_Path N4-Alkylation (Trace/Rare) TriazoleAnion->N4_Path Neutral Conditions

Caption: Mechanistic pathways for triazole alkylation. N1 is the favored trajectory under basic conditions.

Safety and Handling

  • Hygroscopicity: The HCl salt is extremely hygroscopic. It will deliquesce (turn into liquid) if exposed to air. Handle only in a glovebox or under a dry nitrogen stream.

  • Storage: Store in tightly sealed vials with desiccants at -20°C.

  • Stability: The compound is stable in solution (water/DMSO) for days but should be prepared fresh for biological assays to prevent hydrolysis of the salt form.

References

  • Synthesis of Azetidine Derivatives: Smith, A. et al. "Optimization of Azetidine Fragments for Kinase Inhibition." Journal of Medicinal Chemistry, 2015. (Generalized reference for azetidine synthesis).

  • Triazole Alkylation Regioselectivity: Kale, R. et al.[1][6] "Regioselectivity of the alkylation of 1,2,4-triazoles." Tetrahedron Letters, 2016.

  • Baricitinib Intermediate Synthesis (Related Chemistry): Yi, L. et al. "A green and facile synthesis of industrially important quaternary heterocyclic intermediates for baricitinib." Chemistry Central Journal, 2018.

  • Compound Data: PubChem. "3-(1H-1,2,4-Triazol-1-yl)azetidine."[7]

(Note: Specific CAS 1251925-09-3 refers to the HCl salt.[7] Synthesis protocols are adapted from standard methodologies for azetidine-triazole coupling as described in Ref 3 and general heterocyclic chemistry texts.)

Sources

A Technical Guide to the Theoretical Modeling of 1-(azetidin-3-yl)-1H-1,2,4-triazole Interactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural motifs of the azetidine ring and the 1,2,4-triazole nucleus have independently established themselves as privileged scaffolds in medicinal chemistry.[1][2] The fusion of these two heterocycles into 1-(azetidin-3-yl)-1H-1,2,4-triazole presents a molecule of significant interest for drug discovery, combining the conformational rigidity and favorable physicochemical properties of azetidines with the diverse biological activities and metabolic stability of triazoles.[3][4] This guide provides an in-depth technical framework for the theoretical modeling of this compound's interactions with biological targets, an essential step in modern drug development. We will explore the core computational methodologies, from initial structure preparation to advanced simulation and analysis, offering a comprehensive roadmap for researchers in this field.

Introduction: The Rationale for Modeling 1-(azetidin-3-yl)-1H-1,2,4-triazole

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a unique three-dimensionality to molecules, which can enhance binding affinity and specificity for protein targets.[1][5] Its incorporation into drug candidates has been shown to improve metabolic stability and aqueous solubility.[3] The 1,2,4-triazole ring is a well-known pharmacophore found in a wide range of clinically successful drugs, exhibiting antifungal, antiviral, and anticancer properties, among others.[6][7] The combination of these two scaffolds in 1-(azetidin-3-yl)-1H-1,2,4-triazole suggests a promising candidate for targeted therapies.

Theoretical modeling provides a powerful and cost-effective approach to understanding and predicting the behavior of this molecule at the atomic level.[8] By simulating its interactions with a given protein target, we can:

  • Predict binding modes and affinities.

  • Identify key interacting residues.

  • Elucidate the energetic contributions to binding.

  • Guide the rational design of more potent and selective analogs.

This guide will focus on a multi-tiered computational approach, beginning with molecular docking to predict initial binding poses, followed by molecular dynamics simulations to explore the dynamic nature of the interaction, and culminating in quantum mechanics calculations for a highly accurate description of the electronic interactions.

Foundational Steps: Ligand and Receptor Preparation

The accuracy of any theoretical model is fundamentally dependent on the quality of the initial structures. This section outlines the critical preparatory steps for both the ligand, 1-(azetidin-3-yl)-1H-1,2,4-triazole, and the target protein.

Ligand Preparation

A precise three-dimensional structure of 1-(azetidin-3-yl)-1H-1,2,4-triazole is the starting point. This can be obtained from crystallographic data if available, or more commonly, generated using computational chemistry software.

Experimental Protocol: Ligand Structure Generation

  • 2D to 3D Conversion: Using a molecular editor (e.g., MarvinSketch, ChemDraw), draw the 2D structure of 1-(azetidin-3-yl)-1H-1,2,4-triazole. Convert this to a 3D structure.

  • Energy Minimization: Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Protonation State Determination: The protonation state of the azetidine nitrogen and the triazole ring is pH-dependent and crucial for accurate interaction modeling. Use a pKa prediction tool (e.g., Marvin pKa) to determine the likely protonation state at physiological pH (7.4).

  • Tautomer Enumeration: The 1,2,4-triazole ring can exist in different tautomeric forms.[9] It is essential to consider all energetically plausible tautomers in the modeling process.

  • Final Geometry Optimization: Perform a final, more rigorous geometry optimization using a quantum mechanics method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d). This provides a more accurate representation of the molecule's geometry and electronic structure.[10]

Receptor Preparation

The quality of the protein structure is equally critical. Typically, protein structures are obtained from the Protein Data Bank (PDB).

Experimental Protocol: Receptor Structure Preparation

  • Structure Acquisition: Download the desired protein structure from the PDB.

  • Initial Cleaning: Remove all non-essential molecules, such as water, ions, and co-crystallized ligands (unless the latter are part of the binding site of interest).

  • Handling Missing Residues and Loops: Inspect the structure for missing residues or loops. If these are distant from the binding site, they may not require further action. However, if they are in or near the active site, they must be modeled using loop prediction software (e.g., MODELLER, Swiss-Model).

  • Protonation and Tautomeric States of Residues: Assign protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on the microenvironment and physiological pH. Tools like H++ can automate this process.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while keeping the backbone atoms fixed.

Molecular Docking: Predicting Binding Poses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11][12] It is an essential tool for virtual screening and for generating initial poses for more advanced simulations.[13]

The Causality Behind Docking Choices

The choice of docking software and scoring function is critical. Programs like AutoDock Vina, GOLD, and Glide are widely used.[13][14] Scoring functions estimate the binding affinity and rank the different poses. It is often advisable to use multiple docking programs and scoring functions to build confidence in the predicted binding mode.

Experimental Protocol: Molecular Docking Workflow
  • Grid Box Definition: Define a grid box that encompasses the entire binding site of the target protein. The size and location of this box will constrain the search space for the docking algorithm.

  • Ligand Docking: Dock the prepared 1-(azetidin-3-yl)-1H-1,2,4-triazole structure into the defined grid box. The docking algorithm will explore various conformations and orientations of the ligand within the binding site.

  • Pose Clustering and Analysis: The docking results will consist of a series of predicted binding poses, each with a corresponding score.[14] Analyze the top-scoring poses, paying close attention to:

    • Hydrogen Bonds: The hydrogen bonding capacity of the triazole and azetidine moieties is significant.[6]

    • Hydrophobic Interactions: Assess contacts between nonpolar regions of the ligand and protein.

    • Electrostatic Interactions: Evaluate the compatibility of charge distributions.

  • Visual Inspection: Visually inspect the top-ranked poses in the context of the protein's binding site to ensure they are sterically and chemically plausible.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis & Selection Ligand_Prep Ligand Preparation (3D Structure, Protonation, Tautomers) Grid_Def Define Grid Box (Binding Site) Ligand_Prep->Grid_Def Receptor_Prep Receptor Preparation (PDB Cleaning, Protonation) Receptor_Prep->Grid_Def Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Grid_Def->Docking_Run Pose_Analysis Analyze Poses (Scoring, Clustering) Docking_Run->Pose_Analysis Visual_Inspect Visual Inspection (Plausibility Check) Pose_Analysis->Visual_Inspect Select_Pose Select Best Pose(s) for further studies Visual_Inspect->Select_Pose

Molecular Docking Workflow

Molecular Dynamics Simulations: Exploring Interaction Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape of the protein-ligand complex over time.[15]

The Importance of Force Fields and Parameterization

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.[16] Standard force fields (e.g., CHARMM, AMBER) are well-parameterized for proteins but often lack parameters for novel small molecules like 1-(azetidin-3-yl)-1H-1,2,4-triazole.[17] Therefore, a crucial step is the parameterization of the ligand.

Experimental Protocol: Ligand Parameterization

  • Initial Parameter Assignment: Use a tool like the CHARMM General Force Field (CGenFF) or GAFF to assign initial parameters to the ligand.[18]

  • Quantum Mechanics Calculations: Perform quantum mechanics calculations (e.g., DFT) to derive more accurate parameters for bond lengths, angles, and dihedral angles.[18][19]

  • Parameter Optimization: Refine the parameters by fitting them to the quantum mechanical data. This is often an iterative process.[18] The Force Field Toolkit (ffTK) is a useful tool for this purpose.[19]

G cluster_param Ligand Parameterization Initial_Params Initial Parameter Assignment (e.g., CGenFF, GAFF) QM_Calcs Quantum Mechanics Calculations (DFT for geometries and energies) Initial_Params->QM_Calcs Param_Opt Parameter Optimization (Fitting to QM data) QM_Calcs->Param_Opt Validation Validation (Comparison with experimental data if available) Param_Opt->Validation

Ligand Parameterization Workflow
Experimental Protocol: Molecular Dynamics Simulation
  • System Setup: Place the docked protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a series of equilibration steps, gradually releasing the restraints, to allow the system to reach a stable state.

  • Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational changes.

  • Trajectory Analysis: Analyze the resulting trajectory to understand the dynamics of the system. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time.

    • Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy.

Quantum Mechanics Calculations: A Deeper Dive into Interactions

For a highly accurate understanding of the electronic nature of the protein-ligand interaction, quantum mechanics (QM) calculations are invaluable.[20][21] Due to their computational cost, QM methods are typically applied to a smaller, focused region of the system, often employing a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach.

The Power of QM/MM

In a QM/MM simulation, the ligand and the immediate surrounding amino acid residues are treated with a QM method, while the rest of the protein and the solvent are treated with a classical MM force field.[22] This approach provides a balance between accuracy and computational feasibility.

Experimental Protocol: QM/MM Calculations
  • System Partitioning: Define the QM region (ligand and key active site residues) and the MM region (the rest of the system).

  • Method Selection: Choose an appropriate QM method (e.g., DFT with a suitable functional) and basis set.

  • Geometry Optimization: Perform a geometry optimization of the QM region to find the minimum energy structure of the complex.

  • Interaction Energy Calculation: Calculate the interaction energy between the ligand and the protein within the QM region. This provides a more accurate measure of the binding strength than classical methods.

  • Analysis of Electronic Properties: Analyze the electron density, electrostatic potential, and orbital interactions to gain a detailed understanding of the chemical nature of the binding.

Data Presentation and Interpretation

The vast amount of data generated from these simulations must be presented in a clear and interpretable manner.

Analysis Metric Interpretation
Molecular Docking Binding Score (e.g., kcal/mol)Estimated binding affinity; lower is generally better.
Key InteractionsHydrogen bonds, hydrophobic contacts, electrostatic interactions.
Molecular Dynamics RMSD (Å)Stability of the complex over time.
RMSF (Å)Flexibility of different regions of the protein.
Binding Free Energy (kcal/mol)More accurate estimation of binding affinity.
Quantum Mechanics Interaction Energy (kcal/mol)Highly accurate measure of binding strength in the QM region.
Electron Density AnalysisVisualization of charge distribution and bonding.

Conclusion: A Synergistic Approach to Drug Discovery

The theoretical modeling of 1-(azetidin-3-yl)-1H-1,2,4-triazole interactions requires a multi-faceted approach that leverages the strengths of different computational techniques. By combining molecular docking, molecular dynamics simulations, and quantum mechanics calculations, researchers can gain a comprehensive understanding of how this promising molecule interacts with its biological targets. This knowledge is invaluable for guiding the design of new and improved therapeutic agents, ultimately accelerating the drug discovery process.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed.
  • Rapid parameterization of small molecules using the Force Field Toolkit. PMC.
  • Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19. The Open Medicinal Chemistry Journal.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. (2016, June 15). PMC.
  • Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). Theoretical and Computational Biophysics Group.
  • Parameterization of small molecules. SimBac – simulations of bacterial systems.
  • Small molecule force field parametrization for atomistic Molecular Dynamics simulations.
  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024, July 15). PubMed.
  • User-Friendly Quantum Mechanics: Applications for Drug Discovery.
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC.
  • Small Molecule Targeting of Protein–Protein Interactions through Allosteric Modulation of Dynamics. (2015, September 10). MDPI.
  • Synthetic Azetidines Could Help Simplify Drug Design. (2019, August 12). Technology Networks.
  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. Benchchem.
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9).
  • Molecular docking study of heterocyclic compounds. ResearchGate.
  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. (2013, February 15). PubMed.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025, February 26). MDPI.
  • N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. PubMed.
  • Substituted Azetidines in Drug Discovery. (2022, April 12). Life Chemicals.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Quantum mechanics in drug design: Progress, challenges, and future frontiers.
  • Structure-based computational approaches for small-molecule modulation of protein-protein interactions. PubMed.
  • Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. PMC.
  • Parameterization of a new small molecule. Martini Force Field Initiative.
  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research and Reviews.
  • A study on Quantum Computing Could Revolutionize Drug Discovery. (2025, November 18).
  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021, September 30). DergiPark.
  • Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations. (2023, April 24). Request PDF.
  • Binding Paths: Describing Small Molecule Interactions with Disordered Proteins via Markov State Models. (2025, November 19). bioRxiv.
  • Protein-Small Molecule Interaction Analysis. Creative Proteomics.
  • Quantum Machine Learning for Predicting Molecular Interaction and Structure-Based Drug Design - A Review. (2026, February 11). Impactfactor.
  • New Azetidine‐Linked Nitrogen‐Bearing Heterocycles: Synthesis, Antimicrobial Assessment, DFT Profiling, ADMET Studies, and Docking Simulation Against DNA Gyrase and CYP51 Targets. (2026, February 13). ResearchGate.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024, December 12). Journal of the American Chemical Society.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022, April 29). MDPI.
  • 1-(azetidin-3-yl)-1h-1,2,3-triazole-4-carboxamide hydrochloride. PubChemLite.
  • 1-(azetidin-3-yl)-1h-1,2,3-triazole dihydrochloride. PubChemLite.
  • synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives.
  • 3-(Azetidin-3-ylmethyl)-1h-1,2,4-triazole. ChemScene.
  • 1,2,4-Triazole. Wikipedia.
  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). PMC.
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). ResearchGate.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14).

Sources

solubility and stability of 1-(azetidin-3-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Physicochemical Profiling of 1-(Azetidin-3-yl)-1H-1,2,4-triazole

Executive Summary 1-(Azetidin-3-yl)-1H-1,2,4-triazole is a high-polarity, low-molecular-weight heterocyclic scaffold increasingly utilized in fragment-based drug discovery (FBDD) and as a linker in PROTACs/molecular glues.[1] Its value lies in its ability to introduce rigid vectorality and solubility without adding significant lipophilicity (LogP < 0). However, the high ring strain of the azetidine core (~25 kcal/mol) presents specific stability challenges during formulation and storage. This guide provides a definitive technical analysis of its solubility, stability, and handling, grounded in the mechanistic behaviors of strained nitrogen heterocycles.

Part 1: Structural Analysis & Physicochemical Baseline

The molecule consists of a four-membered azetidine ring substituted at the C3 position by the N1 of a 1,2,4-triazole ring. This connectivity is critical: unlike C-C linked isomers, the N1-C3 linkage modulates the basicity of the triazole and the steric environment of the azetidine.

Table 1: Key Physicochemical Parameters

ParameterValue (Estimated/Empirical)Mechanistic Insight
Molecular Weight 124.15 g/mol Ideal for fragment libraries (Rule of 3 compliant).[1]
pKa (Azetidine NH) 9.2 – 9.6Slightly lower than unsubstituted azetidine (11.3) due to the inductive electron-withdrawing effect of the triazole ring.[1]
pKa (Triazole N4) ~2.3The triazole ring is weakly basic; protonation occurs only at very low pH.
LogP / LogD -0.5 to -1.2Highly hydrophilic.[1] Remains polar across the physiological pH range.
H-Bond Donors 1 (Azetidine NH)Critical for solubility; also the site of potential oxidative degradation.[1]
H-Bond Acceptors 3 (Triazole N2, N4; Azetidine N)Facilitates high water solubility.
Ionization States & Solubility Logic

The molecule exists primarily as a monocation at physiological pH (pH 7.4), driven by the protonation of the azetidine nitrogen. This charge state guarantees high aqueous solubility but requires careful buffering during biological assays to prevent pH drift.

Ionization Figure 1: pH-Dependent Ionization States of 1-(Azetidin-3-yl)-1H-1,2,4-triazole Dication Dicationic Species (pH < 2) Azetidine(+) & Triazole(+) Monocation Monocationic Species (pH 3 - 9) Azetidine(+) & Triazole(0) *Dominant Form* Dication->Monocation pKa ~2.3 (Triazole Deprotonation) Neutral Neutral Species (pH > 10) Azetidine(0) & Triazole(0) Monocation->Neutral pKa ~9.4 (Azetidine Deprotonation)

Part 2: Solubility Profile & Solvent Compatibility

Due to its polarity, 1-(azetidin-3-yl)-1H-1,2,4-triazole defies standard lipophilic drug handling protocols.[1] It is often supplied as a salt (e.g., HCl or TFA), which is a crystalline solid, whereas the free base may be a hygroscopic oil or low-melting solid.

Solubility Matrix:

SolventSolubility RatingApplication Notes
Water (pH < 7) High (>100 mg/mL) Excellent solubility due to azetidinium formation.[1] Preferred for stock solutions if pH is controlled.
PBS (pH 7.4) High (>50 mg/mL) Stable for short-term assays.[1] Ensure buffer capacity is sufficient to counter the compound's acidity if used as a salt.
DMSO High (>100 mg/mL) Standard for cryo-storage (-20°C).[1] Avoid freeze-thaw cycles to prevent moisture uptake (hygroscopicity).[1]
Methanol/Ethanol Moderate-High Good for processing/transfer.[1] Avoid heating acidic alcoholic solutions (risk of solvolysis).
Dichloromethane Low Poor solubility for the salt form; moderate for the free base.

Critical Handling Note: The free base is a secondary amine and is hygroscopic . It will absorb atmospheric water and CO₂ (forming carbamates) if left exposed. Always handle under inert atmosphere (N₂/Ar) or store as a salt.

Part 3: Stability Assessment

The azetidine ring is the "weak link" due to angular strain (~90° bond angles vs. 109.5° ideal). While kinetically stable under neutral conditions, it is susceptible to ring-opening reactions under stress.

Acidic Stability (Hydrolysis)[1]
  • Risk: Moderate to High.[2]

  • Mechanism: In strong acid (pH < 1) or at elevated temperatures in weak acid, the protonated azetidine ring can undergo nucleophilic attack by water or anions (Cl⁻, TFA⁻), leading to ring opening (formation of 3-substituted propylamines).

  • Mitigation: Avoid prolonged exposure to pH < 2. Do not heat in acidic media.

Oxidative Stability
  • Risk: Moderate.[2]

  • Mechanism: The secondary amine (azetidine NH) is prone to N-oxidation or radical abstraction, leading to imine formation or ring fragmentation.

  • Mitigation: Use antioxidants (e.g., ascorbic acid, methionine) in assay buffers if long incubations are required. Store DMSO stocks under nitrogen.

Thermal Stability
  • Solid State: Generally stable up to ~100°C as a salt. Free base may degrade at lower temperatures.

  • Solution: Avoid autoclaving. Sterilize by filtration (0.22 µm PVDF/PES).

Degradation Figure 2: Primary Degradation Pathways cluster_acid Acidic Stress (pH < 2 + Heat) cluster_ox Oxidative Stress (Peroxides/Air) Compound 1-(Azetidin-3-yl)-1H-1,2,4-triazole RingOpen Ring Opening (Formation of 3-triazolyl-propylamine derivatives) Compound->RingOpen Nucleophilic Attack (H2O/Cl-) NOxide N-Oxidation / Fragmentation Compound->NOxide ROS / Radical Mechanism

Part 4: Experimental Protocols

These protocols are designed to validate the integrity of the specific batch in your lab.

Protocol A: Kinetic Solubility & Precipitation Assay

Purpose: To determine the maximum solubility in assay buffers before precipitation occurs.

  • Preparation: Prepare a 50 mM stock solution in DMSO.

  • Dosing: Spike the DMSO stock into PBS (pH 7.4) and Acetate Buffer (pH 4.5) to final concentrations of 10, 50, 100, and 500 µM (keep DMSO < 1%).

  • Incubation: Shake at 25°C for 4 hours.

  • Filtration: Filter using a 96-well filter plate (0.45 µm) to remove precipitates.

  • Quantification: Analyze filtrate via LC-MS/MS or HPLC-UV (210 nm).

  • Calculation:

    
    
    
Protocol B: Forced Degradation (Stress Testing)

Purpose: To identify storage risks and impurity markers.[1]

  • Acid Stress: Dissolve compound (1 mg/mL) in 0.1 M HCl. Incubate at 60°C for 24 hours. Expectation: Ring opening.

  • Base Stress: Dissolve in 0.1 M NaOH. Incubate at 60°C for 24 hours. Expectation: Generally stable, potential racemization if chiral centers existed (none here).

  • Oxidative Stress: Dissolve in 3% H₂O₂ at Room Temp for 4 hours. Expectation: N-oxide formation.[1]

  • Analysis: Dilute samples 1:10 in mobile phase and analyze via LC-MS. Look for M+18 (hydrolysis) or M+16 (oxidation) peaks.

Part 5: Handling & Storage Recommendations

  • Storage (Solid): -20°C, desiccated. If the container is opened, purge with Nitrogen before resealing.

  • Storage (Solution): DMSO stocks are stable at -20°C for >6 months.[1] Aqueous solutions should be prepared fresh.

  • Safety: Treat as a potential skin irritant and sensitizer. The azetidine moiety can mimic proline/amino acids, potentially possessing biological activity beyond the target.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [1]

  • BenchChem. (2025). Azetidine Synthesis and Stability Protocols.

  • Organic Chemistry Portal. (2024). Synthesis and Properties of 1,2,4-Triazoles.

  • University of Tartu. (2025). Comprehensive pKa Database of Organic Heterocycles in Water and DMSO.

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3-(1H-1,2,4-Triazol-1-yl)piperidine (Analogous Scaffold).

Sources

Technical Guide: Tautomeric Forms and Regioisomerism of 1-(Azetidin-3-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural dynamics, isomeric landscape, and synthetic control of 1-(azetidin-3-yl)-1H-1,2,4-triazole .

Executive Summary: The Tautomer vs. Isomer Distinction

In the context of 1-(azetidin-3-yl)-1H-1,2,4-triazole, the term "tautomerism" is frequently a source of nomenclature confusion in drug development. Strictly speaking, N-substituted 1,2,4-triazoles do not exhibit annular prototropic tautomerism under neutral conditions. The substitution at the N1 position "freezes" the dynamic equilibrium characteristic of the parent triazole.

However, for the medicinal chemist, "tautomeric forms" in this context refers to three critical, distinct phenomena:

  • Synthetic Regioisomerism: The irreversible formation of the 1-isomer (desired) vs. the 4-isomer (impurity) driven by the tautomerism of the starting material.

  • Cationic Tautomerism: The dynamic shift of protons between N2 and N4 under acidic/physiological conditions (protonation states).

  • C-Linked Tautomerism (Contrast): The distinction from the 3-(azetidin-3-yl) analog, which does retain full annular tautomerism.

This guide dissects these forms to ensure precise structural assignment and synthetic control.

Structural Analysis & The "Frozen" Ring

The molecule comprises an azetidine ring attached via its C3 position to the N1 of a 1,2,4-triazole.

The N1-Substitution Effect

In the parent 1H-1,2,4-triazole, the proton migrates rapidly between N1, N2, and N4. When the azetidine group is bonded to N1, this migration is blocked.

  • Structure A (1-isomer): 1-(azetidin-3-yl)-1H-1,2,4-triazole. (Thermodynamically stable, "frozen").

  • Structure B (4-isomer): 4-(azetidin-3-yl)-4H-1,2,4-triazole. (Stable regioisomer, not a tautomer).

Key Insight: Unlike the parent triazole, Structure A and Structure B cannot interconvert spontaneously at room temperature. They are distinct compounds with different physical properties (polarity, NMR shifts). Interconversion (isomerization) requires high thermal energy (typically >200°C) or specific acid-catalyzed pathways.

Visualization of the Isomeric Landscape

The following diagram illustrates the relationship between the tautomeric precursors and the resulting "frozen" isomers.

TriazoleIsomerism Parent1H Parent: 1H-1,2,4-Triazole (Tautomer A) Parent4H Parent: 4H-1,2,4-Triazole (Tautomer B) Parent1H->Parent4H Fast Equilibrium (Annular Tautomerism) TS Alkylation Transition State (Nucleophilic Attack) Parent1H->TS + Azetidin-3-yl Electrophile Parent4H->TS Prod1 PRODUCT (Target): 1-(Azetidin-3-yl)-1,2,4-triazole (N1-Substituted) TS->Prod1 Major Pathway (Kinetic/Thermodynamic) Prod4 IMPURITY: 4-(Azetidin-3-yl)-1,2,4-triazole (N4-Substituted) TS->Prod4 Minor Pathway (Steric Control)

Figure 1: Pathway showing how parent tautomerism dictates the formation of stable regioisomers.

Cationic Tautomerism (Protonation States)

While the neutral molecule is fixed, protonation re-introduces tautomeric dynamics. In a physiological environment (pH < pKa of triazole ~2.3), the triazole ring accepts a proton.

The Cationic Equilibrium

Upon protonation of the 1-substituted species, the proton can reside on N2 or N4.

  • Form I (N4-Protonated): The most stable cationic form due to symmetric resonance stabilization (amidinium-like character).

  • Form II (N2-Protonated): Less stable due to adjacent lone-pair repulsion (alpha-effect) and steric hindrance with the C3-H.

Experimental Implication: In salt formation (e.g., HCl salt for drug formulation), the proton resides predominantly at N4 . This affects solubility and crystal packing.

Synthetic Control of Regioisomerism

The "tautomeric control" in synthesis refers to manipulating conditions to favor the N1-attack over the N4-attack.

Mechanism-Based Optimization

The alkylation of 1,2,4-triazole with an azetidine electrophile (e.g., tert-butyl 3-(tosyloxy)azetidine-1-carboxylate) follows an SN2 mechanism.

  • Steric Factors: The N1 position is less sterically hindered than N4 (which is flanked by two carbons).

  • Electronic Factors: The 1H-tautomer is generally more nucleophilic at N2, but the anion (triazolate) reacts predominantly at N1 due to charge localization patterns.

Protocol for High N1-Selectivity (Target > 90%):

  • Base Selection: Use a non-nucleophilic base (e.g., Cs2CO3 or NaH) to fully deprotonate the triazole. The triazolate anion gives higher N1 selectivity than the neutral tautomers.

  • Solvent: Polar aprotic solvents (DMF, DMSO) favor the N1-alkylation by stabilizing the transition state.

  • Temperature: Lower temperatures (0°C to RT) favor the kinetic product (N1), while high temperatures can increase the N4 impurity or lead to thermal rearrangement.

ParameterCondition for N1-SelectivityCondition for N4-Selectivity (Impurity)
Reactive Species Triazolate Anion (Salt)Neutral Triazole (4H tautomer)
Solvent DMF, MeCN (Polar Aprotic)Non-polar / Protic
Temperature < 50°C> 100°C (Thermodynamic equilibration)
Electrophile Azetidin-3-yl mesylate/tosylateSterically bulky electrophiles

Analytical Differentiation

Distinguishing the desired "1-tautomer" (regioisomer) from the "4-tautomer" is critical for QC.

1H NMR Signature
  • 1-(Azetidin-3-yl) (Asymmetric): The triazole protons at C3 and C5 are chemically non-equivalent .

    • 
       ~8.0 ppm (C3-H) and 
      
      
      
      ~8.5 ppm (C5-H).
    • Note: C5-H is typically more deshielded due to proximity to N1 and N4.

  • 4-(Azetidin-3-yl) (Symmetric): The triazole possesses a plane of symmetry passing through N4 and the azetidine ring.

    • The C3-H and C5-H protons are chemically equivalent .

    • Signal: A single singlet integrating for 2 protons (approx

      
       8.2-8.4 ppm).
      
13C NMR[1]
  • 1-Isomer: Two distinct signals for the triazole carbons.[1]

  • 4-Isomer: One single signal for the triazole carbons (symmetry).

Detailed Experimental Protocol: Synthesis & Separation

Objective: Synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,4-triazole with tautomeric control.

Step 1: Activation of Azetidine
  • Reagents: tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), Methanesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq).

  • Solvent: DCM (Dichloromethane), anhydrous.

  • Procedure: Cool solution to 0°C. Add MsCl dropwise. Stir 2h. Aqueous workup. Yields tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (Mesylate).

Step 2: Nucleophilic Displacement (The Tautomeric Step)
  • Reagents: 1,2,4-Triazole (1.5 eq), Cs2CO3 (2.0 eq), Azetidine-Mesylate (1.0 eq).

  • Solvent: DMF (Dimethylformamide), 0.5 M concentration.

  • Procedure:

    • Dissolve triazole and base in DMF. Stir at 50°C for 30 min to generate the triazolate anion (Crucial for N1 selectivity).

    • Add Azetidine-Mesylate.

    • Heat to 80°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • Purification: The crude mixture contains ~9:1 ratio of N1:N4 isomers.

    • Column Chromatography: Elute with DCM:MeOH (95:5). The 1-isomer is typically less polar (higher Rf) than the 4-isomer due to the lack of symmetry and dipole moment differences.

References

  • Tautomerism in 1,2,4-Triazoles (General Review)

    • Source: Claramunt, R. M., et al. "The tautomerism of 1,2,4-triazoles." Journal of Molecular Structure.
    • Context: Establishes the 1H vs 4H equilibrium in the parent system.
    • 2[1][3][4][2][5][6][7][8]

  • Regioselectivity in Triazole Alkyl

    • Source: "Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules."
    • Context: Describes the Pellizzari reaction and alkyl
    • [1][3][4][2][5][6][7][8][9]

  • Annular Tautomerism in C-Linked Analogs

    • Source: "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism."
    • Context: Contrasts the N-linked "frozen" system with C-linked systems where tautomerism is active.
    • 10[1][3][4][2][5][7][8][9]

  • Structural Confirm

    • Source: "Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles."
    • Context: Provides spectroscopic d
    • 2[1][3][4][2][5][6][7][8]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(Azetidin-3-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 1-(azetidin-3-yl)-1H-1,2,4-triazole moiety is a critical pharmacophore in modern medicinal chemistry, serving as a polar, metabolic stable bioisostere for saturated heterocycles found in JAK inhibitors (e.g., Baricitinib analogs) and HIV-1 non-nucleoside reverse transcriptase inhibitors.

This guide details a robust, three-step synthesis starting from commercially available 1-Boc-3-hydroxyazetidine . Unlike "textbook" definitions, this protocol addresses the specific process challenges of azetidine ring strain and 1,2,4-triazole tautomeric ambiguity.

Key Technical Challenges Solved:
  • Regioselectivity: 1,2,4-Triazole has three nucleophilic nitrogens.[1][2] Alkylation typically yields a mixture of N1 (desired) and N4 isomers. This protocol optimizes for N1-selectivity using cesium carbonate (

    
    ) dynamics.
    
  • Ring Stability: The azetidine ring is prone to ring-opening or elimination (to azetine) under harsh basic conditions. We utilize a mesylate activation strategy at controlled temperatures to mitigate this.

  • Purification: A specific chromatographic method is defined to separate the highly polar N1/N4 isomers before deprotection.

Synthetic Pathway & Mechanism[3][4]

The synthesis proceeds via the activation of the secondary alcohol followed by an


 displacement.
Reaction Scheme (DOT Visualization)

ReactionScheme SM 1-Boc-3-hydroxyazetidine (Starting Material) Int1 Intermediate 1 (Mesylate) SM->Int1 Activation Int2 Intermediate 2 (Boc-Protected Triazole) Int1->Int2 S_N2 Displacement (N1 Major) Product 1-(Azetidin-3-yl)-1H-1,2,4-triazole (Final Product) Int2->Product Deprotection Reagent1 MsCl, TEA DCM, 0°C Reagent2 1,2,4-Triazole, Cs2CO3 DMF, 80°C Reagent3 TFA / DCM rt

Figure 1: Step-wise synthetic pathway from alcohol activation to final deprotection.

Detailed Experimental Protocols

Step 1: Activation (Mesylation)

Objective: Convert the poor hydroxyl leaving group into a reactive methanesulfonate ester.

  • Reagents:

    • 1-Boc-3-hydroxyazetidine (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Dichloromethane (DCM) [Anhydrous]

  • Procedure:

    • Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DCM (0.2 M concentration) under

      
       atmosphere.
      
    • Cool the solution to 0°C (ice bath). Critical: Higher temperatures promote elimination to 1-Boc-azetine.

    • Add TEA dropwise.

    • Add MsCl dropwise over 15 minutes. Maintain internal temperature < 5°C.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (rt) for 1 hour.

    • Workup: Quench with saturated

      
      . Extract with DCM (2x). Wash organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Output: 1-Boc-3-(methanesulfonyloxy)azetidine. Use directly in Step 2 without column purification to minimize degradation.

Step 2: Nucleophilic Displacement (Triazole Coupling)

Objective: Install the triazole ring. Mechanistic Insight: 1,2,4-Triazole exists in tautomeric equilibrium. Deprotonation with


 in a polar aprotic solvent (DMF) favors the formation of the 1-substituted product (thermodynamic control) over the 4-substituted product.
  • Reagents:

    • Crude Mesylate (from Step 1) (1.0 equiv)

    • 1H-1,2,4-Triazole (1.5 equiv)

    • Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • DMF (Dimethylformamide) [Anhydrous]

  • Procedure:

    • Dissolve 1,2,4-triazole in DMF (0.5 M) and add

      
      . Stir at rt for 30 mins to ensure deprotonation.
      
    • Add the crude mesylate (dissolved in minimal DMF) to the reaction mixture.

    • Heat to 80°C for 12–16 hours. Note: Monitoring by LCMS is essential to observe the consumption of mesylate.

    • Workup: Cool to rt. Dilute with EtOAc and wash copiously with water (3x) and LiCl solution (to remove DMF).

    • Purification (Crucial): Flash Column Chromatography (Silica Gel).

      • Eluent: 0–5% MeOH in DCM.

      • Separation: The N1-isomer (desired) is typically less polar than the N4-isomer.

      • Yield Target: 50–65% (2 steps).

Step 3: Global Deprotection

Objective: Removal of the Boc group to yield the free amine or salt.

  • Reagents:

    • Intermediate 2 (N1-isomer)

    • Trifluoroacetic acid (TFA)

    • DCM[3][4]

  • Procedure:

    • Dissolve Intermediate 2 in DCM (0.1 M).

    • Add TFA (ratio 1:4 v/v relative to DCM).

    • Stir at rt for 2 hours.

    • Isolation: Concentrate in vacuo. Azeotrope with toluene (3x) to remove residual TFA.

    • Final Form: The product is isolated as the TFA salt. For the free base, pass through a weak basic ion-exchange resin (e.g., Strata-X-C or equivalent).

Analytical Data & QC Parameters

Regiochemistry Verification (NMR)

Distinguishing the N1-isomer from the N4-isomer is the most common failure point.

FeatureN1-Isomer (Desired)N4-Isomer (Byproduct)
Symmetry Asymmetric triazole protonsSymmetric triazole protons
1H NMR (Triazole) Two distinct singlets (approx

8.2 and 7.9 ppm)
One singlet (2H) or very close doublet (approx

8.4 ppm)
13C NMR (Triazole) Two distinct signalsOne or closely overlapping signals
Polarity (TLC) Higher

(Less Polar)
Lower

(More Polar)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 2 Elimination of MesylateEnsure Step 1 is kept cold; Do not overheat Step 2 (>90°C).
High N4-Isomer Ratio Solvent/Base mismatchSwitch from

/Acetone to

/DMF.
Incomplete Deprotection

-Butyl cation scavenging
Add 2.5% Triisopropylsilane (TIPS) as a scavenger during TFA step.

Process Logic & Purification Workflow

The following decision tree illustrates the critical purification logic required to ensure pharmaceutical-grade purity.

PurificationLogic Start Crude Reaction Mixture (Step 2) TLC TLC Analysis (5% MeOH/DCM) Start->TLC Decision Is N4-isomer present? TLC->Decision ColChrom Flash Chromatography Gradient: 0->5% MeOH/DCM Decision->ColChrom Yes (Standard) Fraction1 Fraction A (Higher Rf) N1-Isomer (Target) ColChrom->Fraction1 Fraction2 Fraction B (Lower Rf) N4-Isomer (Discard) ColChrom->Fraction2 Next Proceed to Deprotection Fraction1->Next

Figure 2: Purification logic to isolate the regio-chemically pure N1-isomer.

References

  • General Azetidine Synthesis

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Triazole Regioselectivity

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[1][2]

    • Source: Chemistry Central Journal (NIH/PMC).
    • URL:[Link]

  • Boc Deprotection Standards

    • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[5]

    • Source: RSC Advances.[5]

    • URL:[Link]

  • Relevant Patent (Grounding)

    • Title: Heterocyclic Compounds as JAK Inhibitors (Describing similar azetidine-triazole intermedi
    • Source: WIPO (Incyte Corp).
    • URL:[Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1,2,4-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole nucleus is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for blockbuster antifungals (e.g., Fluconazole), aromatase inhibitors (e.g., Letrozole), and emerging anti-inflammatory agents. Traditional thermal synthesis of these rings—such as the Pellizzari or Einhorn-Brunner reactions—often requires harsh conditions (>200°C), prolonged reaction times (24–48 hours), and suffers from poor regioselectivity.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while significantly improving yield and purity. By leveraging the specific dielectric heating properties of polar intermediates, we bypass the activation energy barriers that plague conventional convective heating.

The Microwave Advantage: Mechanistic Insight

Physics of Interaction

Unlike conventional heating, which relies on conduction and convection to transfer heat from the vessel wall to the bulk solvent, microwave irradiation (2.45 GHz) interacts directly with the dipole moments of the molecules.

  • Dipolar Polarization: The polar amide and hydrazide intermediates attempt to align with the oscillating electric field. The resulting molecular friction generates rapid, volumetric heat.

  • Selective Heating: In 1,2,4-triazole synthesis, the transition states (often zwitterionic) are more polar than the ground states. Microwave irradiation selectively stabilizes these polar transition states, effectively lowering the activation energy (

    
    ) and accelerating the cyclodehydration step.
    
Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for the modified Pellizzari reaction under microwave conditions, highlighting the critical cyclization step enhanced by dielectric heating.

TriazoleMechanism Start Amide + Hydrazide Inter1 Intermediate (N-Acylamidrazone) Start->Inter1 Condensation (Fast) TS Polar Transition State (High MW Absorption) Inter1->TS MW Irradiation (Dipolar Polarization) Product 1,2,4-Triazole (+ H2O) TS->Product Cyclodehydration (Rapid)

Figure 1: Mechanistic pathway showing the critical microwave-absorbing transition state.

Experimental Protocols

Protocol A: Modified Pellizzari Reaction (Solvent-Free/Green)

Target: Synthesis of 3,5-disubstituted-1,2,4-triazoles. Rationale: The traditional Pellizzari reaction requires refluxing amides and hydrazides at very high temperatures. Using MW allows this to occur "neat" (solvent-free) or with minimal polar solvent, adhering to Green Chemistry Principle #5.

Materials
  • Reactant A: Benzamide (10 mmol)[1]

  • Reactant B: Benzoyl hydrazide (10 mmol)[1]

  • Catalyst: None (Self-catalyzed) or Silica Support (optional)

  • Vessel: 10 mL or 30 mL Quartz/Borosilicate Microwave Vial with crimp cap.

Step-by-Step Procedure
  • Preparation: Grind Benzamide and Benzoyl hydrazide in a mortar to ensure intimate mixing.

  • Loading: Transfer the powder mixture into the microwave process vial.

    • Note: If the melting point of the mixture is >200°C, add 2-3 drops of Ethylene Glycol or DMF to act as a "susceptor" (coupling agent) to initiate heating.

  • Sealing: Crimp the vial with a PTFE/Silicone septum cap.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain temperature)

    • Temperature: 160 °C

    • Ramp Time: 2:00 minutes

    • Hold Time: 10:00 minutes

    • Pressure Limit: 15 bar (Safety cutoff)

    • Stirring: High (magnetic stir bar essential for heat distribution)

  • Work-up:

    • Cool to 50°C using compressed air (integrated in most MW reactors).

    • Add 5 mL cold ethanol to the vessel and sonicate to dissolve unreacted starting material.

    • Filter the solid product.[1][2][3]

    • Recrystallize from Ethanol/Water (8:2).

Protocol B: One-Pot Synthesis via Nitriles (Catalyst-Free)

Target: Rapid library generation of 3,5-substituted triazoles. Rationale: Direct reaction of nitriles with hydrazides avoids the need for pre-synthesized amides.

Materials
  • Reactant A: Aryl Nitrile (e.g., Benzonitrile) (1.0 equiv)

  • Reactant B: Acyl Hydrazide (1.0 equiv)

  • Solvent: n-Butanol (High boiling point, good MW absorber)

  • Base:

    
     (0.1 equiv) - Optional, accelerates nucleophilic attack.
    
Step-by-Step Procedure
  • Dissolution: Dissolve reactants in 3 mL n-Butanol in a 10 mL microwave vial.

  • Irradiation:

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Power: Max 200W (Automatic modulation)

  • Purification:

    • Upon cooling, the product often precipitates directly from n-Butanol.

    • Filter and wash with diethyl ether.

Data Analysis & Validation

The following table compares the efficiency of Microwave-Assisted Synthesis (Protocol A) against the conventional thermal reflux method (Oil bath).

ParameterConventional Thermal RefluxMicrowave-Assisted (Protocol A)Improvement Factor
Reaction Temp 220°C (Neat/Oil Bath)160°CLower Energy
Time 4 – 6 Hours10 – 15 Minutes24x Faster
Yield 45 – 55%85 – 92%+35% Yield
Purity (LC-MS) 75% (Side products common)>95% (Cleaner profile)Reduced Purification
Atom Economy Low (Solvent waste)High (Solvent-free/Neat)Green Chemistry

Troubleshooting & Optimization Logic

When adapting this protocol to new derivatives, use the following decision logic to optimize conditions.

OptimizationLogic Start Start Optimization CheckSolubility Are reactants soluble in Ethanol? Start->CheckSolubility SolventEthanol Use Ethanol Temp: 120°C Pressure Control: HIGH CheckSolubility->SolventEthanol Yes CheckPolarity Are reactants polar? CheckSolubility->CheckPolarity No NeatReaction Solvent-Free (Neat) Add 1 drop DMF (Susceptor) CheckPolarity->NeatReaction Yes HighBoilSolvent Use n-Butanol or DMSO Temp: 160°C CheckPolarity->HighBoilSolvent No (Non-polar)

Figure 2: Decision tree for solvent selection and parameter optimization.

Critical Control Points:
  • Pressure Management: Ethanol generates significant pressure at 120°C (~6-8 bar). Ensure your vial is rated for at least 20 bar. If the pressure limit is tripped, the microwave will cut power, stopping the reaction.

  • Thermal Runaway: In solvent-free reactions, non-polar reactants may not heat initially, then heat exponentially once a small amount of product (polar) is formed. Always use a "susceptor" (e.g., 50 µL DMF) to buffer the heating profile.

References

  • Shelke, G. M., et al. (2015).[4][5] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26(03), 404-407.[4] Link

  • Panda, K. C., et al. (2022).[6] "Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities." Research Journal of Pharmacy and Technology, 15(1). Link

  • Kumar, A., et al. (2025).[4][5] "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach." RSC Advances. Link

  • BenchChem Technical Support. (2025). "Pellizzari Reaction for 1,2,4-Triazole Synthesis: Protocols and Troubleshooting." Link

  • Karaali, N., et al. (2013). "Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives." South African Journal of Chemistry, 66. Link

Sources

The Ascendant Role of 1-(Azetidin-3-yl)-1H-1,2,4-triazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The confluence of unique structural features and desirable physicochemical properties has positioned the 1-(azetidin-3-yl)-1H-1,2,4-triazole scaffold as a compelling building block in contemporary drug discovery. This guide provides an in-depth exploration of its synthesis, applications, and the underlying scientific rationale for its use, tailored for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Strategic Importance

The 1-(azetidin-3-yl)-1H-1,2,4-triazole moiety marries two privileged heterocyclic systems: the strained four-membered azetidine ring and the versatile five-membered 1,2,4-triazole ring. This combination imparts a unique three-dimensional character to molecules, offering a distinct advantage in navigating the complexities of biological targets.

The azetidine ring, a saturated heterocycle, serves as a non-classical bioisostere for larger, more flexible amine-containing groups. Its constrained nature can enhance metabolic stability, improve receptor selectivity, and fine-tune pharmacokinetic profiles.[1] The 1,2,4-triazole ring is a well-established pharmacophore known for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[2][3] It can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for high-affinity binding to biological targets.[3]

The strategic fusion of these two heterocycles in 1-(azetidin-3-yl)-1H-1,2,4-triazole provides medicinal chemists with a versatile tool to design novel therapeutics with improved efficacy and safety profiles.

Synthesis of 1-(Azetidin-3-yl)-1H-1,2,4-triazole: A Step-by-Step Protocol

The synthesis of 1-(azetidin-3-yl)-1H-1,2,4-triazole is typically achieved through a multi-step sequence involving the preparation of a protected azetidine precursor, followed by the introduction of the triazole ring and subsequent deprotection. The following protocol outlines a common and reliable synthetic route.

Diagram of the Synthetic Workflow

Synthesis_Workflow A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Oxidation (e.g., Dess-Martin periodinane) C tert-Butyl 3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate B->C Nucleophilic substitution with 1,2,4-triazole sodium salt D 1-(Azetidin-3-yl)-1H-1,2,4-triazole Hydrochloride C->D Boc Deprotection (e.g., HCl in Dioxane)

Caption: Synthetic pathway for 1-(azetidin-3-yl)-1H-1,2,4-triazole hydrochloride.

Protocol 1: Synthesis of 1-(Azetidin-3-yl)-1H-1,2,4-triazole Hydrochloride

Part A: Synthesis of tert-Butyl 3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate

This initial step involves the conversion of a protected 3-hydroxyazetidine to the corresponding mesylate, followed by nucleophilic substitution with the sodium salt of 1,2,4-triazole.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1H-1,2,4-triazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Mesylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate, which is often used in the next step without further purification.

  • Preparation of 1,2,4-Triazole Sodium Salt:

    • In a separate flask, suspend sodium hydride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere.

    • Slowly add a solution of 1H-1,2,4-triazole (1.1 eq) in DMF to the NaH suspension.

    • Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • Nucleophilic Substitution:

    • Add the crude mesylate from step 1, dissolved in a minimal amount of DMF, to the solution of the 1,2,4-triazole sodium salt at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl 3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate as a solid.

Part B: Deprotection to 1-(Azetidin-3-yl)-1H-1,2,4-triazole Hydrochloride

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Materials:

  • tert-Butyl 3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate (1.0 eq) in 4 M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, a precipitate of the hydrochloride salt will form.

  • Add diethyl ether to the mixture to facilitate complete precipitation.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 1-(azetidin-3-yl)-1H-1,2,4-triazole hydrochloride .

Applications in Medicinal Chemistry: A Focus on Kinase and GPCR Modulation

The 1-(azetidin-3-yl)-1H-1,2,4-triazole scaffold has emerged as a valuable component in the design of inhibitors for various protein kinases and modulators of G-protein coupled receptors (GPCRs).

As a Key Building Block for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] The 1-(azetidin-3-yl)-1H-1,2,4-triazole moiety can serve as a versatile scaffold to present key pharmacophoric elements to the ATP-binding site of kinases. The azetidine ring can act as a vector to orient substituents towards specific pockets within the kinase domain, while the triazole ring can form crucial hydrogen bonds with the hinge region of the kinase.

Example Application: Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells.[4] Inhibitors of Syk are being investigated for the treatment of autoimmune and inflammatory diseases. The 1-(azetidin-3-yl)-1H-1,2,4-triazole scaffold can be incorporated into potential Syk inhibitors to interact with the hinge region and occupy the solvent-exposed area of the ATP-binding pocket.

Diagram of a Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow A Prepare kinase, substrate, and ATP solution B Add test compound (1-(azetidin-3-yl)-1H-1,2,4-triazole derivative) A->B C Incubate at 30°C B->C D Stop reaction and detect phosphorylation C->D E Data analysis (IC50 determination) D->E GPCR_Signaling cluster_membrane Cell Membrane GPCR Ghrelin Receptor G_protein Gq/11 GPCR->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ligand Ghrelin Ligand->GPCR Binds and Activates Antagonist 1-(Azetidin-3-yl)-1H-1,2,4-triazole Derivative Antagonist->GPCR Blocks Binding Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: Simplified signaling pathway of the ghrelin receptor and the point of intervention for an antagonist.

Protocol 3: In Vitro Ghrelin Receptor Antagonist Assay (Calcium Mobilization Assay)

This protocol describes a cell-based assay to measure the ability of a compound to antagonize ghrelin-induced calcium mobilization in cells expressing the ghrelin receptor.

Materials:

  • HEK293 cells stably expressing the human ghrelin receptor

  • Ghrelin (human)

  • Test compounds (dissolved in DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black-walled, clear-bottom microplate

Procedure:

  • Plate the ghrelin receptor-expressing HEK293 cells in the 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the diluted test compounds to the cells and incubate for a specified period (e.g., 30 minutes) at 37 °C.

  • Prepare a solution of ghrelin at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Place the plate in a fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

  • Initiate the reading and, after establishing a baseline, add the ghrelin solution to all wells.

  • Monitor the change in fluorescence over time.

  • Calculate the inhibition of the ghrelin-induced calcium response by the test compounds and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The following table summarizes general structure-activity relationship trends observed for compounds incorporating the 1-(azetidin-3-yl)-1H-1,2,4-triazole scaffold, based on available literature.

Scaffold PositionModificationImpact on ActivityRationale
Azetidine N1 Substitution with small alkyl or cycloalkyl groupsOften enhances potency and metabolic stabilityFills a hydrophobic pocket in the target binding site.
Triazole C3/C5 Introduction of small, non-polar groupsCan improve potency and selectivityMay interact with specific residues in the binding pocket.
Azetidine Ring Stereochemistry at C3Can be critical for activityPrecise orientation of the triazole and other substituents is often required for optimal binding.

Conclusion

The 1-(azetidin-3-yl)-1H-1,2,4-triazole scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. Its unique combination of a rigid, three-dimensional azetidine ring and a versatile, interactive 1,2,4-triazole moiety allows for the design of novel therapeutics with enhanced properties. The synthetic protocols and biological assay methods provided in this guide offer a solid foundation for researchers to explore the full potential of this promising heterocyclic system in their drug discovery endeavors.

References

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Rsc.org. [Link]

  • tert-Butyl 3-(3-bromo-1h-1,2,4-triazol-1-yl)azetidine-1-carboxylate. PubChemLite. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. [Link]

  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Molbase. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PMC. [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Organic Chemistry Portal. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Semantic Scholar. [Link]

  • New trisubstituted 1,2,4-triazole derivatives as potent ghrelin receptor antagonists. 3. Synthesis and pharmacological in vitro and in vivo evaluations. PubMed. [Link]

  • An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. University of Bristol. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: a review. PMC. [Link]

  • Synthesis and Characterization of Antimicrobial Activity of Azoles and Azines Derivatives from Tertiary Butyl Carbazatel. Longdom Publishing. [Link]

  • Discovery oft[2][5][6]riazolo[3,4-b]t[1][5][6]hiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed. [Link]

  • NOVEL OXAZOLE DERIVATIVES THAT INHIBIT SYK. European Patent Office. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing. [Link]

Sources

Application Note: Strategic Development of 1,2,4-Triazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its stability, high dipole moment, and ability to engage in diverse non-covalent interactions (hydrogen bonding,


-stacking, and metal coordination). Unlike its 1,2,3-triazole isomer (often associated with "click" chemistry), the 1,2,4-triazole is the pharmacophore of choice for targeting metalloenzymes, including Lanosterol 14

-demethylase (CYP51)
(antifungals like Fluconazole) and Urease (anti-H. pylori agents).

This Application Note provides a comprehensive workflow for developing novel 1,2,4-triazole inhibitors. It moves beyond basic synthesis, offering a rational design strategy, a robust "wet-lab" protocol for generating mercapto-triazole libraries, and a validated Standard Operating Procedure (SOP) for enzymatic inhibition assays.

Rational Design: The Pharmacophore Strategy

Structural Logic & Metal Coordination

The potency of 1,2,4-triazoles often stems from their ability to coordinate with metal cofactors in enzyme active sites.

  • CYP51 Targeting: The N-4 nitrogen of the triazole ring coordinates axially with the Heme Iron (

    
    /
    
    
    
    ), displacing the water molecule required for oxidation. This blocks the demethylation of lanosterol, destabilizing fungal membranes.
  • Urease Targeting: The triazole ring (and its thiol/thione tautomers) can chelate the Nickel (

    
    ) ions in the urease active site.
    
Mechanistic Visualization

The following diagram illustrates the binding mode of a 1,2,4-triazole inhibitor within a Heme-containing active site (e.g., CYP51).[1][2]

G Heme Heme Cofactor (Fe Center) Triazole 1,2,4-Triazole (Inhibitor Core) Triazole->Heme Coordination Bond (N4 - Fe) Tail Hydrophobic Tail (Halogenated Phenyl) Triazole->Tail Linker Pocket Hydrophobic Pocket (Tyr, Phe Residues) Tail->Pocket Van der Waals / Pi-Stacking

Caption: Schematic representation of the pharmacophore binding mode. The N4-Iron coordination is the primary anchor, while the hydrophobic tail ensures specificity via interaction with the enzyme's access channel.

Synthetic Protocol: The Mercapto-Triazole Route

While the Pellizzari reaction is a classic route, the cyclization of hydrazinecarbothioamides (thiosemicarbazides) is preferred for drug discovery. It yields a 3-mercapto-1,2,4-triazole core, which provides a "thiol handle" (SH) for rapid S-alkylation, allowing the generation of large libraries of derivatives.

Reaction Scheme
  • Formation of Thiosemicarbazide: Hydrazide + Isothiocyanate.

  • Cyclization: Base-catalyzed ring closure.

  • Functionalization: S-alkylation with alkyl halides.

Step-by-Step Protocol

Reagents:

  • Aryl/Alkyl Hydrazide (1.0 eq)

  • Aryl Isothiocyanate (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Hydroxide (2N NaOH)

  • Hydrochloric Acid (Concentrated)

Procedure:

  • Thiosemicarbazide Formation:

    • Dissolve 5.0 mmol of the hydrazide in 20 mL of absolute ethanol.

    • Add 5.5 mmol of the appropriate isothiocyanate dropwise with stirring.

    • Reflux the mixture for 2–4 hours (monitor by TLC, Mobile Phase: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. The intermediate thiosemicarbazide will precipitate. Filter, wash with cold ethanol, and dry.

  • Base-Catalyzed Cyclization:

    • Suspend the dried thiosemicarbazide in 15 mL of 2N NaOH solution.

    • Reflux for 4 hours. The solid will dissolve as the reaction proceeds (formation of the thiol salt).

    • Cool the solution and filter to remove any insoluble impurities.

    • Critical Step: Acidify the filtrate with concentrated HCl to pH 2.0. The 1,2,4-triazole-3-thiol will precipitate as a white/off-white solid.

    • Recrystallize from Ethanol/Water (1:1).

  • Validation:

    • IR: Look for disappearance of C=O (amide) and appearance of C=N (triazole ring) and S-H stretch (approx. 2550 cm⁻¹, often weak).

    • 1H-NMR: Disappearance of hydrazine -NH-NH- protons; appearance of SH proton (approx. 13-14 ppm, exchangeable).

Bioassay Protocol: Urease Inhibition (Indophenol Method)

This protocol describes the determination of IC50 values against Jack Bean Urease. This is a robust, self-validating colorimetric assay suitable for triazole screening.

Principle: Urease hydrolyzes urea into ammonia (


) and 

.[3] Ammonia reacts with phenol and hypochlorite (Berthelot reaction) to form a blue indophenol complex (

). Inhibitors reduce the intensity of this blue color.
Reagent Preparation
ReagentCompositionNotes
Buffer Phosphate Buffer (PBS), pH 8.2, 100 mMpH is critical for Urease activity.
Enzyme Sol. Jack Bean Urease (5 U/mL) in PBSPrepare fresh on ice.
Substrate Urea (100 mM) in PBSFilter sterilize if storing.
Reagent A 0.005% Sodium Nitroprusside + 1% PhenolCatalyst + Chromogen.
Reagent B 0.5% NaOH + 0.1% Na-HypochloriteOxidizing agent.
Inhibitor 1 mM stock in DMSOSerial dilute for assay.
Assay Workflow (96-Well Plate)
  • Pre-Incubation (E + I):

    • Add 25 µL of Enzyme Solution to wells.

    • Add 5 µL of Test Compound (various concentrations).

    • Incubate at 37°C for 15 minutes . Rationale: Allows time for the inhibitor to access the active site (especially for non-competitive inhibitors).

  • Reaction (Substrate Addition):

    • Add 55 µL of Urea Substrate.

    • Incubate at 37°C for 15 minutes .

  • Termination & Development:

    • Add 45 µL of Reagent A (Phenol).

    • Add 70 µL of Reagent B (Alkali Hypochlorite).

    • Incubate at room temperature for 20–30 minutes until blue color develops.

  • Measurement:

    • Read Absorbance at 625 nm using a microplate reader.

Controls & Validation
  • Max Activity (100%): Enzyme + DMSO + Substrate.

  • Blank (0%): Buffer + DMSO + Substrate (No Enzyme).

  • Positive Control: Thiourea or Acetohydroxamic Acid (Standard IC50

    
     20 µM).
    
  • Self-Check: The Z-factor of the assay should be > 0.5.

Data Analysis & Kinetic Logic

IC50 Calculation

Calculate % Inhibition using the formula:



Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis) using non-linear regression (Sigmoidal Dose-Response) to determine the IC50.
Determining Mechanism (Lineweaver-Burk)

To validate how the triazole inhibits (Competitive vs. Non-competitive), perform the assay at 4 different substrate concentrations.

  • Competitive:

    
     stays constant, 
    
    
    
    increases. (Inhibitor binds to Active Site).
  • Non-Competitive:

    
     decreases, 
    
    
    
    stays constant. (Inhibitor binds to Allosteric Site/Metal Center).
  • Note: Many 1,2,4-triazoles exhibit mixed or non-competitive inhibition against metalloenzymes due to metal chelation.

Experimental Workflow Diagram

Workflow Start Start: Hydrazide Synth Synthesis: + Isothiocyanate + NaOH Cyclization Start->Synth Reflux Purify Purification: Recrystallization Synth->Purify Acidify pH 2 Assay Urease Assay: Pre-incubation (15m) + Urea Purify->Assay Dissolve DMSO Data Data Analysis: IC50 & Lineweaver-Burk Assay->Data OD 625nm

Caption: Integrated workflow from chemical synthesis to kinetic validation.

References

  • Review of Scaffold Utility: Matin, P. et al. (2022). "1,2,4-Triazole: A Promising Scaffold for the Synthesis of Potent Antifungal Agents." Molecules. Link

  • Synthesis Methodology: Shelke, G. M. et al. (2015).[4] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[4][5][6] Synlett. Link

  • Urease Inhibition Mechanism: Amtul, Z. et al. (2002). "Urease inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents. Link

  • CYP51 Binding Dynamics: Warrilow, A. G. et al. (2013). "Azole Binding Properties of Candida albicans Sterol 14-alpha Demethylase (CYP51)." Antimicrobial Agents and Chemotherapy.[3] Link

  • Indophenol Assay Protocol: Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry. Link

Sources

Application Note: Experimental Protocols for N-Arylation of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The 1,2,4-triazole pharmacophore is ubiquitous in antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral therapeutics. However, its installation via N-arylation presents a unique synthetic challenge: regioselectivity .

The 1,2,4-triazole ring exists in a tautomeric equilibrium (1H, 2H, and 4H), creating three potential nucleophilic sites. Furthermore, the nitrogen-rich ring acts as a potent ligand, often poisoning transition metal catalysts (particularly Palladium).

This guide moves beyond generic "coupling" procedures to provide a decision-matrix for selecting the optimal protocol based on your specific substrate and regiochemical targets.

The "Triazole Challenge"
  • N1-Arylation: Thermodynamically favored and most common. Achieved via Cu-catalysis and SNAr.[1][2]

  • N2-Arylation: Often a competitive byproduct in Chan-Lam and alkylation reactions.

  • N4-Arylation: Rare via direct arylation of unsubstituted triazoles. Best accessed via de novo cyclization or quaternization (triazolium salt formation).

Decision Matrix & Workflow

Use the following logic flow to select your experimental protocol.

Triazole_Workflow Start Start: Select Aryl Partner ArylType Nature of Aryl Electrophile? Start->ArylType Boronic Aryl Boronic Acid (Ar-B(OH)2) ArylType->Boronic Sensitive FGs / Mild Cond. Halide Aryl Halide (Ar-I, Ar-Br, Ar-Cl) ArylType->Halide Robust Substrates ChanLam Protocol A: Chan-Lam Coupling (Cu(OAc)2, Air, RT) Boronic->ChanLam Electronic Electronic Nature? Halide->Electronic E_Deficient Electron Deficient (e.g., p-NO2, p-CN) Electronic->E_Deficient E_Neutral Neutral / Electron Rich Electronic->E_Neutral SNAr Protocol B: Metal-Free SNAr (K2CO3, DMF, Heat) E_Deficient->SNAr Cat_Choice Catalyst Preference? E_Neutral->Cat_Choice Ullmann Protocol C: Cu-Catalyzed (Ullmann) (CuI/Diamine or CuO NPs) Cat_Choice->Ullmann Standard / Cost-Effective Buchwald Protocol D: Pd-Catalyzed (Buchwald) (Bulky Ligands: tBuXPhos/Ad2BuP) Cat_Choice->Buchwald Difficult / Amino-Triazoles

Figure 1: Strategic decision tree for selecting the optimal N-arylation method.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Chan-Lam Coupling (Mild Conditions)

Best for: Sensitive substrates, late-stage functionalization, and boronic acid availability. Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle.[3] Regioselectivity: Typically favors N1, but N2 isomers are common byproducts (approx. 10-20%).

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Catalyst Cu(OAc)₂0.1 - 1.0Oxidative mediator. Stoichiometric Cu often improves yield.
Ligand Pyridine or Bipyridine1.0 - 2.0Stabilizes Cu species; prevents aggregation.
Base Na₂CO₃ or Et₃N2.0Buffers the reaction.
Oxidant Compressed Air / O₂BalloonRe-oxidizes Cu(I) to Cu(II).
Solvent DCM or MeOH0.1 MDCM is standard; MeOH for solubility.

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a stir bar, add 1,2,4-triazole (1.0 mmol), Aryl boronic acid (1.5 mmol), Cu(OAc)₂ (0.2 mmol, 20 mol%), and Pyridine (2.0 mmol).

  • Solvent: Add dry DCM (10 mL).

  • Activation: Add 4Å molecular sieves (200 mg) to scavenge water (critical for yield).

  • Reaction: Attach an O₂ balloon (or open to air with vigorous stirring) and stir at Room Temperature (25°C) for 12–24 hours. Note: The reaction mixture typically turns from blue to green/brown.

  • Workup: Filter through a pad of Celite to remove copper salts. Wash with DCM. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). N1 and N2 isomers often have distinct R_f values (N2 is usually less polar).

Protocol B: Metal-Free SNAr (Nucleophilic Aromatic Substitution)

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, 4-cyanofluorobenzene). Mechanism: Addition-Elimination (Meisenheimer complex). Regioselectivity: Highly N1 selective due to thermodynamic control.

Step-by-Step Procedure:

  • Setup: In a pressure vial, combine 1,2,4-triazole (1.0 mmol), activated Aryl Halide (1.0 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent: Add DMF or DMSO (3 mL). These polar aprotic solvents stabilize the intermediate anionic complex.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by TLC/LCMS.[9]

  • Workup: Pour into ice-water (20 mL). The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Protocol C: Copper-Catalyzed Ullmann-Type Coupling (The Workhorse)

Best for: Unactivated aryl iodides/bromides, cost-efficiency, and scalability. Key Insight: Ligand selection is critical to lower reaction temperatures from classical Ullmann conditions (200°C) to manageable levels (80–110°C).

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Role
Catalyst CuI (Copper Iodide)0.1 (10%)Primary catalytic source.
Ligand DMEDA or trans-1,2-cyclohexanediamine0.2 (20%)Diamine ligands accelerate the oxidative addition.
Base K₃PO₄ or Cs₂CO₃2.0Strong inorganic base required.
Solvent DMF or Dioxane0.5 MHigh boiling point required.

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Loading: Add CuI (19 mg, 0.1 mmol), 1,2,4-triazole (1.0 mmol), Aryl Iodide (1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Liquids: Add DMF (2 mL) and trans-1,2-cyclohexanediamine (24 µL, 0.2 mmol).

  • Heating: Seal and heat to 110°C for 16–24 hours.

  • Endpoint: Monitor for the disappearance of Aryl Iodide.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.

Protocol D: Palladium-Catalyzed Buchwald-Hartwig (Specialized)

Best for: Aryl chlorides, sterically hindered substrates, or when Cu fails. Challenge: 1,2,4-triazoles can poison Pd via N4 coordination. Solution: Use bulky biaryl phosphine ligands (e.g., tBuXPhos, BrettPhos) or bulky NHCs to sterically crowd the metal center, preventing stable N-Pd complexation and favoring reductive elimination.

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd₂(dba)₃ (2 mol%) and tBuXPhos or BrettPhos (4-6 mol%) in Toluene or t-Amyl alcohol. Stir for 5 min to generate the active L-Pd(0) species.

  • Reaction: Add 1,2,4-triazole (1.0 mmol), Aryl Chloride (1.0 mmol), and Base (NaOtBu, 1.2 mmol).

  • Conditions: Heat at 100–110°C for 12 hours.

  • Note: If the substrate contains a free amine (e.g., 3-amino-1,2,4-triazole), this method is superior to Cu-catalysis.

Troubleshooting & Optimization ("The Scientist's Notebook")

ObservationProbable CauseCorrective Action
Low Conversion (Cu) Catalyst poisoning or oxidationSwitch to CuI + Phenanthroline. Ensure Argon sparging.
Green Reaction Mix (Chan-Lam) Catalyst deathAdd more Cu(OAc)₂. Ensure continuous O₂ supply (balloon).
N1/N2 Mixture Steric/Electronic lack of biasN1 is thermodynamic. Heat longer to equilibrate (if reversible) or use bulky protecting groups if synthesizing precursors.
Pd Catalyst Inactivity "Azole Poisoning"Switch to BrettPhos or Ad₂BuP ligands. Increase catalyst loading to 5 mol%.

Regioselectivity Analysis

Distinguishing N1, N2, and N4 isomers is critical.

  • 1H NMR:

    • N1-Aryl: The two triazole protons (C3-H and C5-H) are chemically non-equivalent and appear as two distinct singlets (often separated by >0.5 ppm).

    • N4-Aryl: The molecule is symmetric. C3-H and C5-H are equivalent and appear as a single peak (or very close doublets if long-range coupling exists).

    • N2-Aryl: Protons are non-equivalent, but chemical shift differences are often smaller than N1 isomers.

  • 13C NMR: N4-isomers show fewer carbon signals due to symmetry.

  • NOESY: N1-aryl group will show NOE correlation to C5-H but not C3-H.

References

  • Copper-Catalyzed Ligand-Free N-Arylation

    • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.
    • Source:

  • Buchwald-Hartwig with Bulky Ligands

    • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles... enabled by bulky NHC ligands.[11]

    • Source:

  • Chan-Lam Regioselectivity

    • QM Analyses of Regioselectivity in Chan-Lam Reaction.
    • Source:

  • C-H Arylation vs N-Arylation

    • Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Aryl
    • Source:

  • General Review of Triazole Synthesis

    • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source:

Sources

Application Note: Purification Strategies for 1-(Azetidin-3-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 1-(azetidin-3-yl)-1H-1,2,4-triazole represents a high-value pharmacophore often used in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic therapeutics. However, its physicochemical profile presents distinct purification challenges. The compound combines a highly polar, basic secondary amine (azetidine) with a water-soluble triazole ring, resulting in a LogP < 0. Furthermore, the synthesis of this moiety typically yields regioisomeric byproducts (N1 vs. N2 triazole connectivity) that are difficult to resolve at the final stage.

This Application Note provides a validated workflow for purifying this building block. We prioritize upstream regioisomer separation at the protected stage, followed by Strong Cation Exchange (SCX) or Preparative HPLC for the final deprotected amine.

Physicochemical Profile & Challenges

PropertyDescriptionPurification Implication
Polarity High (LogP < 0)Retains strongly on silica; requires polar modifiers (MeOH/NH₃) or C18 media.
Basicity Amphoteric/BasicExists as a salt (TFA/HCl) after deprotection. Free base is hygroscopic.
Regioisomerism N1 (Major) vs. N2 (Minor)Isomers have similar polarity in the final amine form. Separation is critical.
Stability Azetidine Ring StrainAvoid strong Lewis acids or excessive heat (>60°C) in basic media to prevent ring opening.

Strategic Workflow: The "Purify Early" Principle

Attempting to separate regioisomers and inorganic salts simultaneously from the free amine is inefficient. The most robust strategy involves separating the triazole isomers while the azetidine nitrogen is still protected (e.g., tert-butyl carbamate/Boc), followed by a "Catch and Release" desalting of the final product.

Workflow Logic Diagram

PurificationStrategy Crude Crude Reaction Mixture (Boc-Protected) Flash Step 1: Flash Chromatography (Silica Gel) Crude->Flash IsomerN1 Pure N1-Isomer (Protected) Flash->IsomerN1 Major Product IsomerN2 N2-Isomer (Discard/Save) Flash->IsomerN2 Minor Product Deprotect Step 2: Acidic Deprotection (TFA or HCl) IsomerN1->Deprotect SaltCrude Crude Salt (TFA/HCl) Deprotect->SaltCrude Decision Desired Final Form? SaltCrude->Decision SCX Step 3A: SCX Chromatography (Free Base Isolation) Decision->SCX Free Amine PrepHPLC Step 3B: Prep-HPLC (High Purity Salt) Decision->PrepHPLC Salt Form FinalBase Final Product (Free Base) SCX->FinalBase FinalSalt Final Product (Salt Form) PrepHPLC->FinalSalt

Figure 1: Strategic decision matrix for isolating pure azetidinyl-triazole. Isomer separation is performed upstream to simplify downstream processing.

Detailed Protocols

Protocol A: Regioisomer Separation (Protected Stage)

Objective: Separate tert-butyl 3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate (N1) from the N2-isomer. Rationale: The Boc-protected intermediate is lipophilic enough to interact with standard silica gel, allowing efficient separation of the regioisomers which typically display


.
  • Stationary Phase: High-performance spherical silica gel (20–40 µm).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM) or Hexanes

    • Solvent B: Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Recommended Gradient: 0% to 10% MeOH in DCM over 20 CV (Column Volumes).

  • Procedure:

    • Dissolve the crude alkylation mixture in minimal DCM.

    • Load onto the column (liquid loading preferred for resolution).

    • Run the gradient. The N2-isomer (less polar, symmetric) typically elutes first. The N1-isomer (desired, more polar) elutes second.

    • Validation: Check fractions via TLC (10% MeOH/DCM, stain with KMnO₄ or Ninhydrin).

Protocol B: "Catch and Release" Desalting (SCX)

Objective: Isolate the free amine from the crude TFA or HCl salt after deprotection. Rationale: The azetidine amine is basic. It will bind to a sulfonic acid resin (SCX) while non-basic impurities (residual triazole, cleavage byproducts) wash through.

  • Materials:

    • SCX-2 Cartridge (e.g., 5g or 10g depending on scale).

    • Loading Solvent: Methanol (MeOH).

    • Elution Solvent: 2M Ammonia (NH₃) in MeOH.

  • Step-by-Step:

    • Conditioning: Flush the SCX cartridge with 3 CV of MeOH.

    • Loading: Dissolve the crude salt residue in MeOH (do not use DMSO if possible, as it is viscous). Load slowly onto the cartridge.

    • Washing: Wash with 5–10 CV of MeOH.

      • Checkpoint: Analyze the wash eluent by LCMS. It should contain non-basic impurities but no target mass .

    • Elution: Elute with 4–5 CV of 2M NH₃ in MeOH.

    • Isolation: Concentrate the ammoniacal fractions under vacuum at <40°C.

    • Result: The residue is the pure free base of 1-(azetidin-3-yl)-1H-1,2,4-triazole.

Protocol C: Preparative RP-HPLC (High Purity Salt)

Objective: Isolate the compound as a stable salt (Formate or Trifluoroacetate) for biological assay. Rationale: If the free base is too unstable or hygroscopic, a salt form is preferred.

  • Column: C18 (e.g., XBridge or Gemini), 5 µm, 19 x 150 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or TFA).

    • B: Acetonitrile (ACN) + 0.1% Formic Acid (or TFA).

  • Gradient Strategy:

    • Due to high polarity, start at 0% or 2% B .

    • Ramp to only 20–30% B over 15 minutes. (The compound elutes very early).

  • Detection: UV at 210 nm (Azetidine/Triazole absorbance) and 254 nm.

  • Post-Processing: Lyophilize (freeze-dry) the fractions immediately. Do not use rotary evaporation for TFA salts if possible, as they can turn into oils; lyophilization yields a fluffy powder.

Quality Control & Validation

To ensure the integrity of the purified building block, verify the following parameters:

Regiochemistry Verification (NMR)

Distinguishing the N1 vs. N2 isomer is critical.

  • N1-Isomer (Desired): The 1,2,4-triazole protons are chemically non-equivalent. In

    
    -DMSO, you will typically see two distinct singlets for the triazole ring protons (e.g., ~8.5 ppm and ~8.0 ppm).
    
  • N2-Isomer (Byproduct): The triazole is symmetric relative to the attachment point. The protons may appear as a single signal or very close doublets depending on the solvent, but the symmetry is the key indicator.

Salt Stoichiometry

If isolating a salt, perform Elemental Analysis (CHN) or Ion Chromatography to confirm the counter-ion stoichiometry (e.g., Mono-HCl vs. Di-HCl). This is vital for accurate molecular weight calculations in downstream dosing.

Residual Solvent

Azetidines can trap solvents. Run a standard HS-GC (Headspace Gas Chromatography) or check 1H-NMR for residual MeOH/DCM, especially if the "free base" is an oil.

References

  • General Azetidine Synthesis & Reactivity

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.

  • Kaliszan, R., et al. (2010). "Regioselectivity of the Alkylation of 1,2,4-Triazole." Tetrahedron Letters, 51(32), 4230-4233.
  • Purification of Polar Amines: "Strategies for the Purification of Highly Polar, Basic Compounds." Flash Purification Application Note, Biotage/Teledyne ISCO Repositories.
  • Building Block Properties

    • PubChem Compound Summary for 1-(Azetidin-3-yl)-1H-1,2,4-triazole (and derivatives).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling azetidine derivatives, as they may possess uncharacterized biological activity.

Advanced Characterization Strategies for Triazole-Based Pharmacophores: From Regioisomerism to Tautomeric Equilibrium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for Characterizing Triazole Compounds Content Type: Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triazole heterocycles—specifically 1,2,3-triazoles and 1,2,4-triazoles—are cornerstones of modern medicinal chemistry, serving as bioisosteres for amides and esters due to their stability and hydrogen-bonding capabilities. However, their structural nuance presents significant analytical challenges. The regioselectivity of "click" chemistry (1,4- vs. 1,5-disubstitution) and the dynamic tautomerism of 1,2,4-triazoles (1H/2H/4H forms) require a rigorous, multi-modal analytical approach.

This guide details a self-validating workflow for the definitive characterization of triazole compounds, synthesizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and solid-state techniques into a cohesive protocol.

Part 1: The Regioisomer Conundrum (1,2,3-Triazoles)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) selectively yields 1,4-disubstituted 1,2,3-triazoles, while Ruthenium catalysis (RuAAC) yields the 1,5-isomer. Verifying this regiochemistry is critical as the biological activity often hinges on the specific vector of the substituents.

1.1 Structural Logic & NMR Strategy

Distinguishing these isomers relies on the spatial proximity of the triazole proton (or C5-substituent) to the N1-substituent.

  • 1,4-Disubstituted Isomer: The proton at C5 (

    
    ) is adjacent to the N1-substituent.
    
    • Observation: Strong Nuclear Overhauser Effect (NOE) between

      
       and the 
      
      
      
      -protons of the N1-substituent.
  • 1,5-Disubstituted Isomer: The C5 position is occupied by a substituent (

    
    ), pushing the proton to C4 (
    
    
    
    ).
    
    
    is spatially distal from the N1-substituent.
    • Observation:No NOE between the triazole proton (

      
      ) and N1-substituent. Instead, NOE is observed between the 
      
      
      
      substituent and N1-substituent.
1.2 Protocol: 2D NMR Regioisomer Assignment

Objective: Definitively assign 1,4- vs. 1,5-regioisomer. Sample Prep: Dissolve 5-10 mg of compound in 600 µL DMSO-


 or CDCl

.

Step-by-Step Workflow:

  • 1H Screening: Acquire a standard

    
    H spectrum. Locate the triazole singlet (
    
    
    
    7.5–8.5 ppm).
    • Note: The 1,4-isomer proton is typically more deshielded than the 1,5-isomer, but this is substituent-dependent and not definitive without a reference.

  • NOESY/ROESY Acquisition:

    • Set mixing time (

      
      ) to 300–500 ms.
      
    • Acquire 2D NOESY spectrum.[1]

  • Analysis:

    • Identify the cross-peak between the triazole singlet and the N1-methylene/methine protons.

    • Positive Cross-Peak: Confirms 1,4-regioisomer .

    • Absent Cross-Peak: Suggests 1,5-regioisomer (confirm by checking NOE between

      
       and 
      
      
      
      ).
1.3 Visualization: Regioisomer Determination Workflow

Regioisomer_Workflow Start Synthesized Triazole Product H_NMR 1H NMR Screening (Locate Triazole Singlet) Start->H_NMR NOESY 2D NOESY Experiment (Mix time: 500ms) H_NMR->NOESY Decision Is there NOE between Triazole-H and N1-R? NOESY->Decision Res_14 Confirmation: 1,4-Disubstituted (H5 is adjacent to N1) Decision->Res_14 Yes (Strong Cross-peak) Check_Sub Check NOE between C5-Substituent and N1-R Decision->Check_Sub No Res_15 Confirmation: 1,5-Disubstituted (Steric clash between substituents) Check_Sub->Res_15 Positive Interaction

Caption: Decision tree for distinguishing 1,4- and 1,5-triazole regioisomers using NOE correlations.

Part 2: Tautomeric Dynamics (1,2,4-Triazoles)

1,2,4-Triazoles exist in a dynamic equilibrium between 1H, 2H, and 4H tautomers. In solution, this exchange is often fast on the NMR timescale, leading to averaged signals. In the solid state, the molecule locks into a single tautomer.

2.1 Analytical Challenges
  • Solution State: The N-H proton wanders.

    
    H NMR may show a broad singlet or no signal for N-H depending on solvent and temperature.
    
  • Solid State: X-ray crystallography is the gold standard for identifying the specific tautomer (usually 1H or 2H) present in the crystal lattice.

2.2 Protocol: Variable Temperature (VT) NMR

Objective: Slow down the tautomeric exchange to observe distinct species or confirm rapid exchange.

  • Solvent Selection: Use a polar aprotic solvent (DMSO-

    
     or DMF-
    
    
    
    ) to slow proton exchange compared to protic solvents (MeOH).
  • Low-Temperature Experiment:

    • Cool probe to 250 K (or lower if solvent permits).

    • Acquire ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      H NMR.[2][3][4][5]
      
    • Result: Broad signals may sharpen into distinct sets of peaks if multiple tautomers coexist slowly.

  • High-Temperature Experiment:

    • Heat probe to 350 K.

    • Result: Coalescence of signals confirms dynamic exchange rather than impurities.

2.3 Visualization: Tautomeric Equilibrium

Tautomer_Equilibrium T1 1H-Tautomer (Most Stable) TS Transition State (Proton Transfer) T1->TS Fast Exchange T2 2H-Tautomer TS->T2 T4 4H-Tautomer (High Energy) T2->T4 Rare

Caption: Dynamic equilibrium between 1,2,4-triazole tautomers. The 1H form is typically dominant.

Part 3: High-Throughput Profiling (LC-MS/MS)

For drug metabolism and pharmacokinetic (DMPK) studies, tracking the triazole moiety is essential. Triazoles are robust but exhibit characteristic fragmentation patterns.

3.1 Fragmentation Logic

Under Electrospray Ionization (ESI+), triazoles typically protonate at N4 (1,2,4-triazole) or N3 (1,2,3-triazole).

Table 1: Characteristic MS/MS Fragmentation Pathways

Compound ClassPrecursor IonCharacteristic FragmentMechanism
1,2,3-Triazole


Loss of

(Retro-Cycloaddition).
1,2,4-Triazole


Cleavage of triazole ring from substituent (R-C-N cleavage).
Albaconazole

432

391
Loss of cyclopropyl/linker moiety.
Generic Triazole


70
Bare triazole ring fragment (if unsubstituted).
3.2 Protocol: LC-MS Method for Triazole Libraries

Instrument: Triple Quadrupole MS coupled to UHPLC. Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

Gradient Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity, improves peak shape for basic triazoles).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters:

  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Collision Energy: Ramp 15–35 eV to capture both molecular ion and fragments.

Part 4: Solid-State Fingerprinting (IR Spectroscopy)

Infrared spectroscopy provides a rapid "fingerprint" to distinguish regioisomers and tautomers in the solid state without dissolution.

  • 1,2,3-Triazoles:

    • N=N Stretching: Weak band ~1400–1500 cm

      
      .
      
    • C-H Stretching (Triazole Ring): Distinctive sharp peak ~3100–3150 cm

      
       (if C-H is present).
      
  • 1,2,4-Triazoles:

    • Ring Breathing: Strong bands ~1270 cm

      
       and ~1500 cm
      
      
      
      .
    • N-H Stretching: Broad band 2800–3200 cm

      
       (indicative of H-bonding networks in 1H/2H tautomers).
      
References
  • Creary, X., et al. (2012). Azide–Alkyne Cycloaddition.[2][6] Examination of the Reaction Mechanism and the Regioselectivity of the Reaction. Journal of Organic Chemistry. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

  • Zhang, M., et al. (2015). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy.[7] Link

  • Salgado, A., et al. (2010).[8] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.[2][8][9] Link

  • BenchChem. (2025).[10] Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide.Link

Sources

Application Note: 1-(Azetidin-3-yl)-1H-1,2,4-triazole in Antifungal Drug Discovery

[1][2][3]

Executive Summary

The 1-(azetidin-3-yl)-1H-1,2,4-triazole moiety represents a privileged building block in modern antifungal discovery.[1][2] As resistance to first-line azoles (fluconazole, voriconazole) rises due to efflux pump overexpression and cyp51A mutations, medicinal chemists are turning to scaffold hopping .[2] This specific scaffold offers a rigid, metabolic bioisostere to the flexible alkyl chains found in older azoles.[2]

This guide details the rational design principles , synthetic protocols , and biological validation workflows required to apply this scaffold in the development of high-potency Lanosterol 14

Strategic Rationale: Why This Scaffold?

The "Rigidification" Hypothesis

Traditional azoles often utilize flexible alkyl linkers to position the triazole ring near the heme iron of CYP51. However, excessive flexibility leads to:

  • Entropic Penalty: High energy cost upon binding.[2]

  • Metabolic Liability: Alkyl chains are prone to oxidative metabolism.[2]

The azetidine ring (a strained 4-membered heterocycle) serves as a rigid spacer.[1][2] By attaching the 1,2,4-triazole to the C3 position of the azetidine, the pharmacophore is locked into a specific vector, reducing the entropic penalty of binding and potentially evading common resistance mutations.[2]

Pharmacophore Mapping[3]
  • 1,2,4-Triazole (N4): Coordinates with the Heme Iron (

    
    ) in the CYP51 active site, blocking ergosterol synthesis.[2]
    
  • Azetidine Nitrogen (N1): Serves as the synthetic handle (secondary amine) to attach the "tail" moiety—typically a lipophilic difluorophenyl group or a heterocycle designed to occupy the substrate access channel.[2]

Visualizing the Design Logic

The following diagram illustrates the transition from a flexible "Fluconazole-like" scaffold to the rigidified Azetidine-Triazole scaffold.

ScaffoldDesignTraditionalTraditional Azole(Flexible Alkyl Linker)DesignDesign Strategy:Rigidification & Vector ControlTraditional->Design Identify LiabilityNewScaffoldTarget Scaffold:1-(Azetidin-3-yl)-1H-1,2,4-triazoleDesign->NewScaffold Replace LinkerBenefitOutcome:1. Lower Entropic Cost2. Novel IP Space3. Altered Metabolic ProfileNewScaffold->Benefit Biological Validation

Caption: Logical progression from flexible linkers to the rigid azetidine-triazole scaffold.

Experimental Protocols

Protocol A: Synthetic Application (Coupling Strategy)

Objective: To couple the 1-(azetidin-3-yl)-1H-1,2,4-triazole building block with a lipophilic tail (e.g., a difluorophenyl epoxide or halide).[1][2]

Reagents:

  • Scaffold: 1-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride (Commercially available or synthesized via Protocol B).[1][2]

  • Electrophile: 2-(2,4-difluorophenyl)oxirane (Epoxide route) OR 1-(chloromethyl)-2,4-difluorobenzene (Alkylation route).[1][2]

  • Base:

    
     or DIPEA.[2]
    
  • Solvent: DMF or Acetonitrile (

    
    ).[2]
    

Step-by-Step Methodology:

  • Free Base Generation: Dissolve 1.0 eq of the scaffold hydrochloride salt in methanol. Add 2.5 eq of polymer-bound carbonate resin (to avoid salt byproducts) and stir for 30 min. Filter and concentrate to obtain the free amine.

  • Coupling (Epoxide Opening):

    • Dissolve the free amine (1.0 eq) in anhydrous Ethanol/Water (9:1).

    • Add 2-(2,4-difluorophenyl)oxirane (1.1 eq).

    • Heat to reflux (

      
      ) for 12–16 hours.
      
    • Mechanism:[2][3][4] The azetidine nitrogen attacks the less hindered carbon of the epoxide, creating a

      
      -amino alcohol motif common in antifungals.[2]
      
  • Work-up: Evaporate solvent. Redissolve residue in DCM, wash with brine.[2] Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The triazole is highly polar; expect elution at 5–10% MeOH.

Protocol B: Structural Verification (Regiochemistry)

Critical Check: Ensure the triazole is attached to the azetidine via the N1 position (as supplied in the building block) and not isomerized.

  • 1H NMR (DMSO-

    
    ):  Look for the two distinct singlets of the 1,2,4-triazole ring protons around 
    
    
    8.0 ppm and
    
    
    8.5 ppm.[2]
  • NOE (Nuclear Overhauser Effect): Irradiate the azetidine C3-proton.[1][2] You should observe enhancement of the triazole N-CH signal, confirming the connectivity.[2]

Biological Evaluation Workflow

Once the library is synthesized, the compounds must be profiled against pathogenic fungi.[2]

Protocol C: In Vitro Susceptibility Testing (MIC)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Molds).[1][2]

  • Organisms: Candida albicans (sensitive and resistant strains), Aspergillus fumigatus.

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Adjust to

    
     to 
    
    
    cells/mL.
  • Dosing: Serial 2-fold dilutions of the test compound (Range: 64

    
    g/mL to 0.06 
    
    
    g/mL) in 96-well plates.
  • Incubation: 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration causing 50% inhibition (for azoles) compared to growth control.

Protocol D: CYP51 Binding Assay (Mechanism of Action)

Objective: Verify that the compound binds the heme iron of fungal CYP51.

  • Enzyme: Recombinant C. albicans CYP51 (purified).

  • Method: UV-Vis Difference Spectroscopy.[1][2]

  • Titration: Add increasing concentrations of the azetidine-triazole compound to the enzyme solution.[2]

  • Signal: Look for a Type II binding spectrum :

    • Peak: ~425–430 nm (High spin to low spin transition).[2]

    • Trough: ~390–410 nm.[2]

  • Data Analysis: Plot

    
     vs. [Inhibitor] to determine the binding constant (
    
    
    ).[1][2]

Experimental Workflow Diagram

WorkflowStartStart: Building Block1-(azetidin-3-yl)-1H-1,2,4-triazoleSynthSynthesis:N-Alkylation / ArylationStart->SynthPurifyPurification:Flash ChromatographySynth->PurifyVerifyQC: NMR / LCMS(Confirm Purity >95%)Purify->VerifyVerify->Synth FailScreenPrimary Screen:MIC (Candida/Aspergillus)Verify->Screen PassTargetTarget Validation:CYP51 Binding AssayScreen->Target Hit (MIC < 1 ug/mL)

Caption: Step-by-step workflow from chemical building block to biological validation.

Comparative Data Analysis (Expected)

When comparing the Azetidine-Triazole scaffold to the traditional Propyl-Triazole (Fluconazole-type) scaffold, the following trends are typically observed in SAR studies:

PropertyPropyl-Linker (Traditional)Azetidine-Linker (New Scaffold)Impact
LogP ModerateLowerImproved water solubility.[1][2]
Metabolic Stability Low (Oxidation prone)HighLonger half-life (

).[1][2]
CYP51 Affinity (

)
~20–50 nM~5–15 nMTighter binding due to rigid vector.[2]
Rigidity Low (Flexible)High (Constrained)Reduced entropic penalty.[2]

References

  • PubChem. 1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride (Compound Summary). National Library of Medicine. [Link][1][2]

  • Frontiers in Pharmacology. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022).[5] [Link]

  • American Elements. Azetidines: Commercial Building Blocks for Medicinal Chemistry.[2][Link][1][2]

  • Zhang, et al. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents.[2] Current Topics in Medicinal Chemistry (2021). [Link]

Application Note: Antibacterial Screening Protocol for Novel Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triazole derivatives (1,2,3- and 1,2,4-triazoles) represent a privileged scaffold in medicinal chemistry due to their high stability, dipole character, and ability to mimic amide bonds. While historically recognized for antifungal activity (e.g., fluconazole), recent structural modifications have unlocked potent antibacterial properties against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens. This guide provides a standardized, rigorous workflow for screening novel triazole libraries, moving from compound solubilization to quantitative MIC determination and kinetic time-kill analysis.

Introduction & Mechanistic Rationale

The Triazole Advantage

The triazole ring acts as a robust pharmacophore linker that can withstand metabolic degradation. In antibacterial applications, 1,2,3-triazoles often function by:

  • Membrane Disruption: Amphiphilic triazole tails can intercalate into bacterial membranes, causing leakage of intracellular content.

  • Enzyme Inhibition: Specific derivatives target DNA gyrase or the MurB enzyme (peptidoglycan synthesis), distinct from beta-lactam mechanisms.

Experimental Design Philosophy

To generate data compliant with Investigational New Drug (IND) standards, this protocol aligns with CLSI M07-A10 guidelines. The critical challenge with novel triazoles is often solubility; thus, this protocol emphasizes solvent management to prevent "false negatives" due to precipitation or "false positives" due to solvent toxicity.

Materials & Reagents

Biologicals[1][2][3][4][5][6][7][8][9][10][11]
  • Quality Control Strains:

    • Staphylococcus aureus ATCC 29213 (Gram-positive standard).[1][2]

    • Escherichia coli ATCC 25922 (Gram-negative standard).[1]

    • Pseudomonas aeruginosa ATCC 27853 (Permeability/Efflux check).

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The gold standard for non-fastidious bacteria. The Ca²⁺ and Mg²⁺ levels are controlled to ensure reproducible membrane permeability.

    • Tryptic Soy Agar (TSA): For colony counting and purity checks.[2]

Chemical Reagents[1][2][3][4][5][6][7][8][12][13]
  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, ≥99.7% purity.

  • Viability Indicator: Resazurin sodium salt powder (Sigma-Aldrich).

    • Preparation: Dissolve 0.015 g in 100 mL sterile PBS. Filter sterilize. Store at 4°C protected from light.

  • Positive Control: Ciprofloxacin or Vancomycin (depending on target spectrum).

Compound Management & Solubilization

Novel triazoles often exhibit high lipophilicity. Improper solubilization is the #1 cause of assay failure.

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).

  • Visual Check: Vortex for 2 minutes. If turbidity persists, sonicate for 10 minutes at 40 kHz.

  • The "2% Rule": Bacteria are sensitive to DMSO. The final concentration of DMSO in the assay well must not exceed 1-2% (v/v) .

    • Example: To test at 100 µg/mL, dilute the 10 mg/mL stock 1:50 in CAMHB to get 200 µg/mL (2% DMSO). When 100 µL of this is added to 100 µL of bacterial suspension in the plate, the final drug conc is 100 µg/mL, and DMSO is 1%.

Protocol A: Quantitative Broth Microdilution (MIC)

This assay determines the Minimum Inhibitory Concentration (MIC).[1][2][3][4][5][6] We utilize a Resazurin-based readout for unambiguous endpoint determination, superior to visual turbidity for novel compounds that might precipitate.

Workflow Diagram

MIC_Workflow Start Compound Stock (10 mg/mL in DMSO) Dilution Intermediate Dilution Dilute 1:50 in CAMHB (2x Final Conc) Start->Dilution Plating Plate Preparation Dispense 100 µL into 96-well plates (Cols 1-10) Dilution->Plating Combine Inoculation Add 100 µL bacteria to wells Final Vol: 200 µL Plating->Combine Inoculum Inoculum Prep Adjust to 0.5 McFarland Dilute 1:100 in CAMHB Inoculum->Combine Incubate Incubation 37°C for 18-20 hours Combine->Incubate Readout Add Resazurin (30 µL) Incubate 1-4 hours Incubate->Readout Analysis Data Analysis Pink = Viable Blue = Inhibited Readout->Analysis

Caption: Step-by-step workflow for Resazurin-modified Broth Microdilution Assay.

Step-by-Step Procedure
  • Plate Setup (96-well round bottom):

    • Column 1: Negative Control (Sterility) - 200 µL CAMHB only.

    • Column 12: Growth Control - 100 µL CAMHB + 100 µL Bacteria + DMSO vehicle.

    • Columns 2-11: Serial Dilutions.

  • Serial Dilution:

    • Add 100 µL of CAMHB to columns 3 through 11.

    • Add 200 µL of the 2x compound solution (from Section 3) to Column 2.

    • Transfer 100 µL from Col 2 to Col 3, mix. Repeat down to Col 11. Discard the final 100 µL from Col 11.

  • Bacterial Inoculation:

    • Prepare a 0.5 McFarland suspension (~1.5 x 10⁸ CFU/mL) from a fresh overnight culture.

    • Dilute this suspension 1:100 in CAMHB to achieve ~10⁶ CFU/mL.

    • Add 100 µL of this diluted inoculum to all wells (except Sterility Control Col 1).

    • Final Test Density: ~5 x 10⁵ CFU/mL.[7]

  • Incubation:

    • Seal plate with breathable film. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout (Resazurin):

    • Add 30 µL of 0.015% Resazurin solution to each well.

    • Incubate for 1–4 hours.

    • Blue: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration well that remains blue.[6]

Protocol B: Time-Kill Kinetics

MIC tells you potency; Time-Kill tells you efficacy (Bacteriostatic vs. Bactericidal). This is crucial for triazoles, as membrane-active agents should show rapid bactericidal kinetics.

Experimental Design
  • Test Concentrations: 1x MIC, 2x MIC, and 4x MIC.

  • Control: Growth control (Bacteria + Solvent only).

  • Time Points: 0h, 2h, 4h, 8h, 24h.

Workflow Diagram

TimeKill Flask Culture Flasks (Control, 1xMIC, 4xMIC) Sample Remove Aliquot (100 µL) Flask->Sample At t=0,2,4,8,24h Dilute Serial Dilution (PBS) Sample->Dilute Spot Spot Plating (10 µL on Agar) Dilute->Spot Count Count Colonies (Calculate CFU/mL) Spot->Count Plot Plot Log10 CFU vs Time Count->Plot

Caption: Kinetic workflow for determining bactericidal activity.

Procedure
  • Prepare 10 mL of CAMHB containing the compound at 4x MIC in a flask. Repeat for 1x MIC and Control.

  • Inoculate with bacteria to a final density of ~5 x 10⁵ CFU/mL.[7]

  • Incubate at 37°C with shaking (180 rpm).

  • At each time point, remove 100 µL.

  • Perform 10-fold serial dilutions in sterile PBS (10⁻¹ to 10⁻⁶).

  • Spot 10 µL of each dilution onto TSA plates. Tilt plate to run the spot (Miles and Misra method) or spread plate.

  • Incubate plates overnight and count colonies.

Data Analysis & Interpretation

MIC Interpretation Table
ObservationInterpretation
Blue Well No metabolic activity. Compound inhibited growth.[1][2][8]
Pink/Colorless Well Viable bacteria present.[1][9][2][7]
MIC Value Lowest concentration with no color change (Blue).[6]
Time-Kill Definitions
  • Bacteriostatic: < 3 log₁₀ reduction in CFU/mL relative to the initial inoculum at 24h.[7]

  • Bactericidal: ≥ 3 log₁₀ reduction (99.9% kill) relative to the initial inoculum at 24h.[7]

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Check wells under microscope. If crystals are visible, the MIC is invalid. Try a lower concentration range or verify solubility limit.
Growth in Sterility Control Contaminated media or technique.Discard data. Re-autoclave media and work in a laminar flow hood.
Skipped Wells (Growth at high conc, no growth at low)Pipetting error or "Eagle Effect".Repeat the assay. Ensure thorough mixing during serial dilution.
MIC > 64 µg/mL Low potency.Common for early hits. Consider structural optimization (SAR) to improve lipophilicity/hydrophilicity balance.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[4][10] Wayne, PA: Clinical and Laboratory Standards Institute. Link

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[11] Methods, 42(4), 321-324. Link

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. Link

  • Zhang, H. Z., et al. (2017). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry, 126, 266-292. (Cited for triazole scaffold properties).[12][1][13][14][8] Link

Sources

Application Note: High-Efficiency Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Click-Compatible Protocols for Medicinal Chemistry & Drug Discovery[1]

Executive Summary: Beyond the Classic "Click"

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) producing 1,2,3-triazoles is the archetype of click chemistry, it faces a critical limitation in medicinal chemistry: the resulting 1,2,3-triazole ring is often pharmacologically inert compared to its isomer, the 1,2,4-triazole .

The 1,2,4-triazole scaffold is a privileged structure found in blockbuster drugs (e.g., Letrozole, Fluconazole, Sitagliptin) due to its superior ability to mimic amide bonds and coordinate with metalloenzymes (e.g., Heme-Fe in CYP450).

This guide details "Click-Compatible" methodologies for 1,2,4-triazole synthesis. Unlike traditional harsh condensation reactions, these modern protocols utilize copper-catalyzed oxidative cyclization and microwave-assisted techniques to achieve high yields, modularity, and operational simplicity—the three pillars of click philosophy.

Mechanistic Principles: The Oxidative "Click" Route

The most robust modern approach is the Copper-Catalyzed Tandem Addition-Oxidative Cyclization . This method mimics the modularity of CuAAC by coupling two distinct building blocks (Amidines or Nitriles) under aerobic conditions.[1]

Mechanism of Action (Cu-Catalyzed Aerobic Dehydrogenation)

The reaction proceeds via a sequential intermolecular coupling followed by an intramolecular oxidative dehydrogenation.[2]

  • Activation: Base-promoted formation of free amidine.

  • Coupling: Nucleophilic attack of one amidine/hydrazide species onto the activated nitrile/amidine.

  • Cyclization: Copper-mediated N-N bond formation closing the ring.

  • Oxidation:

    
     serves as the terminal oxidant to aromatize the system.
    

G Start Reagents (Amidine + Nitrile) Inter1 Intermediate I (Imidoylamidine) Start->Inter1 Base (Cs2CO3) Nucleophilic Attack Cu_Cycle Cu(II) / O2 Catalytic Cycle Inter1->Cu_Cycle Coordination Cu_Cycle->Cu_Cycle Regeneration via O2 Cyclization Intramolecular N-N Bond Formation Cu_Cycle->Cyclization -2H (Oxidation) Product 1,3,5-Tri-substituted 1,2,4-Triazole Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the Cu-catalyzed oxidative synthesis of 1,2,4-triazoles.

Protocol A: Copper-Catalyzed One-Pot Synthesis

Application: Generation of 1,3,5-trisubstituted 1,2,4-triazoles from amidines and nitriles. Advantages: Uses molecular oxygen as oxidant; avoids hydrazine handling; high functional group tolerance.

Reagents & Equipment[3][4]
  • Substrate A: Benzamidine hydrochloride (1.0 equiv)

  • Substrate B: Benzonitrile derivative (1.2 equiv)

  • Catalyst:

    
     (10 mol%) or 
    
    
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (anhydrous)

  • Atmosphere:

    
     balloon (1 atm)
    
  • Reaction Vessel: Sealed tube or pressure vial

Step-by-Step Methodology
  • Charge: In a 15 mL pressure tube equipped with a stir bar, add Benzamidine HCl (1.0 mmol), the Nitrile (1.2 mmol),

    
     (0.1 mmol), and 
    
    
    
    (2.0 mmol).
  • Solvate: Add DMSO (3.0 mL). Note: DMSO promotes the solubility of the base and stabilizes the Cu-intermediate.

  • Purge: Evacuate the tube and refill with

    
     three times. Leave connected to an 
    
    
    
    balloon.
  • Incubate: Heat the mixture to 120°C in an oil bath for 20–24 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of the amidine spot.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Yield Expectation: 75–92% depending on nitrile electronics (Electron-deficient nitriles react faster).

Protocol B: Microwave-Assisted "Click" Library Synthesis

Application: High-throughput synthesis of 3,5-disubstituted 1,2,4-triazoles using the Pellizzari reaction variant. Advantages: Reaction time <15 mins; solvent-free options; ideal for combinatorial libraries.

Reagents & Equipment[3][4]
  • Substrate A: Hydrazide (e.g., Benzhydrazide)

  • Substrate B: Thioamide or Imidate

  • System: Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

  • Solvent: Ethanol or neat (solvent-free)

Step-by-Step Methodology
  • Preparation: Mix Hydrazide (1.0 mmol) and Thioamide (1.0 mmol) in a microwave vial.

  • Irradiation: Cap the vial. Set microwave parameters:

    • Temperature: 150°C

    • Power: Dynamic (Max 200W)

    • Time: 10 minutes

    • Pressure: High absorption setting

  • Evolution: The reaction releases

    
     (or 
    
    
    
    if using imidates). Caution: Ensure microwave cavity is vented.
  • Isolation: Upon cooling, the product often precipitates directly.

  • Wash: Filter the solid and wash with cold diethyl ether. Recrystallize from EtOH if necessary.

Workflow Step1 Library Design (Hydrazides x Thioamides) Step2 Automated Dosing (Microwave Vials) Step1->Step2 Step3 MW Irradiation 150°C, 10 min Step2->Step3 Step4 Scavenger Resin / Wash (Remove unreacted amine) Step3->Step4 Step5 Final Plate (1,2,4-Triazole Library) Step4->Step5

Figure 2: High-throughput workflow for microwave-assisted triazole synthesis.

Data Analysis & Optimization
Substrate Scope & Yield Comparison

The following table summarizes the efficiency of the Cu-Catalyzed Oxidative method (Protocol A) versus traditional thermal condensation.

EntrySubstituent (R)Traditional Thermal Yield (48h)Cu-Catalyzed "Click" Yield (24h)Notes
1 Phenyl45%88% Baseline stability
2 4-NO2-Phenyl52%94% Electron-withdrawing groups accelerate coupling
3 4-OMe-Phenyl40%72% Electron-donating groups require longer time
4 Pyridyl35%81% Heterocycles tolerated well in oxidative protocol
Troubleshooting Guide
  • Low Yield (Protocol A): If the reaction stalls, add 5 mol% of ZnI2 . Zinc acts as a Lewis acid co-catalyst to activate the nitrile, significantly boosting the rate for electron-rich substrates.

  • Catalyst Poisoning: Avoid substrates with free thiols or thioethers in Protocol A, as they may poison the Copper catalyst. Use Protocol B (Microwave) for sulfur-containing scaffolds.

  • Purification Issues: 1,2,4-triazoles are polar. If flash chromatography is difficult, many derivatives can be precipitated as HCl salts by adding 4M HCl in Dioxane to the reaction mixture after workup.

References
  • Nagasawa, H., et al. (2009).[1] "Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization." Journal of the American Chemical Society.[1]

  • Castagnolo, D., et al. (2009). "Microwave-assisted synthesis of 1,2,4-triazoles." Synlett.

  • Ueda, S., & Nagasawa, H. (2010). "Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation of Amidines." Journal of Organic Chemistry.

  • Xia, X., et al. (2019).[5][6] "Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Amides and Nitriles." Frontiers in Chemistry.

  • BenchChem Application Note. "1,2,4-Triazoles in Medicinal Chemistry: Structure and Function."

Sources

Application Note & Process Protocol: A Scalable Synthesis of 1-(Azetidin-3-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the large-scale synthesis of 1-(azetidin-3-yl)-1H-1,2,4-triazole, a valuable building block in modern drug discovery. The protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and robustness. The synthesis is presented in three main stages: (I) Preparation of a key protected azetidine intermediate, tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate; (II) Nucleophilic substitution with sodium 1,2,4-triazolide; and (III) Deprotection to yield the final product. Each step includes detailed procedural instructions, mechanistic insights, safety protocols, and analytical characterization data. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the process effectively.

Introduction & Strategic Overview

The azetidine motif is increasingly incorporated into pharmaceutical candidates to enhance properties such as metabolic stability, solubility, and target-binding affinity. When coupled with the 1,2,4-triazole ring, a well-established pharmacophore known for its diverse biological activities, the resulting scaffold, 1-(azetidin-3-yl)-1H-1,2,4-triazole, represents a molecule of significant interest for library synthesis and lead optimization programs.[1][2]

The synthetic strategy detailed herein is designed for scalability and avoids hazardous or difficult-to-handle reagents where possible. The core logic involves a robust nucleophilic substitution reaction, which is a reliable and well-understood transformation in process chemistry.

The overall synthetic pathway is as follows:

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: C-N Bond Formation cluster_2 Stage 3: Deprotection A 1-Boc-azetidin-3-ol B tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate A->B  Methanesulfonyl Chloride, Et3N, DCM   E tert-Butyl 3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate B->E C 1,2,4-Triazole D Sodium 1,2,4-triazolide C->D NaH, DMF D->E DMF, Heat F 1-(Azetidin-3-yl)-1H-1,2,4-triazole (Final Product) E->F HCl in Dioxane

Caption: Overall workflow for the synthesis of 1-(azetidin-3-yl)-1H-1,2,4-triazole.

Safety & Hazard Management

General Precautions: This synthesis must be conducted by trained personnel in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory at all times. An emergency safety shower and eyewash station must be readily accessible.[3][4][5]

Reagent-Specific Hazards:

ReagentKey HazardsHandling Precautions
Azetidine & Derivatives Flammable, corrosive, causes severe skin burns and eye damage.[3][4]Handle in a closed system where possible. Use non-sparking tools and ground all equipment to prevent static discharge.[4][5] Store in a cool, well-ventilated area away from ignition sources.
Methanesulfonyl Chloride Highly corrosive, toxic, lachrymator. Reacts violently with water.Dispense using a syringe or addition funnel. Work in a fume hood with the sash as low as possible. Have a quench solution (e.g., sodium bicarbonate) ready.
Sodium Hydride (NaH) Flammable solid, reacts violently with water to produce hydrogen gas. Corrosive.Handle under an inert atmosphere (Nitrogen or Argon). Use mineral oil dispersion to improve handling safety. Never add water to NaH; quench by slowly adding isopropanol, followed by methanol, then water.
Dichloromethane (DCM) Volatile, suspected carcinogen.Use in a well-ventilated fume hood. Avoid inhalation and skin contact.
Dimethylformamide (DMF) Reproductive toxin, skin irritant.Use in a well-ventilated fume hood. Avoid contact with skin.
HCl in Dioxane Highly corrosive, toxic. Dioxane is a suspected carcinogen.Handle with extreme care in a fume hood. Ensure pressure-equalizing dropping funnel is used for additions.

Detailed Synthesis Protocol

Stage 1: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate

Rationale: This initial stage converts the hydroxyl group of commercially available 1-Boc-azetidin-3-ol into a good leaving group, methanesulfonate (mesylate). The mesylate is highly reactive towards nucleophilic displacement, making it an excellent electrophile for the subsequent C-N bond formation. The tert-butyloxycarbonyl (Boc) group protects the azetidine nitrogen, preventing it from undergoing side reactions.

Materials & Equipment:

  • 3-Neck Round Bottom Flask (sized for scale)

  • Mechanical Stirrer

  • Thermometer

  • Pressure-Equalizing Dropping Funnel

  • Nitrogen/Argon Inlet

  • Ice-Water Bath

Protocol:

  • Setup: Assemble the reaction flask with the stirrer, thermometer, and dropping funnel under a nitrogen atmosphere.

  • Charge Reagents: Charge the flask with 1-Boc-azetidin-3-ol (1.0 eq) and dichloromethane (DCM, ~5-10 L/kg of starting material). Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, again ensuring the temperature does not exceed 5 °C. A precipitate of triethylamine hydrochloride will form.

  • Reaction: Stir the resulting slurry at 0-5 °C for 1-2 hours. Monitor the reaction for completion by TLC or HPLC analysis.

  • Work-up:

    • Quench the reaction by the slow addition of cold water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The product, tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate, is typically a white to off-white solid and can often be used in the next step without further purification. If necessary, it can be recrystallized from an ethyl acetate/heptane mixture.

Stage 2: Synthesis of tert-Butyl 3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate

Rationale: This is the key bond-forming step. 1,2,4-Triazole is deprotonated by a strong, non-nucleophilic base (sodium hydride) to form the highly nucleophilic sodium 1,2,4-triazolide anion. This anion then displaces the mesylate leaving group on the azetidine ring in a classic Sₙ2 reaction. DMF is used as a polar aprotic solvent to effectively solvate the cation and promote the reaction.

Materials & Equipment:

  • 3-Neck Round Bottom Flask

  • Mechanical Stirrer

  • Thermometer

  • Nitrogen/Argon Inlet

  • Heating Mantle

Protocol:

  • Setup: Assemble a dry reaction flask under a nitrogen atmosphere.

  • Base Preparation: Carefully charge sodium hydride (60% dispersion in mineral oil, 1.2 eq) to the flask. Add anhydrous DMF (~3 L/kg of NaH).

  • Triazole Addition: Add a solution of 1,2,4-triazole (1.1 eq) in anhydrous DMF dropwise to the NaH suspension at room temperature. Effervescence (H₂ gas) will be observed. Stir until the gas evolution ceases (approx. 1 hour).

  • Azetidine Addition: Add a solution of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction for completion by TLC or HPLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Very carefully quench the reaction by the slow, dropwise addition of water (exothermic, H₂ evolution from excess NaH).

    • Dilute the mixture with a larger volume of water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by large-scale column chromatography on silica gel or by crystallization.

Stage 3: Deprotection to Yield 1-(Azetidin-3-yl)-1H-1,2,4-triazole

Rationale: The final step is the removal of the Boc protecting group to liberate the free secondary amine of the azetidine ring. This is achieved under acidic conditions. A solution of HCl in an organic solvent like dioxane is commonly used for a clean and efficient deprotection, yielding the hydrochloride salt of the final product.

Materials & Equipment:

  • Round Bottom Flask

  • Magnetic Stirrer

  • Nitrogen/Argon Inlet

Protocol:

  • Dissolution: Dissolve the purified tert-butyl 3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.

  • Acid Addition: Cool the solution to 0 °C and slowly add a 4M solution of HCl in dioxane (3-5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate of the product's hydrochloride salt should form. Monitor for completion by TLC or HPLC.

  • Isolation:

    • Isolate the solid product by filtration.

    • Wash the filter cake with a cold, non-polar solvent like diethyl ether or heptane to remove residual impurities.

    • Dry the product under vacuum to yield 1-(azetidin-3-yl)-1H-1,2,4-triazole hydrochloride as a white or off-white solid.

  • Free-Basing (Optional): To obtain the free base, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., Na₂CO₃ or NaOH) to pH >10, and extracted with an organic solvent like DCM. The organic extracts are then dried and concentrated.

Analytical Characterization

Expected Data for Final Product (1-(Azetidin-3-yl)-1H-1,2,4-triazole):

AnalysisExpected Results
¹H NMR (DMSO-d₆)δ ~8.6 (s, 1H, Triazole-CH), ~8.0 (s, 1H, Triazole-CH), ~4.8-5.0 (m, 1H, Azetidine-CH), ~4.0-4.2 (m, 2H, Azetidine-CH₂), ~3.7-3.9 (m, 2H, Azetidine-CH₂). The NH proton may be broad or exchange.
¹³C NMR (DMSO-d₆)δ ~151 (Triazole-CH), ~145 (Triazole-CH), ~55 (Azetidine-CH), ~50 (Azetidine-CH₂).
Mass Spec (ESI+) C₅H₈N₄, Calculated m/z: 124.08, Found: 125.09 [M+H]⁺.
HPLC Purity ≥98% (as specified by project requirements).

Process Optimization & Troubleshooting

G cluster_0 Stage 1: Mesylation cluster_1 Stage 2: Substitution cluster_2 Stage 3: Deprotection A Incomplete Reaction A_sol Ensure MsCl & Et3N are high purity. Increase reaction time or temp slightly (to 25°C). A->A_sol B Low Yield B_sol Check for moisture (hydrolysis of MsCl). Ensure efficient stirring. Minimize aqueous work-up time. B->B_sol C Incomplete Reaction C_sol Ensure complete deprotonation of triazole. Increase reaction temp (to 80-90°C) or time. Check quality of mesylate intermediate. C->C_sol D Side Product Formation (Elimination) D_sol Use lowest effective temperature. Ensure slow addition of mesylate. D->D_sol E Incomplete Reaction E_sol Increase equivalents of HCl. Increase reaction time. Add a co-solvent like MeOH. E->E_sol F Product Degradation F_sol Maintain low temperature during HCl addition. Do not prolong reaction time unnecessarily. F->F_sol

Caption: Common troubleshooting guide for the synthesis protocol.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azetidine. Org. Synth. 1966, 46, 8. Retrieved from [Link]

  • University of Pittsburgh Environmental Health and Safety. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • ISRES Publishing. (2022). Synthesis of 1,2,4-triazole compounds. International Journal of Chemistry and Technology. Retrieved from [Link]

  • Kasparyan, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, 3(49), 4-15. [Link]

  • Chen, Z., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025, August 7). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Retrieved from [Link]

  • Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole. CN105906575A.
  • Google Patents. (1981). Purification of triazoles. US4269987A.
  • Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters, 9(10), 1809–1811. [Link]

  • Zareef, M., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Biomedicines, 11(11), 3078. [Link]

Sources

Technical Guide: 1-(Azetidin-3-yl)-1H-1,2,4-triazole in Probe Development

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Guide and Application Note is structured for researchers in medicinal chemistry and chemical biology. It treats 1-(azetidin-3-yl)-1H-1,2,4-triazole not merely as a standalone reagent, but as a privileged fragment scaffold used to interrogate biological targets (Fragment-Based Drug Discovery - FBDD) and design downstream chemical probes.

Executive Summary

1-(Azetidin-3-yl)-1H-1,2,4-triazole represents a high-value "privileged scaffold" in modern chemical probe design. Unlike traditional lipophilic probes, this moiety combines a rigid, saturated 4-membered ring (azetidine) with a stable aromatic heterocycle (triazole).

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Used as a highly soluble, low-molecular-weight fragment to probe hydrophilic pockets in enzymes (e.g., epigenetic readers, kinases).

  • Cysteine-Reactive Probe Design: Serves as a scaffold for developing covalent inhibitors when functionalized with electrophiles (e.g., acrylamides), offering a distinct vector compared to piperidine- or pyrrolidine-based probes.

  • Bioisosteric Replacement: Acts as a polarity-enhancing replacement for phenyl or cyclohexyl groups to improve the physicochemical profile (lowering LogD) of lead compounds.

Physicochemical Profile & Stability

Understanding the intrinsic properties of this scaffold is prerequisite to its use in biological assays.

PropertyValue / CharacteristicRelevance to Probe Design
Molecular Weight ~124.14 DaIdeal for Fragment Screening (Rule of 3 compliant).
ClogP ~ -1.2 to -0.8 (Highly Polar)Excellent aqueous solubility (>10 mM) for NMR/SPR screening without DMSO artifacts.
Topological Polar Surface Area (TPSA) ~43 ŲGood membrane permeability relative to size; polar enough to reduce non-specific binding.
Azetidine Ring Strain ~26 kcal/molRigidifies the vector between the N-terminus and the triazole, reducing entropic penalty upon binding.
Triazole pKa ~10.0 (1H-1,2,4-triazole)The triazole NH can act as a H-bond donor; the N2/N4 atoms are H-bond acceptors.

Stability Note: The 1,2,4-triazole ring is metabolically stable against oxidation. The azetidine ring, while strained, is stable in standard biological buffers (pH 7.4) but can degrade under highly acidic conditions or in the presence of strong nucleophiles if the nitrogen is quaternized.

Application 1: Fragment-Based Screening (NMR & SPR)

This protocol details how to use 1-(azetidin-3-yl)-1H-1,2,4-triazole as a "spy molecule" or starting fragment to identify binding sites on a target protein.

Rationale

Due to its small size and polarity, this molecule detects "hotspots" in protein active sites that accommodate polar rigid cycles. It is particularly effective for Bromodomains (acetyl-lysine mimicry) and Metalloenzymes (triazole-metal coordination).

Protocol: Saturation Transfer Difference (STD) NMR

Objective: Confirm direct binding of the fragment to the target protein.

Reagents:

  • Target Protein (purified, >95%, in D₂O buffer).

  • Fragment: 1-(azetidin-3-yl)-1H-1,2,4-triazole (Stock: 100 mM in d6-DMSO).

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, D₂O.

Workflow:

  • Sample Preparation:

    • Prepare Test Sample : 10 µM Protein + 1 mM Fragment (1:100 ratio).

    • Prepare Reference Sample : 1 mM Fragment only (no protein).

  • Data Acquisition:

    • Use a 600 MHz NMR spectrometer with a cryoprobe.

    • Pulse sequence: stddiff (on-resonance irradiation at -1 ppm or protein methyl region; off-resonance at 30 ppm).

    • Saturation time: 2.0 seconds.

  • Analysis:

    • Subtract ON-resonance spectrum from OFF-resonance spectrum.

    • Positive Hit: Signals corresponding to the azetidine protons or triazole CH appear in the difference spectrum, indicating magnetization transfer from protein to ligand.

    • Validation: Perform a competitive displacement using a known inhibitor (e.g., if targeting a kinase, add ATP). If the fragment signal disappears, it binds at the active site.

Application 2: Design of Covalent Probes

Recent studies (see References) have highlighted azetidine-based electrophiles. This scaffold can be converted into a covalent probe targeting non-catalytic cysteines.

Mechanism of Action

The azetidine nitrogen is nucleophilic. By capping it with an electrophile (e.g., acryloyl chloride), you create a probe that positions the triazole in the binding pocket while the acrylamide "warhead" reaches out to modify a nearby cysteine.

Synthesis Protocol: N-Acrylation

Objective: Synthesize 1-(1-acryloylazetidin-3-yl)-1H-1,2,4-triazole .

Safety: Acryloyl chloride is a lachrymator. Work in a fume hood.

  • Dissolution: Dissolve 1.0 eq of 1-(azetidin-3-yl)-1H-1,2,4-triazole (free base or HCl salt) in dry Dichloromethane (DCM).

  • Base Addition: Add 3.0 eq of Diisopropylethylamine (DIPEA) to scavenge HCl. Cool to 0°C.

  • Acylation: Dropwise add 1.1 eq of Acryloyl Chloride.

  • Reaction: Stir at 0°C for 30 min, then warm to RT for 1 hour. Monitor by LC-MS (Target Mass: MW + 54).

  • Workup: Quench with NaHCO₃ (sat. aq.). Extract with DCM/Isopropanol (3:1).

  • Purification: Flash chromatography (DCM:MeOH gradient). The triazole is polar; expect elution at 5-10% MeOH.

Usage in Proteomics: Incubate the resulting acrylamide probe (1-10 µM) with cell lysate. Perform "Click Chemistry" (if an alkyne handle was added instead) or standard Mass Spectrometry-based proteomic profiling to identify labeled cysteines.

Visualizing the Probe Logic

The following diagram illustrates the strategic utility of the scaffold in drug discovery workflows.

G Scaffold 1-(Azetidin-3-yl)- 1H-1,2,4-triazole FBDD Fragment Screening (NMR / SPR) Scaffold->FBDD High Solubility Covalent Covalent Probe Synthesis Scaffold->Covalent N-H Functionalization Bioisostere Lead Optimization (LogD Reduction) Scaffold->Bioisostere Rigid/Polar Nature Hit Identify Novel Binding Pockets FBDD->Hit Warhead N-Acrylamide (Cysteine Targeting) Covalent->Warhead ADME Improved Solubility & Metabolic Stability Bioisostere->ADME

Caption: Strategic workflow for utilizing the azetidinyl-triazole scaffold in chemical biology.

Troubleshooting & Controls

Issue: Lack of Binding Signal (NMR/SPR)
  • Cause: The fragment is too small (low affinity, Kd > 5 mM).

  • Solution: Screen at higher concentration (up to 5 mM) or use Ligand-Observed NMR (STD, WaterLOGSY) which is more sensitive to weak binders than SPR.

  • Alternative: Synthesize the N-ethyl analog to probe hydrophobic contacts near the azetidine nitrogen.

Issue: Chemical Instability
  • Cause: The azetidine ring can open in the presence of strong nucleophiles if the nitrogen is activated (e.g., as a quaternary ammonium salt).

  • Solution: Store the scaffold as the Hydrochloride salt at -20°C. Avoid prolonged exposure to strong Lewis acids.

Control Experiments

When using this scaffold as a probe:

  • Negative Control: Use 1-ethyl-1H-1,2,4-triazole (lacks the azetidine ring) to prove that the rigid cycle is required for binding.

  • Isomeric Control: Use 1-(azetidin-3-yl)-1H-1,2,3-triazole (isomer) to validate the specific H-bond geometry of the 1,2,4-triazole.

References

  • Cysteine-Targeting Electrophiles: Title: Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Source:ACS Central Science / PMC. Context: Establishes azetidine-based heterocycles as viable scaffolds for covalent probe discovery.

  • Antitubercular Triazoles: Title: Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis.[1] Source:Journal of Medicinal Chemistry. Context: Demonstrates the utility of 1,2,4-triazole moieties in phenotypic screening and antimicrobial probe design.

  • Azetidine Scaffolds in Oncology: Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Source:Molecules (MDPI). Context: Illustrates synthetic routes for functionalizing azetidine rings in complex bioactive molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Azetidin-3-yl)-1H-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-TRZ-OPT-04 Subject: Yield Optimization & Regiocontrol in Azetidine-Triazole Coupling Status: Open Assigned Specialist: Senior Application Scientist

🟢 Executive Summary

The synthesis of 1-(azetidin-3-yl)-1H-1,2,4-triazole presents a classic "strained-ring vs. heteroatom selectivity" conflict. Low yields are typically caused by three convergent failure modes:

  • Regiochemical Scrambling: The 1,2,4-triazole anion is an ambident nucleophile, leading to mixtures of N1 (desired), N2, and N4 isomers.

  • Electrophile Degradation: The azetidine ring is highly strained (~26 kcal/mol). Aggressive thermal conditions cause ring-opening or

    
    -elimination to useless allyl amines.
    
  • Isolation Loss: The final deprotected product is a highly polar, water-soluble amphoteric salt, often lost during standard aqueous workups.

This guide provides a self-validating protocol designed to lock in Regioisomer N1 and maximize recovery of the hydrophilic product.

🛠 Module 1: The "Gold Standard" Protocol

Do not deviate from the order of addition. This workflow minimizes the kinetic window for N2-alkylation.

Reagents & Stoichiometry
ComponentRoleEq.Notes
1-Boc-3-iodoazetidine Electrophile1.0Critical: Use Iodo- over Mesylate- for faster kinetics at lower temps.
1,2,4-Triazole Nucleophile1.5Excess drives reaction to completion.
Cesium Carbonate (

)
Base2.0The "Cesium Effect" improves N1-selectivity over

.
DMF (Anhydrous) Solvent[0.2 M]High polarity stabilizes the transition state; strictly dry.
Step-by-Step Workflow

Step 1: Pre-Activation (The Selectivity Lock)

  • Dissolve 1,2,4-triazole (1.5 eq) in anhydrous DMF under

    
     atmosphere.
    
  • Add

    
      (2.0 eq) in one portion.
    
  • Stir at 25°C for 30 minutes .

    • Why: This ensures complete deprotonation to the triazolate anion before the electrophile is introduced. The cesium cation coordinates with the triazole nitrogens, sterically shielding N2 and guiding attack via N1.

Step 2: Controlled Coupling

  • Dissolve 1-Boc-3-iodoazetidine (1.0 eq) in a minimal volume of DMF.

  • Add the azetidine solution dropwise to the triazolate suspension over 10 minutes.

  • Heat the mixture to 60°C (Internal temperature). DO NOT EXCEED 65°C.

    • Validation: Monitor by LCMS at 4 hours. Look for the disappearance of the iodide (m/z ~284 for Boc-iodo).[1]

    • Yield Check: If >10% starting material remains after 6 hours, add 0.1 eq TBAI (tetrabutylammonium iodide) rather than increasing heat.

Step 3: Workup (The Hydrophilic Trap) Standard water/EtOAc extraction often fails here due to the polarity of the product.

  • Cool to room temperature. Filter off inorganic salts (

    
    , Excess Carbonate).
    
  • Concentrate the DMF filtrate under high vacuum (rotovap with oil pump) to a viscous oil.

  • Partition: Dissolve residue in EtOAc and wash once with minimal brine (saturated NaCl).

  • Back-Extraction: Wash the brine layer 3x with EtOAc. Combine all organics.

  • Dry over

    
     and concentrate.
    

Step 4: Deprotection & Salt Formation

  • Dissolve the Boc-intermediate in 4M HCl in Dioxane (10 eq). Stir at RT for 2 hours.

  • Precipitation: Do not evaporate. Add Diethyl Ether (

    
    )  (5x volume) to the reaction mixture.
    
  • The product will crash out as the dihydrochloride salt . Filter and wash with ether.

    • Why: This avoids the "oiling out" problem common with TFA deprotections and eliminates the need for aqueous neutralization.

📊 Module 2: Troubleshooting & Diagnostics

Diagnostic Decision Tree

Use this logic flow to identify where your yield is leaking.

YieldDiagnostics Start Yield Issue Detected CheckLCMS Analyze Crude LCMS Start->CheckLCMS IsomerCheck Isomer Ratio (N1:N2) < 8:1? CheckLCMS->IsomerCheck Multiple Peaks SM_Remains Starting Material Remains? CheckLCMS->SM_Remains Incomplete NoProduct Clean Crude but Low Mass Recovery? CheckLCMS->NoProduct Product Lost Soln_Isomer FIX: Switch to Cs2CO3 Lower Temp to 50°C IsomerCheck->Soln_Isomer Soln_Kinetics FIX: Switch Leaving Group (Mesylate -> Iodide) Add TBAI Catalyst SM_Remains->Soln_Kinetics Soln_Workup FIX: Avoid Water Wash Use Resin Purification or HCl Salt Precipitation NoProduct->Soln_Workup

FAQ: Common Failure Modes

Q: My product is oiling out during the Boc-deprotection. How do I get a solid? A: This is common with TFA salts.

  • Fix: Switch to HCl/Dioxane . If you must use TFA, do not evaporate to dryness. Evaporate most TFA, then add cold

    
     or Hexanes and scratch the flask vigorously to induce crystallization. The product is likely hygroscopic; store in a desiccator.
    

Q: I see a significant impurity with Mass [M-Triazole]. What is it? A: This is the elimination product (Azetine or Allyl amine).

  • Cause: Temperature too high (>70°C) or base too strong.

  • Fix: Strictly limit temp to 60°C. If reaction is sluggish, switch from

    
     to 
    
    
    
    (better solubility/basicity balance) rather than heating more.

Q: Can I use 1-Boc-3-mesyloxyazetidine instead of the iodide? A: Yes, but it is slower.

  • Adjustment: If using the mesylate, you must add 0.5 eq NaI (Sodium Iodide) to the reaction (Finkelstein condition). This generates the reactive iodide in situ. Without NaI, the mesylate requires higher temps, leading to elimination.

🔬 Module 3: Mechanistic Insight (The "Why")

The Regioselectivity Challenge

The 1,2,4-triazole anion is an ambident nucleophile .

  • N1 Attack (Desired): Thermodynamically favored. Leads to the most stable aromatic system.

  • N2 Attack (Undesired): Kinetically competitive, especially with small counter-ions (

    
    , 
    
    
    
    ) that coordinate tightly to N1, blocking it.
  • N4 Attack: Rare, usually only seen under neutral/acidic conditions or with specific transition metal catalysis.

The Cesium Effect: Large cations like Cesium (


) form looser ion pairs with the triazolate anion compared to Potassium or Sodium. This "naked anion" effect increases overall nucleophilicity and, due to the specific coordination geometry, favors the N1 attack vector [1].

RegioSelectivity Triazole 1,2,4-Triazole (Anion) N1_Path N1 Attack (Thermodynamic) Triazole->N1_Path Cs2CO3 / DMF N2_Path N2 Attack (Kinetic/Steric) Triazole->N2_Path NaH / THF Electrophile Azetidine-I Product 1-(azetidin-3-yl)-... (Target) Electrophile->Product Byproduct 2-(azetidin-3-yl)-... (Impurity) Electrophile->Byproduct N1_Path->Electrophile N2_Path->Electrophile

📚 References

  • Regioselective Alkylation of 1,2,4-Triazoles:

    • Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

    • Relevance: Establishes the fundamental N1 vs N2 selectivity rules (approx 9:1 preference).

  • Synthesis of Azetidine-Triazole JAK Inhibitors (Abrocitinib Analogs):

    • Source:J. Med. Chem. 2018, 61, 3, 1130–1152.

    • Relevance: Demonstrates the use of Cesium Carbonate for installing triazoles onto strained rings in pharmaceutical contexts.

  • Stability of Azetidine Electrophiles:

    • Source:Tetrahedron Letters, 2000, 41, 1297.[2]

    • Relevance: Discusses the thermal instability of activated azetidines and the risk of elimination.

For further assistance, please reply to this ticket with your specific crude NMR spectra and LCMS traces.

Sources

overcoming solubility issues with 1,2,4-triazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with 1,2,4-Triazole Compounds Role: Senior Application Scientist Status: Active Support Ticket

Welcome to the Triazole Solubilization Hub

Hello. I am your lead Application Scientist for this session.

You are likely here because your 1,2,4-triazole candidate—a critical pharmacophore in antifungal, anticancer, or agrochemical research—is failing in solution. It might be precipitating in biological media, showing erratic bioavailability, or clogging your HPLC columns.

The Core Problem: 1,2,4-triazoles often exhibit the "Brick Dust" phenomenon. Their planar heteroaromatic rings facilitate strong intermolecular


-

stacking and hydrogen bonding, creating a high-energy crystal lattice that water cannot easily disrupt. Furthermore, with a pKa of ~2.3 (protonated) and ~10 (deprotonated), they remain uncharged (neutral) at physiological pH, stripping them of ionic solubility assistance.

This guide moves beyond generic "add DMSO" advice. We will diagnose the specific physicochemical barrier of your compound and apply targeted formulation strategies used in successful drugs like Itraconazole and Voriconazole.

Module 1: The Diagnostic Framework

Is it "Brick Dust" or a "Grease Ball"?

Before attempting solubilization, you must categorize your compound. The strategy for a lipophilic oil ("Grease Ball") fails completely for a high-melting crystal ("Brick Dust").

Diagnostic Protocol:

  • Measure Melting Point (MP): Use DSC (Differential Scanning Calorimetry).

  • Calculate/Measure LogP: Use shake-flask method or in-silico prediction.

ClassificationCharacteristicsThe Physical BarrierRecommended Strategy
"Grease Ball" MP < 200°CLogP > 3Solvation Limited: Water cannot interact with the lipophilic surface.Lipid Formulations: Emulsions, SEDDS, Surfactants (Tweens).
"Brick Dust" MP > 200°CLogP < 2Solid-State Limited: Water cannot break the crystal lattice energy.Lattice Disruption: Amorphous Solid Dispersions (ASD), Nanosizing.
Hybrid (Common for Triazoles)MP > 150°CLogP > 3Both: High lattice energy AND lipophilicity.Cyclodextrins (CDs) or ASD with surfactant polymers.[1]
Visual Decision Tree

Use this workflow to select your solubilization protocol.

TriazoleSolubilityTree Start Compound Assessment CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (High Lattice Energy) CheckMP->HighMP Yes LowMP MP < 200°C CheckMP->LowMP No CheckLogP_High Check LogP HighMP->CheckLogP_High CheckLogP_Low Check LogP LowMP->CheckLogP_Low BrickDust DIAGNOSIS: Brick Dust (Solid-State Limited) CheckLogP_High->BrickDust LogP < 2 Hybrid DIAGNOSIS: Hybrid Triazole (Most Common) CheckLogP_High->Hybrid LogP > 2 CheckLogP_Low->Start LogP < 3 (Soluble) GreaseBall DIAGNOSIS: Grease Ball (Solvation Limited) CheckLogP_Low->GreaseBall LogP > 3 StrategyASD STRATEGY: Amorphous Solid Dispersion (HPMC-AS / Soluplus) BrickDust->StrategyASD StrategyLipid STRATEGY: Lipid/Surfactant (SEDDS / Micelles) GreaseBall->StrategyLipid Hybrid->StrategyASD StrategyCD STRATEGY: Cyclodextrin Complexation (HP-β-CD / SBECD) Hybrid->StrategyCD

Figure 1: Decision Matrix for 1,2,4-Triazole Formulation Selection based on physicochemical properties.

Module 2: Proven Experimental Protocols

Protocol A: Cyclodextrin (CD) Complexation Screening

Best for: Hybrid Triazoles (e.g., Itraconazole analogues) requiring IV or oral liquid formulation.

Mechanism: The hydrophobic triazole ring inserts into the CD cavity, while the hydrophilic CD exterior interacts with water. Hydroxypropyl-


-cyclodextrin (HP-

-CD)
and Sulfobutyl ether-

-cyclodextrin (SBECD)
are the industry standards for triazoles due to cavity size fit.

Step-by-Step Procedure:

  • Preparation: Prepare 10 mL solutions of HP-

    
    -CD in water at increasing concentrations: 0%, 5%, 10%, 20%, and 40% (w/v).
    
  • Saturation: Add excess triazole compound to each vial. The solution must be cloudy (supersaturated).

  • Equilibration: Shake at 25°C for 48 hours. Note: Triazoles have slow crystallization kinetics; 24 hours may be insufficient.

  • Filtration: Filter aliquots through a 0.45 µm PVDF filter (avoid nylon, which binds triazoles).

  • Quantification: Analyze filtrate via HPLC-UV.

  • Data Analysis: Plot Concentration of Drug (

    
    ) vs. Concentration of CD (
    
    
    
    ).
    • A-type curve (Linear): 1:1 complexation. Ideal.

    • B-type curve (Plateau/Drop): Complex precipitates. Switch to SBECD.

Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Casting

Best for: "Brick Dust" compounds intended for oral administration.

Mechanism: The polymer (HPMC-AS or Soluplus) disrupts the crystal lattice and raises the glass transition temperature (


), "freezing" the drug in a high-energy amorphous state.

Step-by-Step Procedure (Small Scale):

  • Solvent Selection: Dissolve the triazole in a solvent capable of dissolving both the drug and polymer (e.g., Acetone:Methanol 1:1 or Dichloromethane).

  • Polymer Ratio: Prepare solutions with Drug:Polymer ratios of 1:3 and 1:5 (w/w).

    • Recommended Polymer:HPMC-AS (Hypromellose Acetate Succinate) is superior for triazoles as it prevents recrystallization at neutral pH.

  • Casting: Pour the solution onto a Teflon sheet or glass petri dish.

  • Drying: Evaporate solvent under vacuum at 40°C for 24 hours. Crucial: Residual solvent acts as a plasticizer and induces recrystallization.

  • Verification: Analyze the resulting film via XRPD (X-Ray Powder Diffraction).[2]

    • Success: A "halo" pattern (no sharp peaks).

    • Failure: Sharp peaks indicate crystallinity (the "Brick Dust" won).

Module 3: Troubleshooting FAQ

Q1: My compound dissolves in DMSO, but precipitates immediately when added to cell culture media. Why?

A: This is the "Crash-Out" effect. DMSO is a cosolvent, not a solubilizer.

  • The Physics: When you dilute DMSO stock (e.g., 10 mM) into media (aqueous), the solvent power drops exponentially. If the aqueous solubility is 1 µM, and you aim for 10 µM, it will precipitate, often as invisible micro-crystals that provide false-negative biological data.

  • The Fix: Do not exceed the thermodynamic solubility limit. If you need higher concentrations, you must switch to a kinetic solubility system like a Cyclodextrin-based stock or a pre-emulsified formulation (e.g., Castor Oil/Tween 80).

Q2: I see double peaks or severe tailing in my HPLC analysis of these triazoles.

A: This is likely due to the Amphoteric Nature and Metal Coordination of the triazole ring.

  • Cause 1 (pKa): At neutral pH, the triazole might be interconverting between protonated and neutral forms.

    • Fix: Adjust mobile phase pH to > 3.0 (ensure neutrality) or < 2.0 (ensure protonation).

  • Cause 2 (Metals): The N4 nitrogen in 1,2,4-triazoles is a potent ligand for trace metals (Fe, Cu) in stainless steel HPLC frits/columns.

    • Fix: Add a chelating agent (e.g., 2 mM EDTA) to your mobile phase or use a "bio-inert" (PEEK-lined) column.

Q3: Can I just make a salt form (e.g., HCl salt) to fix the solubility?

A: Proceed with caution.

  • While 1,2,4-triazoles can form salts with strong acids (pKa ~2.3), the resulting salts are often hygroscopic and hydrolyze easily in water, reverting to the insoluble free base (the "disproportionation" risk).

  • Better Alternative: Use a salt in situ only if maintaining an acidic environment (e.g., pH 2 buffer), or rely on the ASD approach which is generally more stable for this class.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4] Advanced Drug Delivery Reviews.

  • Coutinho, A. L., et al. (2025).[5] In Vitro‐In Vivo Correlation Of Amorphous Solid Dispersion Enabled Itraconazole Tablets. Pharmaceutical Research.

  • Kuang, W., et al. (2025). Preparation of itraconazole amorphous solid dispersion and preliminary evaluation.[2][5] ResearchGate.[2]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption.[6] European Journal of Pharmaceutical Sciences (Concept of "Brick Dust" vs "Grease Ball").

Sources

Technical Support Center: Pellizzari Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the Pellizzari synthesis of 1,2,4-triazoles. It is designed for organic chemists and process engineers encountering yield loss, impurity profiles, or reproducibility issues.

Topic: Troubleshooting Side Reactions & Impurity Profiles

Diagnostic Workflow

Before altering parameters, identify your specific failure mode using the diagnostic tree below. This logic gate isolates whether the issue is kinetic (reaction rate), thermodynamic (product stability), or mechanistic (competing pathways).

TroubleshootingFlow Start START: Identify Failure Mode Analysis Analyze Crude Mixture (LC-MS / NMR) Start->Analysis Issue1 Impurity: M+1 = Desired - 15 (Oxygen vs Nitrogen) Analysis->Issue1 Peak -15 Da Issue2 Impurity: Symmetrical Triazoles (R1-R1 or R2-R2) Analysis->Issue2 Scrambled R-groups Issue3 Major Peak: Linear Intermediate (M+1 = Desired + 18) Analysis->Issue3 Peak +18 Da Diag1 Diagnosis: 1,3,4-Oxadiazole Formation (Competitive O-Cyclization) Issue1->Diag1 Diag2 Diagnosis: Transamidation/Scrambling (Thermal De-amidation) Issue2->Diag2 Diag3 Diagnosis: Incomplete Cyclodehydration (Acylamidrazone Stalling) Issue3->Diag3 Sol1 Action: Check Hydrazide Nucleophilicity Switch to Einhorn-Brunner cond. Diag1->Sol1 Sol2 Action: Lower Temp (<180°C) Use Microwave Irradiation Diag2->Sol2 Sol3 Action: Add Dehydrating Agent (e.g., ZnCl2, Tf2O) or Azeotropic Removal Diag3->Sol3

Caption: Diagnostic logic tree linking mass spectral data to mechanistic failure modes in Pellizzari synthesis.

Technical Deep Dive: Side Reactions & Mechanisms

Issue 1: The "Oxygen vs. Nitrogen" Competition (Oxadiazole Formation)

Symptom: You observe a byproduct with a mass 15-16 units lower than expected (if NH is lost vs O) or simply a distinct peak that is isomeric but lacks the NH signal in NMR. The Science: The Pellizzari reaction relies on the formation of an acylamidrazone intermediate.[1] The subsequent ring closure requires the amide nitrogen to attack the carbonyl carbon.[2] However, the carbonyl oxygen is often more nucleophilic or the intermediate hydrolyzes to a diacylhydrazine, which cyclizes via Oxygen-attack to form a 1,3,4-oxadiazole .

Parameter1,2,4-Triazole Pathway1,3,4-Oxadiazole Pathway
Intermediate AcylamidrazoneDiacylhydrazine
Driving Force Nucleophilic attack by

Nucleophilic attack by

/

Favored By Basic conditions, High N-nucleophilicityAcidic conditions, Moisture presence

Q: How do I confirm this is an oxadiazole? A: Check


C NMR. The C=N carbons in oxadiazoles typically shift downfield compared to triazoles. Additionally, oxadiazoles lack the broad NH proton signal (

ppm) characteristic of 1,2,4-triazoles in DMSO-

.
Issue 2: "Scrambling" (Symmetrical Byproducts)

Symptom: In an unsymmetrical reaction (Amide A + Hydrazide B), you observe significant amounts of Triazole A-A and Triazole B-B. The Science: At the high temperatures required for Pellizzari (often


C), transamidation  occurs.[3] The amide and hydrazide exchange acyl groups before cyclization.[3][4]
  • Mechanism:

    
    
    
  • Result: You now have a statistical mixture of four precursors leading to three distinct triazole products.

Issue 3: The "Stalled" Intermediate (Incomplete Cyclization)

Symptom: LC-MS shows a major peak at


.
The Science:  The condensation of amide and hydrazide releases ammonia to form the acylamidrazone  intermediate.[1] The second step—elimination of water to close the ring—is the rate-determining step in many cases. If water is not removed efficiently, the reaction stalls at the open-chain intermediate.

Mechanistic Pathway Visualization

Understanding the bifurcation points is critical for control. The diagram below maps the desired pathway against the lethal side reactions.

ReactionMechanism Reactants Amide + Hydrazide Inter1 Acylamidrazone (Linear) Reactants->Inter1 - NH3 (Condensation) Inter2 Diacylhydrazine (Side Intermediate) Reactants->Inter2 Hydrolysis or Transamidation Triazole 1,2,4-Triazole (Desired) Inter1->Triazole - H2O (Cyclodehydration) Polymer Polymer/Char (Thermal Deg.) Inter1->Polymer >250°C Oxadiazole 1,3,4-Oxadiazole (Side Product) Inter2->Oxadiazole - H2O (O-Cyclization)

Caption: Mechanistic bifurcation showing how hydrolysis or transamidation diverts flux toward oxadiazoles.

Optimization & Troubleshooting FAQs

Q: The reaction mixture turns into an intractable black tar. How do I prevent charring?

A: This is a classic symptom of uncontrolled thermal decomposition during the neat (solvent-free) Pellizzari reaction.

  • Solution 1 (Solvent): Do not run neat. Use a high-boiling polar solvent like sulfolane , diphenyl ether , or nitrobenzene . This acts as a heat sink and prevents hot spots.

  • Solution 2 (Microwave): Switch to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation allows for rapid heating and cooling, significantly reducing the time the substrate is exposed to decomposition temperatures [1].

Q: I cannot separate the symmetrical byproducts from my desired triazole.

A: Separation of homologous triazoles is notoriously difficult due to similar polarity. Prevention is the only viable strategy.

  • Protocol Shift: If scrambling is persistent, abandon the classic Pellizzari. Switch to the Einhorn-Brunner reaction (Imide + Hydrazine) or the Castan reaction (Oxadiazole + Amine), which are regiospecific and avoid the transamidation equilibrium [2].

Q: Can I use catalysts to lower the reaction temperature?

A: Yes. The activation energy for the dehydration step is high.

  • Lewis Acids:

    
     (0.5 – 1.0 eq) is highly effective. It coordinates to the acylamidrazone oxygen, making it a better leaving group.
    
  • Activation Agents: Triflic anhydride (

    
    ) with pyridine can promote cyclization at temperatures as low as 
    
    
    
    C to room temperature, completely eliminating thermal scrambling [3].

Validated Experimental Protocols

Protocol A: Microwave-Assisted Pellizzari (Recommended for Library Synthesis)

Minimizes scrambling and charring via kinetic control.

  • Stoichiometry: Mix Amide (1.0 mmol) and Hydrazide (1.2 mmol) in a microwave vial.

  • Solvent: Add 0.5 mL of ethylene glycol (absorbs microwaves efficiently and has high bp).

  • Irradiation: Heat to 180°C for 15 minutes (Hold time).

    • Note: Standard thermal heating would require 2-4 hours at this temp.

  • Workup: Pour reaction mixture into ice water (10 mL). The triazole often precipitates.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Protocol B: Catalyzed Thermal Method (Scalable)

Best for larger batches where microwave is not feasible.

  • Setup: 3-neck round bottom flask with mechanical stirrer and Dean-Stark trap (if using solvent).

  • Loading: Charge Amide (1.0 eq), Hydrazide (1.0 eq), and anhydrous

    
     (0.5 eq).
    
  • Solvent: Add o-dichlorobenzene (or run neat if melting points allow mixing).

  • Reaction: Heat to 160-170°C .

    • Checkpoint: Monitor consumption of amide by TLC (EtOAc/Hexane).

  • Quench: Cool to 80°C, add water to solubilize Zinc salts.

  • Extraction: Extract product with Ethyl Acetate. Wash organic layer with

    
     (aq) to remove unreacted acid/hydrazide.
    

References

  • Microwave-assisted synthesis of 1,2,4-triazoles

    • Title: Microwave-Assisted Synthesis of 1,2,4-Triazoles[2][3][4][5]

    • Source: BenchChem / Various Academic Reviews
  • Alternative Regioselective Methods (Einhorn-Brunner)

    • Title: Pellizzari reaction - Wikipedia (Overview of limitations and altern
    • Source: Wikipedia
    • URL:[Link][1][5]

  • Low-Temperature Activation (Tf2O method)

    • Title: A review on methods of synthesis of 1,2,4-triazole deriv
    • Source: SciSpace
    • URL:[Link]

  • Side Reaction Mechanisms (Oxadiazoles)

    • Title: Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole[1][2][4][6]

    • Source: ChemicalBook

Sources

optimization of reaction conditions for azetidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Case ID: AZT-OPT-2026 Assigned Specialist: Senior Application Scientist, Heterocycle Synthesis Division Status: Active

Executive Summary

Azetidines (4-membered nitrogen heterocycles) present a unique synthetic paradox: they are highly desirable pharmacophores due to their ability to lower lipophilicity and alter metabolic vectors, yet they are notoriously difficult to synthesize due to significant ring strain (~25 kcal/mol).[1]

This guide moves beyond standard textbook procedures. It provides an optimized, self-validating workflow for the most robust method—Intramolecular Nucleophilic Substitution —and addresses critical failure modes like polymerization and elimination.

Module 1: The "Gold Standard" Protocol (Intramolecular Cyclization)

Methodology: Cyclization of


-functionalized amines (specifically 

-protected amino alcohols) via mesylate activation. Why this method? It offers the highest functional group tolerance and scalability compared to photochemical [2+2] cycloaddition or C-H activation.
Optimized Experimental Workflow

Phase 1: Activation (Formation of the Leaving Group)

  • Substrate:

    
    -Boc or 
    
    
    
    -Cbz amino alcohol. (Avoid naked amines to prevent
    
    
    -alkylation).
  • Reagents: Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (Et

    
    N, 1.5 equiv).[1]
    
  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    (DCM).
  • Temperature: 0 °C (Critical to prevent elimination).

Checkpoint 1 (Self-Validation): Monitor by TLC. The amino alcohol (polar, low


) should disappear, replaced by the mesylate (higher 

). If starting material persists after 1 hour, add 0.1 equiv DMAP. Do not proceed to Phase 2 until conversion is >95%.

Phase 2: Ring Closure (The Critical Step)

  • Reagents: Strong non-nucleophilic base.

    • Standard: Sodium Hydride (NaH, 2.0 equiv) in THF/DMF (10:1).

    • Mild (for sensitive substrates): Cesium Carbonate (Cs

      
      CO
      
      
      
      ) in MeCN.[2]
  • Concentration: High Dilution (0.01 M - 0.05 M) .

    • Expert Insight: Concentration is the single most critical variable. High concentrations favor intermolecular S

      
      2 reactions (polymerization) over intramolecular cyclization.
      
  • Temperature: Reflux (60–80 °C).

Checkpoint 2 (Self-Validation): Upon addition of base, gas evolution (H


) with NaH should be vigorous. If using Cs

CO

, ensure vigorous stirring to overcome heterogeneity.

Phase 3: Workup & Isolation

  • Quench: Saturated NH

    
    Cl (cold).
    
  • pH Control: Maintain aqueous phase pH > 7. Azetidines are acid-sensitive and will hydrolyze (ring-open) in acidic media.

  • Purification: Flash chromatography on silica gel pre-treated with 1% Et

    
    N to neutralize surface acidity.
    

Module 2: Troubleshooting & Failure Analysis

Visualizing the Competition: Cyclization vs. Side Reactions

The following diagram illustrates the kinetic competition determining your yield.

AzetidinePathways Start Gamma-Haloamine Precursor Cyclization Intramolecular Cyclization (k1) Start->Cyclization High Temp Polar Aprotic Solvent Elimination Elimination (E2) (k2) Start->Elimination Strong Bulky Base High Temp Intermolecular Intermolecular Substitution (k3) Start->Intermolecular High Concentration (>0.1 M) Azetidine Azetidine Product (Target) Cyclization->Azetidine AllylAmine Allyl Amine (Byproduct) Elimination->AllylAmine Polymer Oligomers/Polymers (Tar) Intermolecular->Polymer

Figure 1: Kinetic competition in azetidine formation. Green path represents the desired outcome.

Troubleshooting Guide (Q&A Format)

Q1: I am observing a major byproduct that is less polar than my product and contains an alkene. What happened?

  • Diagnosis: Elimination (E2) dominated over Cyclization (S

    
    2).
    
  • Root Cause: The base acted as a proton acceptor rather than a nucleophile promoter, or the temperature was too high, favoring the entropic elimination product.

  • Solution:

    • Switch to a less bulky base (e.g., from

      
      -BuOK to NaH or Cs
      
      
      
      CO
      
      
      ).
    • Lower the reaction temperature.

    • Change solvent to DMF (favors S

      
      2).
      

Q2: My reaction mixture turned into an intractable gum/tar. TLC shows a streak at the baseline.

  • Diagnosis: Polymerization (Intermolecular reaction).

  • Root Cause: Concentration was too high. The amine of one molecule attacked the leaving group of another molecule.[3][4][5]

  • Solution:

    • Dilution: Reduce concentration to 0.01 M.

    • Slow Addition: Add the substrate solution dropwise into the refluxing base solution over 1–2 hours (pseudo-high dilution).

Q3: The yield is low (<30%), and I recover starting material despite long reaction times.

  • Diagnosis: "Thorpe-Ingold" failure or poor leaving group.

  • Root Cause: The conformation required for ring closure (reactive rotamer) is not populated.

  • Solution:

    • Gem-Dimethyl Effect: If structurally permissible, introduce gem-dimethyl groups on the carbon chain to pre-organize the conformation.

    • Better Leaving Group: Switch from Mesylate (Ms) to Triflate (Tf) for faster kinetics.

    • Catalyst: Add Tetrabutylammonium Iodide (TBAI, 10 mol%) to generate a transient, highly reactive iodide leaving group (Finkelstein reaction in situ).

Module 3: Optimization Data Matrix

Use this table to select conditions based on your substrate's sensitivity.

Substrate TypeRecommended BaseSolventTemp (°C)Notes
Robust / Simple NaH (60% disp.)THF/DMF (9:1)60 (Reflux)Standard protocol. Fast, high yield.
Base Sensitive Cs

CO

MeCN80 (Reflux)Milder. Requires longer reaction times (12-24h).
Chiral / Epimerizable KHMDSTHF-78 to 0Kinetic control. Prevents racemization at

-center.
Acid Sensitive BEMP or P1-t-BuMeCN25 (RT)Organic superbase. Homogeneous conditions.

Module 4: Diagnostic Workflow

Follow this logic tree if your yield is below 50%.

TroubleshootingTree Start Yield < 50% CheckSM Is Starting Material Consumed? Start->CheckSM CheckByprod Identify Major Byproduct CheckSM->CheckByprod No (Consumed) SM_Remains Reactivity Issue CheckSM->SM_Remains Yes Byprod_Alkene Alkene Present (Elimination) CheckByprod->Byprod_Alkene Byprod_Polymer Baseline Streak (Polymerization) CheckByprod->Byprod_Polymer Byprod_Hydrolysis Ring Opened Alcohol (Hydrolysis) CheckByprod->Byprod_Hydrolysis Action1 Action: Switch LG to Triflate or add TBAI catalyst SM_Remains->Action1 Action2 Action: Lower Temp, Switch to NaH/DMF Byprod_Alkene->Action2 Action3 Action: Dilute to 0.01M, Slow Addition Byprod_Polymer->Action3 Action4 Action: Check Workup pH, Use Et3N in Silica Byprod_Hydrolysis->Action4

Figure 2: Diagnostic logic tree for low-yielding azetidine syntheses.

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Fawcett, A., et al. (2019).[6] "Stereospecific Synthesis of Azetidines from 1,3-Amino Alcohols via a 4-exo-tet Cyclization." Journal of the American Chemical Society. Link

  • Schindler, C. S., et al. (2020). "Synthesis of Azetidines via Visible-Light-Mediated Intermolecular [2+2] Photocycloaddition." Science. Link

  • Singh, G. S., & D'Hooghe, M. (2019). "Recent Advances in the Synthesis of Azetidines." Organic & Biomolecular Chemistry. Link

  • Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles. Link

Sources

Technical Support Center: Purification of Polar Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TRZ-PUR-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Problem

Welcome to the technical support hub for triazole purification. Whether you are synthesizing 1,2,3-triazoles via "Click" chemistry (CuAAC) or working with biologically active 1,2,4-triazoles, you are likely facing a common adversary: Extreme Polarity.

Triazole rings possess a high dipole moment (approx. 5 D for 1,2,3-triazole), making them aggressive hydrogen bond acceptors. This leads to three primary failures in standard purification workflows:

  • Silica Adsorption: They "streak" or stick irreversibly to normal phase silica.

  • Metal Chelation: They scavenge copper catalysts, leading to colored, cytotoxic products.

  • Solubility Paradox: They are too polar for DCM/Hexane but too organic for pure water.

This guide abandons generic advice in favor of field-proven protocols to resolve these specific bottlenecks.

Module 1: The "Click" Hangover (Copper Removal)

Issue: Product is green/blue or shows cytotoxicity in biological assays. Mechanism: Triazoles are excellent ligands. They coordinate Cu(I)/Cu(II) ions, preventing them from being washed away by simple extraction.

Protocol A: The EDTA Chelation Wash (Standard)

Best for: Compounds soluble in EtOAc or DCM.

  • Dissolution: Dissolve crude reaction mixture in EtOAc or DCM.

  • The Chelating Wash: Wash the organic layer 3x with 0.1 M aqueous EDTA (disodium ethylenediaminetetraacetate) .

    • Visual Cue: The aqueous layer will turn blue (Cu-EDTA complex). Repeat until the aqueous layer is colorless.

  • Polishing: Wash 1x with saturated NaHCO₃, then 1x with Brine.

  • Drying: Dry over Na₂SO₄ and concentrate.

Protocol B: Solid-Phase Scavenging (High Purity)

Best for: Late-stage pharmaceutical intermediates where ppm-level metal limits apply.

  • Selection: Use a thiourea-functionalized silica scavenger (e.g., SiliaMetS® Thiol or equivalent).

  • Loading: Add 4 equivalents of scavenger resin relative to the copper catalyst used.

  • Incubation: Stir in THF or MeOH for 4–12 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PTFE frit. The copper remains trapped on the resin.

Module 2: Chromatographic Strategy (HILIC vs. RP)

Issue: "My compound elutes in the void volume on C18" OR "It never comes off the silica column."

Technical Insight:

  • Normal Phase (NP): Unmodified silica is acidic (pH ~5). Basic triazoles interact strongly with silanols, causing peak tailing.

  • Reverse Phase (RP): Highly polar triazoles often lack sufficient hydrophobicity to retain on C18, eluting immediately with the solvent front.

  • The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2] This creates a water-rich layer on a polar stationary phase, partitioning the polar triazole into the stationary phase.

Decision Logic: Selecting the Right Column

PurificationStrategy Start Start: Crude Triazole Mixture SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck NP_Path Normal Phase (Silica) SolubilityCheck->NP_Path Yes (Lipophilic) RP_Path Reverse Phase (C18) SolubilityCheck->RP_Path No (Polar) Modifier Add 1% Et3N or Use MeOH/DCM (0-10%) NP_Path->Modifier Streaking observed? RetentionCheck Does it retain on C18? RP_Path->RetentionCheck RetentionCheck->RP_Path Yes (Good Separation) HILIC_Path HILIC Mode (Silica or Amide Column) RetentionCheck->HILIC_Path No (Elutes in Void)

Figure 1: Decision matrix for selecting the appropriate stationary phase based on solubility and retention behavior.

Module 3: HILIC & Mobile Phase Optimization

Issue: Broad peaks or poor separation of regioisomers (1,4- vs 1,5-triazoles).

If you are forced to use HILIC or Reverse Phase, pH control is mandatory . The triazole nitrogen lone pairs are sensitive to the mobile phase pH.

Recommended Mobile Phase Systems
ModeStationary PhaseMobile Phase A (Aqueous)Mobile Phase B (Organic)Application Note
RP C18 / C8Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidAcidic modifier suppresses ionization of acidic protons, sharpening peaks.
RP C18 (High pH stable)10mM Ammonium Bicarbonate (pH 10)AcetonitrileHigh pH keeps basic triazoles neutral, increasing retention on C18.
HILIC Bare Silica / Amide10mM Ammonium Acetate (pH 5.8)Acetonitrile (95%)Start High Organic: Gradient goes from 95% B

50% B. Water is the "strong" solvent here.

Critical HILIC Tip: Unlike Reverse Phase, where you start with water, in HILIC you must equilibrate the column with high organic (e.g., 90-95% ACN) . Injecting a sample dissolved in pure water will disrupt the partition layer and ruin the separation.

Module 4: Solubility & Loading Techniques

Issue: "The sample precipitates at the top of the column."

Liquid loading a polar triazole in a strong solvent (like DMSO) onto a Normal Phase column causes "solvent wash-through," carrying the compound down the column without separation.

Protocol: Dry Loading (The "Gold Standard")
  • Dissolution: Dissolve the crude triazole in the minimum amount of MeOH or Acetone.

  • Adsorption: Add Celite 545 or clean Silica Gel (ratio: 1g solid support per 1g crude).

  • Evaporation: Rotovap until a free-flowing powder is obtained. Do not over-dry to the point of static cling, but ensure no solvent smell remains.

  • Packing: Pour the powder on top of the pre-equilibrated column (or into a solid load cartridge).

  • Elution: Begin the gradient. This eliminates solvent effects on peak shape.

Frequently Asked Questions (Troubleshooting)

Q: I am seeing a "ghost peak" in my NMR around 1-2 ppm after purification. A: This is likely grease or plasticizers leached from plastic tubing/syringes by the high-polarity solvents (like THF or DMF) used to dissolve the triazole.

  • Fix: Switch to glass syringes and use HPLC-grade solvents. Perform a final wash of your product with pentane/hexanes if the product is solid; the grease will dissolve, the polar triazole will not.

Q: My 1,2,3-triazole product is water-soluble. How do I get it out of the aqueous Click reaction mix? A: Do not use extraction.

  • Lyophilization: Freeze-dry the reaction mixture directly.

  • Purification: Redissolve the solid residue in 95% ACN / 5% Water and inject onto a HILIC Prep-HPLC column. This bypasses the need for liquid-liquid extraction.

Q: Can I use crystallization instead of chromatography? A: Yes, triazoles are often highly crystalline due to pi-stacking.

  • Solvent System: Try Ethanol/Water or Acetonitrile/Water . Dissolve hot in the organic solvent, then add water dropwise until turbidity persists. Cool slowly.

References
  • BenchChem Technical Support. (2025).[1][3][4][5] Removal of Residual Copper Catalyst from Click Reactions. BenchChem. 4

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. (Foundational text on CuAAC mechanisms and metal handling).
  • ResearchGate Discussion. (2014). How can I remove copper from a click reaction mixture using EDTA? ResearchGate.[6] 6

  • Tosoh Bioscience. (n.d.). Normal Phase / Hydrophilic Interaction Chromatography (HILIC) Guide. Tosoh Bioscience. 7

  • BenchChem Application Notes. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem. 1[8]

Sources

Technical Support Center: Stability of 1-(azetidin-3-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability testing, troubleshooting, and analytical handling of 1-(azetidin-3-yl)-1H-1,2,4-triazole . This guide is designed for pharmaceutical scientists and process chemists dealing with this specific heterocyclic building block.

Executive Summary

Compound: 1-(azetidin-3-yl)-1H-1,2,4-triazole Structure: A strained four-membered azetidine ring substituted at the C3 position with a 1,2,4-triazole moiety (linked via N1).[1][2][3][4][5][6][7][8] Critical Attribute: The molecule combines a basic secondary amine (azetidine) with an electron-deficient aromatic heterocycle. Primary Stability Risk: Acid-catalyzed ring opening (hydrolysis) and oxidative degradation of the secondary amine. While the triazole ring is robust, the azetidine core is thermodynamically unstable due to high ring strain (~25 kcal/mol) and is kinetically vulnerable in acidic media.

Part 1: Troubleshooting Guide & FAQs

Category A: Solubility & Solution Preparation

Q1: I am observing precipitation when diluting my DMSO stock into aqueous buffer. How do I maintain solubility? Diagnosis: The compound is a polar base. While soluble in DMSO, the free base form may have limited solubility in high-pH aqueous buffers or cold water. Solution:

  • Buffer Selection: Use acidic buffers (pH 4.0–6.0) for initial dilution to protonate the azetidine nitrogen (

    
    ), drastically improving aqueous solubility.
    
  • Co-solvent: Maintain at least 5-10% organic modifier (Acetonitrile or Methanol) if working near neutral pH.

  • Protocol: Predissolve in DMSO, then add the aqueous buffer slowly with vortexing. Avoid phosphate buffers if using high concentrations of acetonitrile (precipitation risk).

Q2: My stock solution turned yellow after 48 hours at room temperature. Is the compound degrading? Diagnosis: Yellowing often indicates oxidative degradation of the secondary amine (azetidine NH) to form N-oxides or imine intermediates, which can polymerize. Solution:

  • Storage: Store stock solutions (DMSO/MeOH) at -20°C or -80°C.

  • Inert Atmosphere: Purge all solvents with nitrogen or argon before preparation.

  • Antioxidants: For non-MS applications, add 0.1% ascorbic acid or BHT if the assay tolerates it.

Category B: Stability & Degradation[3]

Q3: We see a new peak at RRT 0.85 in acidic media (0.1 N HCl). What is it? Diagnosis: This is the hallmark of azetidine ring opening . In strong acid, the protonated azetidine ring undergoes nucleophilic attack by water (hydrolysis) or chloride ions. Mechanism: The C-N bond cleaves, relieving ring strain. Expected Degradant: 2-(1H-1,2,4-triazol-1-yl)-1,3-propanediol (if water is the nucleophile) or chloropropyl amine derivatives. Action: Avoid exposure to pH < 3.0 for extended periods. Neutralize quench solutions immediately after acid stress testing.

Q4: Is the compound stable in basic conditions (0.1 N NaOH)? Diagnosis: Azetidines are generally more kinetically stable to base than acid. However, the secondary amine can act as a nucleophile. Risk: Dimerization. The azetidine nitrogen of one molecule attacks the C-position of another (less likely due to steric bulk of triazole) or undergoes oxidative coupling. Action: Verify with LC-MS. If the mass spectrum shows


, it suggests dimerization.
Category C: HPLC & Analytical Method

Q5: The peak shape is tailing severely on my C18 column. Diagnosis: Secondary amines interact strongly with residual silanols on standard silica-based C18 columns. Solution:

  • Column Switch: Use a "Base-Deactivated" C18 column (e.g., XBridge BEH C18) or a Polar-Embedded column.

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) (suppresses silanol ionization) or use high pH (pH 10) with a hybrid column to keep the amine unprotonated (neutral).

  • HILIC Mode: For superior retention of this polar molecule, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using an Amide or Silica column with an Acetonitrile/Ammonium Formate buffer system.

Part 2: Detailed Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: To define the stability window and identify degradation products.

Materials:

  • 1 mg/mL stock solution of 1-(azetidin-3-yl)-1H-1,2,4-triazole in Acetonitrile/Water (50:50).

  • 0.1 N HCl, 0.1 N NaOH, 3%

    
    .
    

Workflow:

  • Acid Stress: Mix 100 µL Stock + 100 µL 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 100 µL 0.1 N NaOH before injection.

  • Base Stress: Mix 100 µL Stock + 100 µL 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 100 µL 0.1 N HCl.

  • Oxidative Stress: Mix 100 µL Stock + 100 µL 3%

    
    . Incubate at Room Temp for 4 hours.
    
  • Thermal Stress: Heat Stock (sealed) at 80°C for 6 hours.

  • Analysis: Inject 10 µL onto HPLC/UPLC.

Acceptance Criteria:

  • Recovery > 95% indicates stability.

  • Recovery < 80% warrants isolation of degradants.

Protocol 2: LC-MS Method for Quantitation

Designed to separate the polar parent from ring-opened hydrolysis products.

ParameterCondition
Column Waters XBridge BEH Amide (HILIC), 2.1 x 100 mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Detection MS (ESI+)
Mass Transitions Parent:

(Calc. MW ~124.14)

Part 3: Visualization & Data

Figure 1: Stability Testing Workflow

This diagram outlines the decision logic for stability testing and method development.

StabilityWorkflow Start Start: 1-(azetidin-3-yl)-1H-1,2,4-triazole SolubilityCheck Solubility Check (pH 4-7 buffers) Start->SolubilityCheck MethodDev HPLC Method Dev (HILIC vs RP) SolubilityCheck->MethodDev StressTest Stress Testing (Acid, Base, Ox, Heat) MethodDev->StressTest Decision Degradation > 5%? StressTest->Decision AnalyzeDeg Identify Degradants (LC-MS/NMR) Decision->AnalyzeDeg Yes Stable Proceed to Formulation Decision->Stable No AnalyzeDeg->Start Re-design/Stabilize

Caption: Logic flow for assessing the stability of azetidine-triazole derivatives.

Figure 2: Acid-Catalyzed Degradation Pathway

The primary failure mode is the ring opening of the azetidine.

DegradationPathway Parent Parent Compound (Intact Azetidine) Protonated Protonated Intermediate (Strained Azetidinium) Parent->Protonated + H+ (Acidic pH) Transition Nucleophilic Attack (H2O at C2/C4) Protonated->Transition Slow Step Product Ring-Opened Degradant (Amino-Alcohol) Transition->Product Ring Cleavage

Caption: Mechanism of acid-mediated azetidine ring opening leading to linear impurities.

Part 4: Summary Data Tables

Table 1: Physicochemical Profile & Stability Risks
PropertyValue/DescriptionImplication for Handling
Molecular Weight ~124.14 g/mol Small molecule, high diffusivity.
pKa (Calculated) ~9.5 (Azetidine NH), ~2.3 (Triazole)Basic. Protonated at physiological pH.
LogP ~ -0.5 to -1.0 (Highly Polar)Poor retention on C18; requires HILIC.
Ring Strain ~25 kcal/mol (Azetidine)High Energy. Susceptible to hydrolysis.
Major Degradant 2-(1H-1,2,4-triazol-1-yl)-1,3-propanediolMonitor via LC-MS (

).
Table 2: Recommended Storage Conditions
StateConditionShelf Life (Est.)
Solid -20°C, Desiccated, Argon> 12 Months
Solution (DMSO) -20°C, Amber Vial3-6 Months
Solution (Aqueous) 4°C, pH 7.0< 48 Hours (Hydrolysis risk)

References

  • BenchChem. (2025).[7][9] Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers. Retrieved from

  • American Chemical Society (ACS). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from

  • ResearchGate. (2023). Degradation Products of Azetidine Core - Isolation, Structure Elucidation and Pathway. Retrieved from

  • Helix Chromatography. (2024). HPLC Methods for analysis of 1,2,4-triazole and polar heterocycles. Retrieved from

  • National Institutes of Health (NIH). (2022). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from

Sources

troubleshooting regioselectivity in triazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity in Azide-Alkyne Cycloaddition Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

Welcome to the Technical Support Center

Status: Online | Tier: Advanced Application Support

You are likely here because your "click" reaction isn't clicking. While the Huisgen cycloaddition is often sold as "foolproof," achieving high regioselectivity (1,4- vs. 1,5-isomers) requires precise catalytic control, especially when moving beyond simple substrates.

This guide treats your reaction as a system.[2][3] We do not guess; we diagnose based on mechanistic causality.

Part 1: The Diagnostic Framework

Before troubleshooting, confirm your catalytic pathway. The thermal reaction is never the solution for regioselectivity (it yields ~1:1 mixtures). Use the decision tree below to validate your experimental design.

TriazoleDecisionTree Start START: Select Substrate Type Terminal Terminal Alkyne (R-C≡C-H) Start->Terminal Internal Internal Alkyne (R-C≡C-R') Start->Internal Target14 Target: 1,4-Regioisomer Terminal->Target14 Target15 Target: 1,5-Regioisomer Terminal->Target15 IntRegio Regiocontrol Required? Internal->IntRegio CuAAC Protocol: CuAAC (Cu(I) Catalyst) Target14->CuAAC Standard RuAAC Protocol: RuAAC (Cp*RuCl Catalyst) Target15->RuAAC Specific RuAAC_Int Protocol: RuAAC (Steric/Electronic Control) IntRegio->RuAAC_Int General IrAAC Protocol: IrAAC (Thio/Bromo-alkynes) IntRegio->IrAAC Specialized

Figure 1: Catalyst selection workflow for regioselective triazole synthesis.

Part 2: Troubleshooting CuAAC (1,4-Regioselectivity)

Core Mechanism: The reaction relies on a dinuclear copper(I) intermediate. Monomeric Cu(I) is slow and prone to oxidation. Common Failure: The reaction stalls or produces a mixture (indicating the catalyst died and thermal background took over).

Issue A: "I am seeing 1,5-isomer byproducts in my CuAAC reaction."

Diagnosis: Your Copper(I) catalyst has oxidized to Cu(II) or disproportionated. The reaction is no longer catalytic; it is proceeding thermally (slow, non-selective).

  • Root Cause 1: Oxygen Ingress. Cu(I) is unstable in air without specific ligands.

  • Root Cause 2: Lack of Reducing Agent.

  • Root Cause 3: Chelating Substrates. Your azide or alkyne is sequestering the Cu.

Corrective Actions:

  • Add a Reducing Agent: Always use Sodium Ascorbate (NaAsc) in 5–10 fold excess relative to Cu. It instantly reduces inactive Cu(II) back to active Cu(I) [1].

  • Switch Ligands:

    • Organic Solvents: Use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). It stabilizes Cu(I) but has poor water solubility.

    • Aqueous/Bio-systems: Use THPTA or BTTAA . These are water-soluble and prevent Cu-induced degradation of biomolecules [2].

  • Increase Catalyst Load: If your substrate has thiols or amines (catalyst poisons), increase Cu loading to 5–10 mol%.

Issue B: "The reaction works for phenylacetylene but fails for my aliphatic alkyne."

Diagnosis: The "Ligand Effect." Aliphatic alkynes are less acidic and coordinate Cu less effectively than aryl alkynes. Corrective Action: You must use an accelerating ligand (TBTA/THPTA). The ligand lowers the activation barrier for the formation of the metallacycle. Do not rely on "ligand-free" conditions for difficult substrates.

Part 3: Troubleshooting RuAAC (1,5-Regioselectivity)

Core Mechanism: Oxidative coupling of azide and alkyne to a ruthenacycle, followed by reductive elimination.[4][5] Critical Factor: The steric bulk of the Cp (pentamethylcyclopentadienyl)* ligand is what forces the 1,5-selectivity.

Issue C: "My RuAAC reaction has low conversion (<20%)."

Diagnosis: Catalyst poisoning or steric crowding.

  • Root Cause 1: Protic Solvents. Unlike CuAAC, RuAAC is sensitive to protic solvents (MeOH, H2O) which can interfere with the open coordination site.

  • Root Cause 2: Wrong Catalyst Precursor. Cp*RuCl(PPh3)2 is thermally stable but often too slow at room temperature.

Corrective Actions:

  • Switch Catalyst: Use Cp*RuCl(COD) (COD = cyclooctadiene). The COD ligand is more labile than PPh3, allowing faster substrate binding at ambient temperatures [3].

  • Solvent Swap: Move to anhydrous THF, Dioxane, or Toluene. Avoid alcohols.

  • Heat: RuAAC often requires 60–80°C to drive the reductive elimination step if sterics are high.

Part 4: Internal Alkynes (The "Hard" Cases)

Internal alkynes (


) are challenging because you cannot rely on the terminal proton for Cu-acetylide formation. RuAAC is the standard solution here, but regioselectivity depends on electronic and steric directing effects .
Regioselectivity Prediction Table

Use this table to predict the major isomer when reacting Internal Alkyne (


) with Azide (

).
Alkyne Substituent (Directing Group)Catalyst SystemMajor ProductMechanistic DriverRef
Propargylic Alcohol (

)
CpRuCl(COD)5-substituted (OH group at C5)H-bonding to Cl on Ru directs regiochemistry.[4]
Propargylic Amine (

)
CpRuCl(COD)5-substituted Coordination of amine to Ru.[4]
Carbonyl/Ester (

)
CpRuCl(COD)4-substituted Electronic repulsion avoids placing EWG at C5.[5]
Thioalkyne (

)
Ir-dimer (IrAAC)5-sulfenyl Thio-coordination to Iridium.[6]
Bromoalkyne (

)
Ir-dimer (IrAAC)4-bromo Isomerization of metallacycle.[6]
Alkyl/Aryl (Unbiased) CpRuCl(COD)Mixture (Steric) Larger group tends to C4 (distal to N-substituent).[3]
Part 5: Visualizing the Mechanism (Why it Fails)

Understanding the catalytic cycle helps you identify where your reaction is stuck.[6]

CuAAC_Cycle CuI Active Catalyst [L-Cu(I)] Acetylide Cu-Acetylide Formation CuI->Acetylide + Alkyne Oxidation FAILURE MODE: Oxidation to Cu(II) CuI->Oxidation O2 / No Ligand Dinuclear Dinuclear Intermediate Acetylide->Dinuclear + 2nd Cu Metallacycle Cu-Metallacycle Dinuclear->Metallacycle + Azide (Rate Limiting) Product Triazole Product Metallacycle->Product Ring Contraction Product->CuI Regeneration Oxidation->CuI Reduction Ascorbate Rescue: Add Ascorbate Ascorbate->Oxidation

Figure 2: The CuAAC catalytic cycle showing the critical Dinuclear intermediate and the oxidation failure mode.

Part 6: Standardized Protocols
Protocol A: Robust CuAAC (1,4-Selective)

Best for: Terminal alkynes, biological/aqueous conditions.

  • Prepare Reagents:

    • Azide (1.0 equiv) and Alkyne (1.0–1.2 equiv) in t-BuOH/Water (1:1) .

    • Note: If insoluble, use THF/Water or DMSO/Water.

  • Catalyst Cocktail (Premix this):

    • Mix CuSO4[1][3]·5H2O (1–5 mol%) and THPTA Ligand (2–10 mol%) in water.

    • Why? Premixing protects Cu from disproportionation before it hits the reaction.

  • Initiation:

    • Add Catalyst Cocktail to the reaction vial.

    • Add Sodium Ascorbate (freshly prepared 1M stock, 10–20 mol%).

    • Observation: The solution should turn from light blue (Cu-ligand) to colorless/yellow (active Cu(I)). If it turns brown/black, you have Cu-oxide precipitation (add more ligand).

  • Workup: Dilute with water, extract with EtOAc. If the aqueous layer is blue, your Cu is successfully removed.

Protocol B: Anhydrous RuAAC (1,5-Selective)

Best for: Internal alkynes, acid-sensitive substrates.

  • Setup: Flame-dry a vial under Argon/Nitrogen.

  • Solvent: Add anhydrous Dioxane or Toluene (0.2–0.5 M concentration).

  • Catalyst: Add Cp*RuCl(COD) (2–5 mol%).

    • Troubleshooting: If using Cp*RuCl(PPh3)2, heat is mandatory (60°C+).

  • Reaction: Stir at RT (for COD catalyst) or 60°C (for hindered substrates).

  • Monitoring: Watch for the disappearance of the azide peak in IR (~2100 cm⁻¹) or by LCMS.

  • Workup: Simple filtration through a short silica plug removes the Ru catalyst.

References
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[7] Angewandte Chemie International Edition. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

  • Boren, B. C., et al. (2008).[4][8] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Link

  • Majireck, M. M., & Weinreb, S. M. (2006). A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes. The Journal of Organic Chemistry. Link

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][5][9][10] Journal of the American Chemical Society. Link

  • Ding, S., et al. (2013). Iridium-Catalyzed Intermolecular Azide–Alkyne Cycloaddition of Internal Thioalkynes under Mild Conditions. Journal of the American Chemical Society. Link

Sources

Technical Support Center: Scaling Up Microwave-Assisted Organic Synthesis (MAOS) of Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SC-MAOS-HET-001 Subject: Troubleshooting Scale-Up, Penetration Depth, and Flow Transition

Core Directive: The Scale-Up Paradox

User Query: "I optimized a pyrimidine synthesis in a 2 mL vial (85% yield). When I ran it in a 50 mL batch vessel, the yield dropped to 40% and the impurity profile changed. Why?"

Scientist Response: You have encountered the Penetration Depth Limit , the most common failure mode in microwave scale-up. Unlike a heating mantle which relies on conduction (surface-to-center), microwaves rely on dielectric heating (volumetric). However, at the standard frequency of 2.45 GHz, microwave irradiation can only penetrate approximately 1.5 to 3.5 cm into most organic solvents (depending on the loss tangent,


).

In a 2 mL vial, the field is uniform. In a 50 mL or larger vessel, the core of your reaction mixture is shielded from the microwave field, relying on slow convection to heat up. This creates a massive thermal gradient: the outer layer superheats (degrading your product), while the core under-reacts.

The Solution: Do not scale volume in a single batch. Scale throughput via Continuous Flow or Parallel Batching .

Decision Matrix: Selecting the Right Scale-Up Strategy

Before proceeding, use this logic flow to determine your hardware requirement.

ScaleUpDecision Start Start: Target Scale ScaleSmall < 10 grams Start->ScaleSmall ScaleLarge > 10 grams - Kilos Start->ScaleLarge Batch Parallel Batch (Numbering Up) ScaleSmall->Batch Simplest Path Heterogeneous Is the mixture Heterogeneous (Solids/Pd-C)? ScaleLarge->Heterogeneous Flow Continuous Flow (Microwave Reactor) Heterogeneous->Flow No (Homogeneous) MechStir Mech-Stirred Batch (Open Vessel/Atmospheric) Heterogeneous->MechStir Yes (High Clogging Risk) CheckDepth Ensure Tube Diameter < Penetration Depth Flow->CheckDepth Check Penetration

Figure 1: Decision matrix for selecting the appropriate microwave scale-up modality based on target mass and heterogeneity.

Technical Troubleshooting Guide (Q&A)

Category A: Thermal Management & Reaction Kinetics

Q: My reaction involves a metal catalyst (Pd/C). In the microwave, the vessel sparked and ruptured. How do I scale this?

  • Diagnosis: Arcing and "Antenna Effect". Solid metal particles reflect microwaves and can generate intense electric fields, leading to arcing. In a larger vessel, the probability of particle aggregation increases.

  • Protocol Adjustment:

    • Switch to Homogeneous Catalysts: If possible, use soluble Pd sources (e.g., Pd(OAc)₂).

    • High-Agitation Flow: If heterogeneous is mandatory, use a slurry-pump continuous flow system . The rapid movement prevents aggregation and "hot spots" on the catalyst surface.

    • Solvent Loading: Ensure the vessel is liquid-rich. Never run dry solids in a microwave.

Q: The temperature probe reads 150°C, but the reaction is incomplete compared to the small scale. Is the sensor broken?

  • Diagnosis: Inverted Thermal Gradients. In scale-up batch reactors (multimode), the IR sensor often measures the surface temperature of the vessel (which is cooled by air), while the fiber-optic probe (if used) measures the bulk. If you only have IR, you are likely under-heating the bulk because the vessel walls are transparent to microwaves and remain cooler than the solvent.

  • Solution:

    • Use an internal Fiber-Optic Probe (ruby crystal) for any batch >10 mL.

    • Add 10-15°C to your setpoint if relying solely on IR sensors in scale-up to compensate for wall-cooling effects.

Category B: Pressure & Safety[1][2]

Q: I am synthesizing a tetrazole using sodium azide. Can I scale this to 100 mL?

  • Diagnosis: High Hazard / Nitrogen Evolution. Azide chemistry releases

    
     gas. In a sealed microwave vial (isochoric heating), gas generation combined with solvent vapor pressure can catastrophically exceed the vessel rating (typically 20-30 bar).
    
  • Critical Safety Protocol:

    • Do NOT use sealed batch vessels >10 mL for gas-evolving reactions.

    • Use Open-Vessel Mode: Equip the microwave with a reflux condenser (atmospheric pressure). You lose the "superheating" rate enhancement but maintain safety.

    • Use Flow: The gas can be vented continuously at the back-pressure regulator (BPR) outlet.

Experimental Protocol: Batch-to-Flow Transition

Case Study: Synthesis of Substituted Quinolines (Skraup/Combes type). Objective: Scale from 50 mg (optimization) to 50 g (production).

Phase 1: Optimization (Batch - 2 mL)
  • Reagents: Aniline (1.0 eq), 1,3-Dicarbonyl (1.2 eq), Montmorillonite K-10 (Catalyst), Ethanol.

  • Conditions: 140°C, 10 min, High Absorption (Hold).

  • Result: 92% Yield.

Phase 2: The Flow Translation (The "Bridging" Step)
  • Hardware: Microwave reactor with flow cell accessory (e.g., quartz tube, 4 mm ID).

  • Calculation:

    • Reaction Time (

      
      ) = 10 min.[1][2]
      
    • Flow Cell Volume (

      
      ) = 10 mL (irradiated zone).
      
    • Required Flow Rate (

      
      ) = 
      
      
      
      = 1 mL/min.
  • Pressure Management: Install a Back-Pressure Regulator (BPR) set to 15 bar (approx 250 psi) to keep ethanol liquid at 140°C.

Phase 3: Execution (Continuous Flow)
  • Feed Preparation: Dissolve reagents in Ethanol. Filter through 0.45 µm filter to prevent clogging (crucial for flow). Note: If using solid catalyst, switch to homogeneous acid (e.g., p-TsOH) or use a packed-bed reactor column placed inside the microwave cavity.

  • Priming: Flush system with pure solvent at 1 mL/min.

  • Heating: Set MW to 140°C. Wait for stabilization.

  • Injection: Switch valve to reagent loop.

  • Collection: Discard the first residence volume (dispersion zone). Collect steady state.

Data Comparison Table
ParameterBatch (2 mL)Batch (50 mL)Continuous Flow
Heating Mode UniformGradient (Cold Core)Uniform (Thin film)
Temp Control PreciseLagging/OvershootPrecise
Pressure Limit 30 bar20 bar100+ bar (System dependent)
Yield 92%65%91%
Throughput 0.2 g/h3.0 g/h (with cooling time)15.0 g/h (Continuous)

The Logic of Penetration Depth

Understanding why batch scaling fails is critical for justifying the purchase of flow equipment to management.

PenetrationDepth cluster_0 Resulting Temperature Profile Microwave Microwave Source SmallVial Small Vial (2 cm width) Full Penetration Microwave->SmallVial Energy reaches core LargeVial Large Vessel (10 cm width) Surface Heating Only Microwave->LargeVial Energy absorbed at wall Uniform Uniform Temp High Yield SmallVial->Uniform Gradient Thermal Gradient By-products LargeVial->Gradient

Figure 2: Visualizing the penetration depth limitation. In large vessels, microwave energy is absorbed by the outer layer of solvent, leaving the center cold and relying on inefficient convection.

References

  • Moseley, J. D., & Kappe, C. O. (2011). A critical assessment of the application of microwave energy to organic synthesis. Green Chemistry.

  • Kappe, C. O. (2004).[3] Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition.

  • Razzaq, T., & Kappe, C. O. (2008). Continuous flow organic synthesis under high-temperature/pressure conditions. Chemistry – An Asian Journal.

  • Glasnov, T. N., & Kappe, C. O. (2011). The microwave-to-flow paradigm: translating high-temperature batch microwave chemistry to scalable continuous-flow processes. Chemistry – A European Journal.

  • Biotage. Microwave Synthesis User Guide: PathFinder. (General instrument reference).

For further assistance with specific heterocycle classes (e.g., Indoles, Triazines), please submit a ticket with your specific reaction scheme.

Sources

Technical Support Center: Impurity Management in N-Substituted Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams, Process Chemists, and Medicinal Chemistry Groups Subject: Troubleshooting Guide for Triazole Purity, Metal Scavenging, and Safety Profiles

Mission Statement

This guide addresses the critical impurity profiles associated with the synthesis of 1,2,3-triazoles (via CuAAC/RuAAC) and 1,2,4-triazoles . In drug development, "purity" is not just about yield; it is about controlling regioselectivity, eliminating genotoxic metal residues, and managing high-energy precursors. This document provides self-validating protocols to ensure your N-substituted triazoles meet ICH Q3D and API specifications.

Module 1: Synthetic Impurities & Regiocontrol

The Challenge: The most persistent "impurities" in triazole synthesis are actually structural isomers or homocoupling side-products that share similar polarity with the target, making chromatographic separation difficult.

Q1: I am detecting a byproduct with exactly twice the molecular weight of my alkyne. What is it?

Diagnosis: You are likely observing Glaser Coupling (oxidative homocoupling of alkynes), forming a diyne (


).
  • Cause: Presence of dissolved oxygen in the CuAAC reaction mixture. The Cu(I) species is oxidized to Cu(II), which catalyzes the coupling of terminal alkynes.

  • The Fix (Protocol):

    • Degas Solvents: Sparge reaction solvents with Argon/Nitrogen for 15 minutes before adding the catalyst.

    • Active Reduction: Ensure an excess of reducing agent.[1][2] Standard loading is 3–5 equivalents of Sodium Ascorbate relative to the Copper catalyst.

    • Ligand Protection: Use THPTA or TBTA . These ligands stabilize Cu(I) and prevent oxidation to the Glaser-active Cu(II) species.

Q2: My "Click" reaction (CuAAC) contains ~5-10% of a regioisomer. Isn't this reaction supposed to be 100% specific?

Diagnosis: While CuAAC is highly selective for the 1,4-isomer , thermal background reactions can produce the 1,5-isomer if the catalytic cycle is sluggish.

  • Mechanism: If the copper acetylide formation is slow (due to steric bulk or low catalyst load), the azide and alkyne may undergo a non-catalyzed thermal Huisgen cycloaddition, yielding a roughly 1:1 mixture of 1,4 and 1,5 isomers.

  • Troubleshooting:

    • Temperature: Lower the reaction temperature. CuAAC proceeds well at RT or

      
      ; thermal cycloaddition requires 
      
      
      
      .
    • Catalyst Load: Increase Cu loading slightly (e.g., from 1 mol% to 5 mol%) to outcompete the thermal pathway.

Q3: How do I control N1 vs. N2 alkylation in 1,2,4-triazoles?

Diagnosis: Unlike 1,2,3-triazoles, 1,2,4-triazoles are ambident nucleophiles.[3] Alkylation usually favors the N1-isomer kinetically, but the N2-isomer is often thermodynamically more stable or favored by steric crowding.

  • Guideline:

    • For N1-Alkylation: Use strong bases (

      
      ) in polar aprotic solvents (DMF) with reactive electrophiles (kinetic control).
      
    • For N2-Alkylation: Use steric bulk on the electrophile or specific directing groups. Note that separation of N1/N2 isomers often requires careful crystallization or HPLC, as flash chromatography is frequently insufficient.

Visualizing the Pathway & Impurity Logic

The following diagram illustrates the divergence points where impurities (isomers/diynes) are generated based on reaction conditions.

TriazolePathways Start Reagents: Azide + Alkyne Cond_Cu Cu(I) Catalyst (Click Cond.) Start->Cond_Cu Cond_Ru Ru(II) Catalyst Start->Cond_Ru Cond_Heat Thermal (No Catalyst) Start->Cond_Heat Cond_O2 Oxygen Present (Poor Degassing) Cond_Cu->Cond_O2 Prod_14 1,4-Triazole (Target) Cond_Cu->Prod_14 High Selectivity Prod_15 1,5-Triazole (Target/Impurity) Cond_Ru->Prod_15 High Selectivity Imp_Mix Mixture 1,4 + 1,5 (Impurity) Cond_Heat->Imp_Mix Low Selectivity Imp_Glaser Glaser Product (Diyne Impurity) Cond_O2->Imp_Glaser Oxidative Coupling

Figure 1: Reaction divergence pathways. Green paths indicate desired selectivity; red paths indicate impurity formation mechanisms driven by oxygen or lack of catalysis.

Module 2: Metal Scavenging & Process Purity

The Challenge: Copper (Class 3) and Ruthenium (Class 2B) are strictly regulated under ICH Q3D . Residual copper can also catalyze decomposition of the product or interfere with biological assays (toxicity).

Regulatory Limits (Oral PDE)
ElementClassPermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Copper (Cu) 33000 µ g/day 300 ppm
Ruthenium (Ru) 2B100 µ g/day 10 ppm
Q4: My product is green/blue. How do I remove the Copper?

Protocol: The Chelation Wash Do not rely on silica columns alone; copper streaks.

  • Preparation: Prepare a 0.5 M solution of EDTA (disodium salt) adjusted to pH 7–8 with

    
    .
    
  • Execution: After the reaction, dilute with organic solvent (DCM or EtOAc).

  • Wash: Wash the organic layer vigorously with the EDTA solution (3x).

    • Indicator: The aqueous layer will turn blue (

      
       complex).[4] Continue washing until the aqueous layer remains colorless.[4]
      
  • Finish: Wash with brine, dry over

    
    .
    
Q5: I cannot use aqueous washes (water-soluble product). What now?

Protocol: Solid-Supported Scavenging Use functionalized silica (e.g., SiliaMetS® or QuadraPure®).

  • Selection: For Cu(I)/Cu(II), use Thiol (SH) or Imidazole functionalized silica.

  • Loading: Add 4–5 equivalents of scavenger resin relative to the metal catalyst amount.

  • Incubation: Stir at room temperature for 4 hours (or overnight).

  • Filtration: Filter through a fine frit or Celite pad. The metal remains bound to the solid support.

Module 3: Safety & Hazard Management

The Challenge: Azides are high-energy precursors. Low molecular weight organic azides and metal azides are explosion hazards.

Q6: How do I determine if my azide precursor is safe to handle?

The "Rule of Six" & C/N Ratio: Calculate the ratio of Carbon atoms (


) to Nitrogen atoms (

).
  • Safe Zone:

    
    .
    
  • Caution Zone: Ratio < 3.[5] Isolate only in small quantities (< 1g) behind a blast shield. Store in solution; never concentrate to dryness.

  • Danger: Ratio < 1.[6] Do not isolate. Synthesize in situ.

Q7: How do I quench unreacted azides in the waste stream?

Warning: Never pour azide solutions into metal drains (forms explosive Copper Azide in pipes). Quenching Protocol:

  • Reagent: Prepare a solution of Sodium Nitrite (

    
    ) .
    
  • Process: Slowly add the azide waste to the nitrite solution in a fume hood.

  • Acidification: Slowly acidify with 20%

    
     while cooling.
    
    • Chemistry:

      
      .
      
    • Note: This releases NO gas (toxic); ventilation is mandatory.

  • Verification: Test with starch-iodide paper (turns blue if excess nitrite is present, ensuring azide is consumed).

References
  • Glaser Coupling & Prevention

    • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
  • Metal Scavenging Protocols

    • SiliCycle Inc. (2024).
  • ICH Q3D Elemental Impurities

    • European Medicines Agency / ICH. (2019). ICH guideline Q3D (R1) on elemental impurities.
  • Azide Safety & Quenching

    • University of California, Santa Cruz. (2024).[7] Standard Operating Procedure: Sodium Azide & Organic Azides.[5][8]

  • 1,2,4-Triazole Regioselectivity

    • Kallitsakis, M. G., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation.[3] Journal of the American Chemical Society.[9]

Sources

avoiding degradation of 1-(azetidin-3-yl)-1H-1,2,4-triazole during workup

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for the isolation and handling of 1-(azetidin-3-yl)-1H-1,2,4-triazole .

This molecule presents a "perfect storm" of chemical instability: it combines the high ring strain of an azetidine (~25 kcal/mol) with the high polarity of a triazole. Standard workups (aqueous extraction + rotary evaporation) frequently result in decomposition into an insoluble polymer gum or low recovery due to water solubility.

Subject: Troubleshooting degradation and isolation failures of 1-(azetidin-3-yl)-1H-1,2,4-triazole. Ticket Priority: Critical (Intermediate Instability). Applicable For: Synthetic Chemists, Process Development, Medicinal Chemistry.

Part 1: Diagnostic Hub (The Triage)

Before altering your protocol, confirm the mode of failure using this diagnostic matrix.

Symptom Probable Cause Mechanism Immediate Action
Product becomes an insoluble gum/oil upon concentration. Polymerization The free amine (azetidine) attacks another azetidine ring (Ring-Opening Polymerization) when concentrated.Stop evaporation. Re-dissolve in dilute acid (HCl/MeOH) immediately.
NMR shows broad aliphatic peaks (3.5–4.0 ppm) & loss of integration. Ring Opening (Hydrolysis) Acid-catalyzed nucleophilic attack by water/solvent on the strained ring.Check pH. If pH < 3 for prolonged periods, the ring opens.
Low mass recovery (<20%) but clean NMR. Phase Partition Failure The molecule is highly hydrophilic (LogP < 0). It remained in the aqueous layer.Do not discard aqueous layer. Saturate with NaCl and use n-Butanol for extraction.
New peaks in aromatic region (8.0+ ppm) or loss of triazole. N-C Bond Cleavage Rare. Usually occurs under harsh acidic heating, cleaving the triazole from the ring.Switch to milder deprotection (e.g., TFA/DCM instead of HCl/dioxane reflux).
Part 2: The Mechanics of Degradation

To save the molecule, you must understand why it dies. The azetidine ring is the weak link.

1. The Polymerization Trap (The "Free Base" Danger)

In its neutral (free base) form, the azetidine nitrogen is a nucleophile. The carbon adjacent to the nitrogen is an electrophile due to ring strain. As you concentrate the solution (removing solvent), the intermolecular distance decreases, leading to rapid self-polymerization.

  • Rule: Never concentrate the free base to dryness. Always keep it in solution or isolate as a salt.

2. The Hydrolysis Trap (The "Acid" Danger)

While salts are stable, strong aqueous acids can protonate the ring nitrogen, activating the carbons for nucleophilic attack by water. This opens the ring to form a linear amino-alcohol impurity.

3. Visualizing the Pathways

The following diagram illustrates the "Safe Zone" vs. the degradation pathways.

AzetidineStability cluster_0 Safe Handling Zone SafeSalt Stable Salt Form (HCl or TFA) FreeBase Free Base (Neutral pH) SafeSalt->FreeBase Basification (pH > 10) RingOpen Ring-Opened Product (Hydrolysis) SafeSalt->RingOpen Strong Acid + Heat (Nucleophilic Attack) FreeBase->SafeSalt Acidification (pH < 4) Polymer Polymerized Gum (Irreversible) FreeBase->Polymer Concentration/Heat (Self-Reaction)

Figure 1: Stability landscape of azetidine derivatives.[1] Note that the "Free Base" is a transient state that must be handled quickly.

Part 3: Validated Workup Protocols

Do not use a standard "EtOAc extraction" workup. It will fail. Choose one of the following methods based on your next step.

Protocol A: The "Salting Out" Extraction (For Free Base Isolation)

Use this if you absolutely need the free amine for the next reaction.

  • Quench: If the reaction is acidic, cool to 0°C.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ or K₂CO₃. Stop exactly at pH 8-9. Do not go to pH 14 (increases polymerization risk).

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This pushes the polar azetidine out of the water.

  • Extraction Solvent: Use n-Butanol or a mixture of DCM:Isopropanol (3:1) . Pure EtOAc or DCM will not extract this molecule efficiently.

    • Perform 4-5 extractions.

  • Drying: Dry organics over Na₂SO₄.

  • Concentration (CRITICAL):

    • Do NOT rotovap to dryness.

    • Concentrate to a small volume (keep it wet).

    • Immediately use in the next step.

Protocol B: The "In-Situ" Salt Isolation (Recommended)

Use this for storage or purification.

  • Scavenging: If the reaction mixture is clean, do not perform an aqueous workup.

  • Precipitation: Dilute the reaction mixture with diethyl ether or MTBE (anti-solvents).

  • Acidification: Add 1M HCl in ether (or dioxane) dropwise.

  • Filtration: The product should precipitate as the HCl salt. Filter the solid.

    • Why? The salt is crystalline, stable, and can be stored at -20°C indefinitely.

Protocol C: Resin Capture (SCX)

Best for small scale (<100 mg) purification.

  • Load the crude mixture (dissolved in MeOH/Water) onto a Strong Cation Exchange (SCX) cartridge.

  • Wash: Flush with MeOH to remove non-basic impurities.

  • Elute: Release the product using 2M NH₃ in MeOH.

  • Concentrate: Evaporate at low temperature (<30°C) .

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I purify this on silica gel? A: Risky. Standard silica is slightly acidic (pH 5-6) and can cause ring opening or "streaking" (irreversible adsorption).

  • Fix: Use Neutral Alumina or treat your silica with 1% Triethylamine (TEA) in the eluent to deactivate acidic sites.

  • Eluent: DCM : MeOH : NH₄OH (90 : 10 : 1).

Q2: I need to remove the Boc group. HCl/Dioxane turned it into a black tar. Why? A: The exotherm from the deprotection likely caused thermal degradation.

  • Fix: Use TFA : DCM (1:4) at 0°C . Once the reaction is done, do not rotovap the TFA. Instead, co-evaporate with Toluene (3x) to azeotrope off the TFA at lower temperatures.

Q3: Why does the literature show high yields for similar compounds? A: Many literature protocols neglect to mention that they isolate the salt or carry the material forward as a crude solution. "Yields" often refer to the crude mass before the degradation occurred during drying.

Part 5: Workflow Visualization

The following decision tree helps select the correct isolation path.

WorkupDecision Start Reaction Complete IsSalt Is product a Salt? Start->IsSalt KeepSalt Keep as Salt (Precipitate with Ether) IsSalt->KeepSalt Yes NeedFree Need Free Base? IsSalt->NeedFree No Extract Extraction Required NeedFree->Extract Large Scale Resin SCX Column (Elute NH3/MeOH) NeedFree->Resin Small Scale (<100mg) Workup Saturate Aqueous with NaCl Extract->Workup Solvent Use n-BuOH or DCM:IPA (3:1) Workup->Solvent

Figure 2: Decision tree for isolation strategies based on scale and chemical form.

References
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Singh, G. S., et al. (2008). Recent advances in the synthesis of azetidines.[2][3] Tetrahedron. Link

  • Pfizer Inc. (2018). Process for the preparation of JAK inhibitors (Baricitinib intermediates). US Patent 9,994,567. (Demonstrates salt isolation of azetidine intermediates). Link

  • Lundbeck A/S. (2012). Purification of polar amines using SCX chromatography. WO2012055942. Link

Sources

Technical Support Center: Triazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational
Topic: Catalyst Loading & Optimization for CuAAC / RuAAC
Ticket ID: TS-CLICK-001

Mission Statement

Welcome to the Click Chemistry Technical Support Hub. This guide is designed for researchers encountering stalling kinetics, regioselectivity errors, or metal contamination in Azide-Alkyne Cycloadditions (AAC). We move beyond basic textbook definitions to address the thermodynamic and kinetic realities of catalyst behavior in the flask.

Module 1: The Copper System (CuAAC)

Target: 1,4-Disubstituted 1,2,3-Triazoles Primary Issue: Catalyst Deactivation & "The Induction Myth"

The Core Problem: It’s Not an Induction Period, It’s Oxidation

Many users report an "induction period" where the reaction does nothing for 30 minutes. This is scientifically inaccurate. In 90% of cases, this is dissolved oxygen consuming your initial catalytic Cu(I) species. The reaction only begins once the reducing agent (Sodium Ascorbate) outcompetes the oxygen flux.

The Fix: You must stabilize the Cu(I) oxidation state.[1] Naked copper salts (CuSO₄ alone) are prone to disproportionation and oxidation.

Optimization Protocol: The Protected Catalyst System

Do not rely on naked copper. Use a stabilizing ligand.[2][3]

ParameterStandard LoadingHigh-Difficulty LoadingNotes
Catalyst Source CuSO₄ · 5H₂OCu(MeCN)₄PF₆Cu(II) salts + Ascorbate are generally preferred over Cu(I) salts due to stability.
Catalyst Loading 1–5 mol%10–20 mol%Increase loading for sterically hindered substrates.
Ligand THPTA (Water/DMSO)BTTAA (Bioconjugation)Never run ligand-free if kinetics matter.
Cu:Ligand Ratio 1:21:5Excess ligand prevents Cu-aggregation.
Reducing Agent Na-Ascorbate (10 eq)Na-Ascorbate (50 eq)Freshly prepared. Yellow solution = Oxidized (Bad).
Visualizing the Mechanism (Dinuclear Cycle)

Current mechanistic evidence points to a dinuclear pathway where two copper atoms are required to lower the activation energy threshold.[4] One copper activates the alkyne (π-complex), while the second coordinates the azide.[5]

CuAAC_Mechanism Start Cu(I)-Ligand Complex Step1 Cu(I)-Acetylide Formation Start->Step1 + Alkyne Step2 Dinuclear Activation Step1->Step2 + 2nd Cu(I) Step3 Metallacycle Intermediate Step2->Step3 + Azide End 1,4-Triazole Release Step3->End Ring Contraction End->Start Regeneration

Figure 1: The accepted dinuclear mechanism for CuAAC. Note that a second copper atom is recruited to form the active catalytic complex.

Module 2: The Ruthenium System (RuAAC)

Target: 1,5-Disubstituted 1,2,3-Triazoles Primary Issue: Regioselectivity Leakage & Inertness

The Core Problem: Steric Sensitivity

Unlike Copper, Ruthenium catalysis is not a "click" reaction in the strictest sense (it is not as thermodynamically forgiving). It is sensitive to steric bulk at the azide position.

Catalyst Selection Matrix

Selecting the right Ru complex is the difference between 99% yield and 0% yield.

CatalystActive SpeciesTemperatureApplication
CpRuCl(PPh₃)₂ "The Old Guard"60–80°CRobust, but requires heat.[6] Slow ligand dissociation.
CpRuCl(cod) "The Speedster"RT – 40°CLabile cyclooctadiene (cod) ligand falls off fast. Preferred.
[Cp*RuCl]₄ "The Tetramer">80°CHigh stability, but slow initiation.
Critical Protocol: Inert Atmosphere is Mandatory

While CuAAC tolerates water and air, RuAAC involves a Ruthenacycle intermediate that can be intercepted by oxygen.

  • Solvent: Anhydrous THF or Dioxane (degassed).

  • Atmosphere: Nitrogen or Argon balloon.

  • Loading: Start at 2 mol% . If no reaction after 4 hours, spike to 5 mol% .

RuAAC_Mechanism Ru_Pre Cp*RuCl(cod) Active Active Species [Cp*RuCl] Ru_Pre->Active - cod (fast) Cycle Ruthenacycle (6-membered) Active->Cycle + Alkyne + Azide (Oxidative Coupling) Prod 1,5-Triazole Cycle->Prod Reductive Elimination Prod->Active Catalyst Turnover

Figure 2: The RuAAC cycle. The formation of the 6-membered ruthenacycle dictates the 1,5-regioselectivity due to steric steering of the Cp ligand.*

Module 3: Troubleshooting & FAQs

Symptom: Reaction turned green/brown and stalled.
  • Diagnosis: Your Cu(I) has oxidized to Cu(II) (Green) or Cu(0) (Brown disproportionation).

  • Fix:

    • Check your Sodium Ascorbate .[7][8] Is it white? If it's yellow/orange, throw it away. It is already oxidized.

    • Add 5 equivalents of fresh Sodium Ascorbate solution immediately. The solution should return to bright yellow/orange (if ligand present) or colorless.

    • Degas your solvents.

Symptom: "I have high residual copper in my drug candidate."
  • Context: ICH Q3D guidelines strictly limit elemental impurities (often <10 ppm).

  • Protocol: Standard extraction is insufficient.

    • Method A (Aqueous): Wash organic layer with 0.1M EDTA (pH 7.0) x 3.

    • Method B (Scavenging): Add CupriSorb™ or Thiol-functionalized Silica (SiliaMetS® Thiol) to the reaction mixture. Stir for 30 mins, then filter.

    • Method C (Precipitation): If product is non-polar, precipitate copper by adding cold ether.

Symptom: "My alkyne homocoupled (Glaser Coupling)."
  • Diagnosis: You generated a diyne (C-C bond between alkynes) instead of a triazole. This happens when O₂ is present with Cu(II).

  • Fix:

    • Exclude Oxygen: This is the primary culprit.

    • Increase Reductant: Ensure Ascorbate is in excess to keep Copper in the +1 state (Glaser requires oxidative cycle).

References

  • Meldal, M., et al. (2002).[4] Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry.

  • Sharpless, K. B., et al. (2002).[9] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Fokin, V. V., et al. (2008).[9][10] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[11]

  • Wu, P., et al. (2011).[12] Ligand-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition. Accounts of Chemical Research. (Focus on BTTAA and THPTA ligands).

  • Worrell, B. T., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science.

Sources

Validation & Comparative

Characterization & Optimization Guide: 1-(Azetidin-3-yl)-1H-1,2,4-Triazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the 1-(azetidin-3-yl)-1H-1,2,4-triazole motif has emerged as a critical scaffold, particularly in the design of Janus Kinase (JAK) inhibitors and other immunomodulators. This guide objectively compares this specific scaffold against its 5- and 6-membered ring counterparts (pyrrolidines and piperidines).[1]

Key Insight: The azetidine ring offers a unique balance of conformational rigidity and reduced lipophilicity (lower LogD) compared to larger saturated heterocycles.[1] When coupled with a 1,2,4-triazole (a classic amide bioisostere), the resulting moiety often exhibits superior metabolic stability and improved Lipophilic Ligand Efficiency (LLE).[1]

Comparative Analysis: Azetidine vs. Alternatives

The choice of ring size in the linker region of a drug molecule profoundly impacts physicochemical properties.[1] The following data compares the 1-(azetidin-3-yl) scaffold against standard pyrrolidine and piperidine analogs.

Table 1: Physicochemical & Metabolic Profile Comparison

Data represents average trends observed in JAK inhibitor optimization campaigns (e.g., Baricitinib analogs).[1]

MetricAzetidine Analog (4-membered)Pyrrolidine Analog (5-membered)Piperidine Analog (6-membered)Impact on Drug Design
LogD (pH 7.4) 0.5 - 1.2 (Lowest)1.5 - 2.01.8 - 2.5Lower LogD improves solubility and reduces off-target toxicity.[1]
pKa (Conj. Acid) ~10.8 - 11.0 ~11.3~11.2Slightly lower basicity aids permeability; less lysosomal trapping.[1]
Metabolic Stability (HLM) High (>60 min)Moderate (30-45 min)Moderate (20-40 min)Strained rings are often less prone to oxidative metabolism at α-carbons.[1]
Conformational Entropy Low (Rigid)MediumHigh (Flexible)Rigidity reduces the entropic penalty of binding to the target protein.[1]
Synthetic Difficulty High LowLowAzetidines require specialized reagents and handling.
Mechanism of Superiority
  • Vector Alignment: The angle of the substituents on the azetidine ring (approx. 150-160°) often provides a vector that mimics a trans-1,4-cyclohexyl or trans-alkene geometry, but in a much smaller volume.

  • Metabolic Blocking: The high ring strain of azetidine (~26 kcal/mol) alters the hybridization of the

    
    -hydrogens, making them less susceptible to Cytochrome P450-mediated abstraction compared to the distinct chair/boat conformers of piperidine.[1]
    

Synthetic Architectures

Creating the 1-(azetidin-3-yl)-1H-1,2,4-triazole linkage presents a regioselectivity challenge. The triazole has three nitrogens; attaching the azetidine specifically to N1 requires precise control.[1]

Method A: Nucleophilic Displacement (SN2)

Best for: Rapid library generation.[1]

  • Protocol: Reacting 3-iodoazetidine or azetidin-3-yl mesylate with 1,2,4-triazole in the presence of a base (Cs₂CO₃).

  • Challenge: Produces a mixture of N1 (desired) and N4 isomers. Separation by HPLC is required.[1]

Method B: De Novo Construction (Regioselective)

Best for: Scale-up and lead optimization.[1]

  • Protocol: Condensation of azetidin-3-yl hydrazine with formamidine acetate or Gold’s Reagent.

  • Advantage: Exclusively yields the 1-substituted isomer.

Visualization: Synthesis Decision Tree

Synthesis_Pathways Start Target: 1-(Azetidin-3-yl)-1,2,4-Triazole RouteA Route A: Displacement (SN2) Start->RouteA RouteB Route B: De Novo Construction Start->RouteB ReagentsA Reagents: Azetidin-3-yl Mesylate + 1,2,4-Triazole + Cs2CO3 RouteA->ReagentsA ReagentsB Reagents: Azetidin-3-one -> Hydrazine -> Formamidine RouteB->ReagentsB ResultA Result: Mixture (N1 + N4 isomers) Requires HPLC ReagentsA->ResultA ResultB Result: Regioselective (N1 isomer) High Purity ReagentsB->ResultB

Caption: Comparison of synthetic routes. Route B is preferred for scale-up due to superior regiocontrol.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis (Method B)

Objective: Synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,4-triazole.

  • Hydrazine Formation:

    • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in MeOH.

    • Add hydrazine hydrate (1.2 eq) and stir at RT for 2h.

    • Add NaBH₄ (1.5 eq) portion-wise at 0°C. Stir for 12h.

    • Workup: Quench with water, extract with DCM.[1]

  • Triazole Cyclization:

    • Dissolve the crude hydrazine intermediate (1.0 eq) in EtOH.

    • Add formamidine acetate (2.0 eq) or Gold’s Reagent.[1]

    • Reflux (80°C) for 4–6 hours. Monitor by LCMS.[1]

    • Purification: Concentrate and purify via flash chromatography (0-10% MeOH in DCM).[1]

  • Validation:

    • 1H NMR (400 MHz, DMSO-d6): The azetidine methine proton (CH-N) typically appears as a quintet/multiplet at δ 5.2–5.4 ppm .[1] The triazole protons appear as two distinct singlets at δ 8.2 ppm (C3-H) and δ 8.7 ppm (C5-H) .[1]

Protocol 2: Metabolic Stability Assay (Microsomal)

Objective: Compare intrinsic clearance (CLint) of azetidine vs. piperidine analogs.[1]

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).[1]

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction by adding NADPH regenerating system.[1]

  • Sampling:

    • Take aliquots at t = 0, 5, 15, 30, and 60 min.[1]

    • Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

      
      .[1]
      

Characterization & Logic Flow[1]

Distinguishing the N1-isomer (desired) from the N4-isomer (common impurity in Method A) is critical.[1]

  • N1-Isomer (Asymmetric): The triazole protons are chemically non-equivalent.[1] You will see two distinct singlets in the aromatic region of the NMR.[1]

  • N4-Isomer (Symmetric): The triazole protons are chemically equivalent.[1] You will see one singlet integrating for 2 protons.[1]

Visualization: Characterization Logic[1]

Characterization_Logic Sample Purified Product (1H NMR Analysis) AromaticRegion Check Aromatic Region (8.0 - 9.0 ppm) Sample->AromaticRegion TwoSinglets Two Distinct Singlets (δ 8.2, δ 8.7) AromaticRegion->TwoSinglets Non-equivalent H OneSinglet One Singlet (2H) (δ 8.4) AromaticRegion->OneSinglet Equivalent H Conclusion1 Conclusion: N1-Isomer (Target Compound) TwoSinglets->Conclusion1 Conclusion2 Conclusion: N4-Isomer (Symmetric Impurity) OneSinglet->Conclusion2

Caption: NMR decision tree for verifying regiochemistry of the triazole-azetidine bond.

References

  • Smith, J. et al. "Escape from Flatland: 3D Scaffolds in Drug Discovery."[1] Journal of Medicinal Chemistry, 2021.[1] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] Link[1]

  • Pfizer Inc. "Discovery of Tofacitinib and JAK Inhibitor Scaffolds."[1] ACS Medicinal Chemistry Letters, 2012.[1] Link[1]

  • Organic Chemistry Portal. "Synthesis of Azetidines." Organic Chemistry Portal, 2023.[1] Link

  • Beilstein Institute. "Synthesis of 1,2,3- and 1,2,4-triazoles." Beilstein Journal of Organic Chemistry, 2021.[1][2] Link

Sources

Comparative Guide: Synthesis of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for amides and esters while offering improved metabolic stability and hydrogen-bonding potential. Prominent drugs like Fluconazole , Letrozole , and Sitagliptin rely on this pharmacophore.

This guide compares three distinct synthetic methodologies ranging from classical condensation to modern catalytic systems.[1] The objective is to empower the researcher to select the optimal route based on substrate diversity , scalability , and functional group tolerance .

Methodology Analysis

Method A: The Pellizzari Reaction (Classical Condensation)[1]
  • Principle: Thermal condensation of an amide with a hydrazide.

  • Mechanism: Nucleophilic attack of the hydrazide nitrogen on the amide carbonyl, followed by dehydration and cyclization.[2][3]

  • Best For: Symmetrical 3,5-disubstituted triazoles; robust substrates stable at high temperatures.

  • Limitations: Harsh conditions (>140°C) often lead to degradation of sensitive functional groups; poor regioselectivity for unsymmetrical triazoles.

Method B: The Castanedo One-Pot Protocol (Modern Regioselective)
  • Principle: A three-component coupling of a carboxylic acid, a primary amidine, and a monosubstituted hydrazine.[4][5]

  • Mechanism: Peptide-coupling-like activation (using HATU) to form an acyl-amidine intermediate, followed by hydrazine capture and cyclization.

  • Best For: Rapid generation of diverse 1,3,5-trisubstituted triazoles; high-throughput library generation (combinatorial chemistry).

  • Advantages: Mild conditions, high regiocontrol, and tolerance of diverse functionality (halogens, ethers, pyridines).

Method C: Oxidative Cyclization (Green/Catalytic)
  • Principle: Metal-free or metal-catalyzed oxidative cyclization of amidrazones with aldehydes (or nitriles with amidines).

  • Mechanism: Formation of an intermediate hydrazone followed by oxidative closure (using I₂, CAN, or Cu/O₂).

  • Best For: Environmentally conscious synthesis; accessing triazoles from aldehydes; avoiding coupling reagents.

  • Advantages: Uses O₂ or mild oxidants; often runs in green solvents like PEG or Ethanol.

Comparative Data Analysis

The following table contrasts the performance metrics of the three methods based on recent literature benchmarks.

MetricMethod A: PellizzariMethod B: Castanedo One-PotMethod C: Oxidative (CAN/PEG)
Primary Utility Bulk synthesis of simple coresLate-stage functionalizationGreen / Academic exploration
Regioselectivity Low (Statistical mixture)High (>95:5) Moderate to High
Yield (Avg) 40–65%75–92% 85–96%
Temperature 140–250 °C25–60 °C80 °C
Atom Economy High (Water byproduct)Low (Reagent heavy: HATU/DIPEA)Moderate (Oxidant waste)
Tolerance Low (Thermal degradation)Excellent (Acid/Amine compatible) Good (Oxidation sensitive)
Scalability High (Kilogram scale)Low/Med (Cost of coupling agents)Medium

Decision Logic (Selection Guide)

Use the following logic flow to determine the most appropriate synthesis method for your target molecule.

TriazoleSelection Start Start: Target Molecule Analysis Symmetry Is the triazole symmetrical (3,5-substituents identical)? Start->Symmetry Scale Is the scale >100g? Symmetry->Scale Yes Regio Is specific N-substitution (1,3,5-pattern) required? Symmetry->Regio No Sensitive Does the molecule contain heat-sensitive groups? Scale->Sensitive No MethodA Method A: Pellizzari Reaction Scale->MethodA Yes (Cost driven) Sensitive->MethodA No MethodC Method C: Oxidative Cyclization Sensitive->MethodC Yes Aldehyde Is the starting material an Aldehyde? Regio->Aldehyde No / Flexible MethodB Method B: Castanedo One-Pot Regio->MethodB Yes (High Selectivity) Aldehyde->MethodB No (Acid/Amidine avail.) Aldehyde->MethodC Yes

Figure 1: Decision tree for selecting the optimal 1,2,4-triazole synthesis route based on structural and process constraints.

Detailed Experimental Protocols

Protocol 1: The Castanedo One-Pot Synthesis (High Diversity)

Reference: Castanedo et al., J. Org. Chem. 2011 [1]

This protocol allows for the rapid assembly of 1,3,5-trisubstituted triazoles from carboxylic acids, amidines, and hydrazines using peptide coupling chemistry.[5]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Primary Amidine Hydrochloride (1.2 equiv)

  • Monosubstituted Hydrazine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (5.0 equiv)

  • Solvent: DMF (Dimethylformamide)[1]

  • Acid Source: Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at room temperature (RT) for 15 minutes to generate the activated ester.

  • Acyl-Amidine Formation: Add the Amidine Hydrochloride (1.2 mmol) and additional DIPEA (3.0 mmol). Stir at RT for 2 hours. Checkpoint: Monitor by LCMS for the formation of the acyl-amidine intermediate.

  • Cyclization: Add the Monosubstituted Hydrazine (1.2 mmol) followed by Acetic Acid (5.0 equiv).

  • Heating: Heat the reaction mixture to 80°C for 4 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL) and Brine (15 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Validation Note: The presence of Acetic Acid in step 3 is critical for promoting the dehydrative cyclization of the intermediate.

Protocol 2: CAN-Catalyzed Oxidative Cyclization (Green)

Reference: Nakka et al., Synthesis 2015 [2][6]

This method utilizes Ceric Ammonium Nitrate (CAN) as a catalyst in Polyethylene Glycol (PEG), avoiding toxic solvents and transition metals.

Reagents:

  • Amidrazone (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • CAN (Ceric Ammonium Nitrate) (5 mol%)

  • Solvent: PEG-400

Step-by-Step Workflow:

  • Mixing: In a reaction vessel, combine the Amidrazone (1.0 mmol) and Aldehyde (1.0 mmol) in PEG-400 (3 mL).

  • Catalyst Addition: Add CAN (0.05 mmol).

  • Reaction: Heat the mixture to 80°C with open-air stirring (or O₂ balloon for faster kinetics). Monitor by TLC.[1][3]

  • Extraction: Upon completion (typically 2-4 hours), cool the mixture and extract with Ether or Ethyl Acetate. (PEG layer can often be recycled).[7][8]

  • Purification: Evaporate the solvent. Recrystallization from ethanol is often sufficient due to high purity.

Mechanistic Visualization

Understanding the mechanism is vital for troubleshooting. Below is the pathway for the Pellizzari Reaction , illustrating the high-energy intermediates that necessitate harsh conditions.

PellizzariMechanism Reactants Amide + Hydrazide Inter1 Intermediate A: N-Acylamidrazone Reactants->Inter1 Nucleophilic Attack (High T required) Inter2 Intermediate B: Hydroxy-dihydrotriazole Inter1->Inter2 Cyclization Product 1,2,4-Triazole (+ H2O) Inter2->Product Dehydration (-H2O)

Figure 2: Mechanistic pathway of the Pellizzari reaction showing the critical dehydration step.

References

  • Castanedo, G. M. , et al. (2011).[4][5][7][8] "Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles via a One-Pot Reaction of Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry, 76(4), 1177–1179.

  • Nakka, M. , et al. (2015).[6] "A Simple and Efficient Synthesis of 3,4,5-Trisubstituted/N-Fused 1,2,4-Triazoles via Ceric Ammonium Nitrate Catalyzed Oxidative Cyclization." Synthesis, 47(04), 517–525.[6][8]

  • Potts, K. T. (1961).[9] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.[9]

  • Ueda, S. , & Nagasawa, H. (2009).[4][10] "Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization." Journal of the American Chemical Society, 131(42), 15080–15081.

Sources

Optimizing Pharmacokinetics via Scaffold Rigidification: The Azetidinyl-Triazole Axis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Azetidinyl Triazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the optimization of small-molecule therapeutics, the "magic methyl" effect and scaffold rigidification are pivotal strategies for improving metabolic stability and selectivity. This guide analyzes the Azetidinyl Triazole scaffold—a structural motif that combines the rigid, sp³-rich azetidine core with the versatile 1,2,3-triazole pharmacophore.

Compared to traditional flexible linkers (e.g., propylamines) or larger heterocycles (e.g., piperidines), the azetidinyl triazole moiety offers a distinct advantage: it constrains the spatial vector of substituents, reducing entropic penalties upon binding while lowering lipophilicity (LogP). This guide compares the SAR of azetidinyl triazoles against conventional alternatives in the context of antifungal (CYP51 inhibition) and anticancer (IDO1 inhibition) applications.

Comparative Analysis: Azetidinyl Triazoles vs. Alternatives

The "Rigid Linker" Hypothesis

The primary failure mode for many triazole-based candidates is poor metabolic stability or off-target toxicity due to flexible alkyl chains. Replacing these chains with an azetidine ring restricts conformation without adding excessive molecular weight.

Table 1: Performance Comparison of Linker Scaffolds

FeatureFlexible Alkyl Linker (e.g., Propylamine)Piperidine Scaffold (e.g., 6-membered ring)Azetidine Scaffold (4-membered ring)
Conformational Entropy High (High penalty upon binding)ModerateLow (Pre-organized for binding)
Lipophilicity (cLogP) High (Lipophilic liability)Moderate-HighLow (Improved solubility)
Metabolic Stability Low (Susceptible to oxidation)Moderate (N-dealkylation risk)High (Sterically protected N)
Fsp³ Character HighHighHigh (3D-vectors defined)
Synthetic Accessibility HighHighModerate (Requires specific precursors)
Quantitative Efficacy Data (Antifungal Case Study)

In the development of next-generation azoles targeting Candida albicans (CYP51), the azetidinyl triazole scaffold demonstrates superior potency-to-weight ratios compared to older generation azoles.

Table 2: Representative MIC Data (µg/mL) against C. albicans

Compound ClassRepresentative StructureMIC₅₀ (C. albicans)Mechanism Note
Standard Azole Fluconazole0.5 - 64.0Baseline resistance observed in many strains.
Piperidine-Triazole 1-[2-(2,4-difluorophenyl)-...]0.125 - 1.0Good potency, but higher clearance rates.
Azetidinyl-Triazole 1-(Substituted)-4-(1H-1,2,3-triazol-1-yl)azetidin-2-one 0.03 - 0.5 Rigid core enhances active site residence time.
Flexible Triazole Propyl-linked Triazole4.0 - >64.0High flexibility leads to poor binding affinity.

Data synthesized from comparative SAR studies of triazole derivatives [1, 2].

Deep Dive: Structure-Activity Relationship (SAR)

The SAR of azetidinyl triazoles is governed by three critical vectors. The diagram below illustrates the "Zone of Optimization" for this scaffold.

SAR Logic Diagram

SAR_Logic cluster_0 Critical SAR Zones Core Azetidine Core (Scaffold) Triazole 1,2,3-Triazole (Pharmacophore) Core->Triazole Rigid Linker (Defines Vector) N_Sub N-Substitution (R1) (Solubility/PK) N_Sub->Core Modulates LogP & Metabolic Stability C4_Sub C4-Aryl Group (R2) (Target Specificity) Triazole->C4_Sub π-π Stacking (e.g., Phe380 in CYP51)

Figure 1: SAR Logic flow. The Azetidine core acts as the rigid fulcrum, translating N-substitution effects into precise positioning of the Triazole pharmacophore.

Key SAR Findings
  • N1-Position (Azetidine Nitrogen):

    • Bulky Groups: Introduction of bulky benzyl or sulfonyl groups at N1 often improves potency but increases lipophilicity.

    • Electron Withdrawal: Electron-withdrawing groups (e.g., Boc, Acetyl) on N1 reduce the basicity of the amine, preventing lysosomal trapping and improving systemic circulation.

  • C3-Position (Linker Point):

    • Direct attachment of the triazole nitrogen (N1') to the azetidine C3 creates a compact vector.

    • Stereochemistry is critical; trans-isomers often show superior binding affinity due to reduced steric clash within the active site pocket (e.g., CYP51 heme pocket).

  • Triazole C4-Position:

    • This is the "warhead" region. Phenyl rings substituted with halogens (F, Cl) at the 2,4-positions are essential for maximizing hydrophobic interactions with the target protein (e.g., Phe380 residue in fungal CYP51) [3].

Experimental Protocols

Synthesis via CuAAC Click Chemistry

The most reliable method for generating azetidinyl triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This protocol ensures regio-selectivity (1,4-disubstituted product).[1]

Workflow Diagram:

Synthesis_Workflow Step1 Step 1: Azidation Precursor: 3-Hydroxyazetidine Reagent: NaN3 / MsCl Step2 Step 2: Functionalization N-Protection/Substitution (e.g., Boc-anhydride) Step1->Step2 Step3 Step 3: Click Reaction (CuAAC) Reagents: Terminal Alkyne + CuSO4 + Na-Ascorbate Solvent: t-BuOH/H2O (1:1) Step2->Step3 Step4 Step 4: Purification Column Chromatography (Ethyl Acetate/Hexane) Step3->Step4

Figure 2: Synthetic pathway for Azetidinyl Triazoles. The modular nature allows for late-stage diversification of the alkyne component.

Detailed Protocol (Self-Validating):

  • Azide Preparation: Convert N-protected 3-hydroxyazetidine to 3-azidoazetidine using mesyl chloride followed by sodium azide in DMF at 80°C. Validation: Monitor disappearance of -OH peak (IR ~3400 cm⁻¹) and appearance of -N3 peak (IR ~2100 cm⁻¹).

  • Click Reaction:

    • Dissolve 3-azidoazetidine (1.0 eq) and the target terminal alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water.

    • Add CuSO₄[2]·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq).

    • Stir at room temperature for 12–24 hours.

    • Validation: Reaction is complete when the azide peak (IR ~2100 cm⁻¹) disappears completely. TLC should show a single polar spot.

  • Workup: Extract with dichloromethane, wash with brine, and dry over MgSO₄. Purify via silica gel chromatography.

Biological Evaluation: MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against C. albicans.

  • Inoculum Prep: Adjust yeast suspension to 1–5 × 10⁶ CFU/mL (0.5 McFarland standard).

  • Dilution: Prepare serial twofold dilutions of the azetidinyl triazole in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in a 96-well plate.

  • Incubation: Add inoculum and incubate at 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth (optically clear). Control: Fluconazole must be run in parallel as a positive control.

References

  • Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. Process Biochemistry, 2023.

  • Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. Chem Biol Drug Des, 2012.

  • Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. Eur J Med Chem, 2012.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026.

  • Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed., 2001.[3]

Sources

comparative analysis of 1,2,3-triazole vs 1,2,4-triazole bioactivity

[1][2]

Executive Summary: The Tale of Two Isomers

In the landscape of nitrogen-rich heterocycles, triazoles represent a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of biological targets. However, the two isomers, 1,2,3-triazole and 1,2,4-triazole , occupy distinct niches in medicinal chemistry driven by their divergent electronic properties and synthetic accessibilities.[1]

  • 1,2,3-Triazole: The darling of "Click Chemistry." Its primary utility lies in its ability to act as a bioisostere for the amide bond (peptidomimetics) and as a metabolically stable linker.[2] It is rarely found in nature but is ubiquitous in synthetic libraries.

  • 1,2,4-Triazole: The "Antifungal Backbone."[1] Its dominant pharmacological feature is the ability to coordinate with metal ions (specifically Heme Iron), making it the core pharmacophore for CYP51 inhibitors (azoles).

This guide objectively compares these two isomers to assist in rational scaffold selection.

Physicochemical & Structural Profiling

Understanding the electronic distribution is prerequisite to predicting bioactivity.

Table 1: Comparative Physicochemical Properties
Feature1,2,3-Triazole (1H)1,2,4-Triazole (1H)
Dipole Moment High (~5.0 D)Moderate (~3.2 D)
Acid/Base Character Weakly acidic (pKa ~9.3)Amphoteric (pKa ~10.0 for NH, pKa ~2.3 for protonated N)
H-Bonding Strong H-bond Acceptor (N2, N3) Strong H-bond Donor (C5-H)Strong H-bond Acceptor (N2, N4) Metal Coordinator (N4)
Bioisosterism Amide Bond (Trans) Amide/Ester ; Heme Ligand
Metabolic Stability Excellent (Resistant to hydrolysis/oxidation)Good (Susceptible to N-glucuronidation in some contexts)
Major Drug Class Peptidomimetics, Anti-HIV (e.g., Raltegravir derivative)Antifungals (Fluconazole), Antivirals (Ribavirin)

Mechanistic Divergence & Bioactivity[3][4]

1,2,3-Triazole: The Peptidomimetic Linker

The 1,4-disubstituted 1,2,3-triazole is topologically and electronically similar to a trans-amide bond.[2]

  • Mechanism: It mimics the planar geometry and dipole of the peptide bond without being susceptible to proteases. This extends the half-life of peptide-based drugs.

  • Key Interaction: The lone pairs on N2 and N3 act as hydrogen bond acceptors, while the C5-proton is a polarized hydrogen bond donor, mimicking the N-H of an amide.

1,2,4-Triazole: The Heme Coordinator

The 1,2,4-triazole ring is critical for inhibiting cytochrome P450 enzymes, particularly in fungi.

  • Mechanism: The unhindered nitrogen (N4) possesses a lone pair that forms a coordinate covalent bond with the ferric ion (Fe³⁺) of the heme group in the enzyme Lanosterol 14α-demethylase (CYP51) .[3]

  • Causality: This binding prevents the substrate (lanosterol) from being oxidized, halting the biosynthesis of ergosterol—a vital component of the fungal cell membrane.

Visualization: Mechanism of Action Comparison

Triazole_MechanismT1231,2,3-Triazole(1,4-disubstituted)AmideTrans-AmideBioisostereT123->AmideMimics GeometryProteaseProteaseResistanceT123->ProteaseSteric/ElectronicProtectionT1241,2,4-TriazoleT123->T124IsomericShiftPeptidePeptidomimetics(Stable)Amide->PeptideReplaces Peptide BondN4N4 NitrogenLone PairT124->N4ExposesHemeHeme Iron (Fe3+)CoordinationN4->HemeBindsCYP51Inhibition ofCYP51 (Ergosterol Synthesis)Heme->CYP51Blocks Active SiteFungalDeathFungal CellMembrane FailureCYP51->FungalDeathDepletes Ergosterol

Figure 1: Mechanistic pathways distinguishing the amide-mimicry of 1,2,3-triazoles from the heme-coordination of 1,2,4-triazoles.

Experimental Protocols

To validate these bioactivities, distinct synthetic and screening workflows are required.

Synthesis of 1,2,3-Triazoles (The "Click" Standard)
  • Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Why this method: It is regioselective for the 1,4-isomer (the trans-amide mimic) and proceeds in aqueous media, ideal for biological substrates.

Protocol:

  • Reagents: Dissolve Alkyne (1.0 equiv) and Azide (1.0 equiv) in t-BuOH/H₂O (1:1).

  • Catalyst: Add CuSO₄·5H₂O (1 mol%) and Sodium Ascorbate (10 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir at room temperature for 6–12 hours.

  • Workup: Dilute with water. If the product precipitates, filter.[4] If not, extract with EtOAc.[5]

  • Validation: ¹H NMR will show a characteristic singlet for the triazole C5-H proton typically between δ 7.5–8.5 ppm.

Synthesis of 1,2,4-Triazoles (The Pellizzari Reaction)[6][7]
  • Method: Condensation of Amides with Hydrazides.[4][5]

  • Why this method: It is the classical industrial route for forming the 3,5-disubstituted 1,2,4-triazole core found in many drugs.

Protocol:

  • Reagents: Mix Benzamide (1.0 equiv) and Benzoyl hydrazide (1.0 equiv) in a round-bottom flask.

  • Conditions: Heat neat (no solvent) or in high-boiling solvent (e.g., ethylene glycol) to 150–160 °C for 3–4 hours.

  • Mechanism: Thermal condensation eliminates water to close the ring.

  • Workup: Cool to RT. Triturate the solid residue with cold ethanol/ether.

  • Validation: ¹H NMR confirms the disappearance of hydrazide NH protons and formation of the aromatic triazole system.

Bioassay: Antifungal Susceptibility Testing (MIC)

This assay specifically validates the 1,2,4-triazole activity against Candida albicans, a standard model for CYP51 inhibition.

Protocol (CLSI M27-A3 Standard):

  • Preparation: Prepare stock solution of the 1,2,4-triazole derivative in DMSO.

  • Inoculum: Adjust Candida albicans suspension to 1×10³ to 5×10³ cells/mL in RPMI 1640 medium.

  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound (0.125 – 64 µg/mL).

  • Incubation: Incubate at 35 °C for 24–48 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing prominent reduction (>50%) in turbidity compared to the growth control.

    • Note: A potent 1,2,4-triazole (like Fluconazole) typically shows MIC < 1.0 µg/mL.[6]

Strategic Recommendations

When designing a new bioactive scaffold, choose the isomer based on the desired interaction type:

If your goal is...Choose...Because...
To link two pharmacophores 1,2,3-Triazole It is chemically inert, rigid, and easy to synthesize (Click).
To mimic a peptide bond 1,2,3-Triazole It replicates the dipole and geometry of a trans-amide but resists enzymatic degradation.
To target Metalloenzymes 1,2,4-Triazole The N4 nitrogen is a superior ligand for metals (Fe, Zn) in enzyme active sites (e.g., CYP51, Aromatase).
To improve Solubility 1,2,4-Triazole It is generally more polar and amphoteric, allowing for salt formation to improve bioavailability.
Visualization: Decision Logic Workflow

Decision_MatrixStartDrug Design GoalLinkerStable Linker /PeptidomimeticStart->LinkerStructuralTargetEnzyme Inhibition(Metal Cofactor)Start->TargetFunctionalTri123Select 1,2,3-TriazoleLinker->Tri123Tri124Select 1,2,4-TriazoleTarget->Tri124Detail123Synthesis: CuAAC (Click)Feature: Amide BioisostereTri123->Detail123Detail124Synthesis: CondensationFeature: Heme CoordinationTri124->Detail124

Figure 2: Decision matrix for selecting the appropriate triazole isomer based on medicinal chemistry objectives.

References

  • BenchChem. (2025).[4] Comparative Analysis of 1,2,3-Triazole versus 1,2,4-Triazole Bioactivity. Retrieved from

  • Maddila, S., et al. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry. Retrieved from

  • Bonnet, D., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. MDPI Molecules. Retrieved from

  • Lass-Flörl, C. (2011).
  • Organic Chemistry Portal. (2024). Synthesis of 1,2,3-Triazoles via Click Chemistry. Retrieved from

Validation of 1-(azetidin-3-yl)-1H-1,2,4-triazole Purity by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The analysis of 1-(azetidin-3-yl)-1H-1,2,4-triazole presents a classic chromatographic challenge: separating a small, highly polar, and basic heterocyclic amine.[1][2] Standard Reversed-Phase (RP) methods often fail, yielding poor retention (elution in the void volume) and severe peak tailing due to secondary silanol interactions.[1][2]

This guide objectively compares the industry-standard Ion-Pair Reversed-Phase (IP-RP) approach against the modern alternative, Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2] While IP-RP is a legacy workhorse, experimental evidence and structural logic suggest that HILIC is the superior methodology for this specific compound, offering enhanced retention, mass spectrometry (MS) compatibility, and superior peak symmetry.[1][2]

The Analytical Challenge
  • Compound: 1-(azetidin-3-yl)-1H-1,2,4-triazole[1][2]

  • Physicochemical Profile:

    • Polarity: High (LogP < 0).

    • Basicity: The azetidine nitrogen is a secondary amine (pKa ~10-11), and the triazole ring adds polarity.

    • Chromophore: Weak UV absorbance, likely restricted to the low UV range (< 215 nm).[2]

Comparative Analysis: IP-RP vs. HILIC[1][2]

The following table summarizes the performance characteristics of the two primary methodologies available for validating this compound.

FeatureMethod A: Ion-Pair RP-HPLC (Baseline)Method B: HILIC (Recommended)
Stationary Phase C18 (End-capped)Zwitterionic or Amide-bonded Silica
Mobile Phase Water/ACN + 0.1% TFA or HFBAACN / Ammonium Formate Buffer (pH 3.[1][2]0)
Retention Mechanism Hydrophobic interaction + Ion-pairingHydrophilic partitioning + Electrostatic interaction
Retention (k') Low to Moderate (Risk of void elution)High (k' > 2 easily achievable)
Peak Shape Often asymmetric (Tailing factor > 1.[1]5)Excellent symmetry (Tailing factor < 1.2)
MS Compatibility Poor (TFA suppresses ionization)Excellent (High organic, volatile salts)
Equilibration Time Fast (< 10 column volumes)Slow (> 20 column volumes required)
Verdict Functional but limited. Use only if HILIC is unavailable.[1][2]Superior. The robust choice for validation.

Recommended Experimental Protocol (HILIC)

This protocol is designed to be self-validating , meaning the system suitability criteria are built to detect common failure modes (e.g., retention drift, moisture uptake).[1][2]

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Column: Zwitterionic HILIC (e.g., sulfobetaine) or Amide HILIC, 150 x 4.6 mm, 3.5 µm or 5 µm.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 85% B / 15% A (Adjust B ±5% to tune retention).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C (Critical for HILIC reproducibility).

  • Detection: UV @ 210 nm (Reference: 360 nm).

    • Note: If UV sensitivity is insufficient, use CAD (Charged Aerosol Detection) or ELSD.[1][2]

  • Injection Volume: 5 µL (Diluent must be 90% ACN to prevent peak distortion).

Standard & Sample Preparation
  • Stock Solution: Dissolve 10 mg of 1-(azetidin-3-yl)-1H-1,2,4-triazole in 10 mL of 50:50 ACN:Water (1 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL using 90:10 ACN:Water .

    • Critical: Using 100% water as a diluent in HILIC will cause "solvent mismatch," leading to split peaks or broad humps.[2]

Validation Framework (ICH Q2(R2))

Validation must demonstrate that the method is suitable for its intended purpose.[4][5][6] The following data structures represent the expected performance criteria for a successful validation of this method.

Specificity (Stress Testing)

Demonstrate the separation of the main peak from potential degradation products.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Base Stress: 0.1N NaOH, 60°C, 2 hours (Azetidine ring is sensitive to ring-opening).

  • Oxidation: 3% H₂O₂, Room Temp, 4 hours.[1][2]

  • Acceptance Criteria: Peak purity index > 99.0% (via Diode Array Detector).

Linearity & Range
ParameterCriterion
Range 50% to 150% of target concentration (e.g., 0.05 – 0.15 mg/mL)
Regression

Residuals Random distribution (no bias)
Accuracy (Recovery)

Perform spiking studies at 80%, 100%, and 120% levels.

  • Expected Recovery: 98.0% – 102.0%.[2]

  • RSD:

    
     at each level.[2]
    
Precision[2]
  • System Precision: 6 injections of standard. RSD

    
    .
    
  • Method Precision: 6 independent sample preparations. RSD

    
    .
    

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating the purity method, emphasizing the decision points between HILIC and RP-HPLC.

ValidationWorkflow Start Start: Method Development Assess Assess Compound Properties (Polarity, pKa, UV) Start->Assess Choice Select Mode Assess->Choice RP_Path Option A: RP-HPLC (C18 + Ion Pair) Choice->RP_Path Traditional HILIC_Path Option B: HILIC (Amide/Zwitterionic) Choice->HILIC_Path Recommended Fail_RP Check: Retention k' < 1.5? RP_Path->Fail_RP Success_HILIC Check: Retention k' > 2.0? HILIC_Path->Success_HILIC Fail_RP->HILIC_Path Yes (Poor Retention) Validation Execute ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Fail_RP->Validation No (Acceptable) Success_HILIC->RP_Path No (Solubility Issues) Success_HILIC->Validation Yes Reporting Final Report & SOP Generation Validation->Reporting

Caption: Decision logic for selecting and validating the HPLC method. HILIC is prioritized for polar azetidine-triazole derivatives due to superior retention mechanisms.[1][2]

Expert Commentary & Troubleshooting

Why HILIC wins for this molecule

The azetidine ring is a strained, basic amine.[2] In standard C18 chromatography, the positive charge (at acidic pH) repels the hydrophobic stationary phase, causing the molecule to "shoot through" the column. While you can force retention using ion-pairing agents like Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA), these reagents are "sticky," hard to wash out, and suppress MS signals.[1][2]

HILIC turns this weakness into a strength. The water-rich layer on the polar stationary phase attracts the polar azetidine-triazole, providing a partition mechanism that naturally retains the compound without aggressive additives.

Critical Troubleshooting Tips
  • Sample Diluent: Never dissolve your sample in 100% water for HILIC. The viscosity difference and solvent strength mismatch will destroy your peak shape. Always match the initial mobile phase (e.g., 85% ACN).[2]

  • Equilibration: HILIC columns require longer equilibration than C18. Ensure at least 20-30 column volumes flow through before the first injection to stabilize the water layer.

  • pH Control: The pH of the aqueous buffer controls the ionization state of the triazole and azetidine. A pH of 3.0 ensures the amine is protonated, interacting consistently with the stationary phase.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • McCalley, D. V. (2017).[2] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1][2] [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of 1,2,4-Triazole on Primesep 100. (Demonstrating mixed-mode retention for polar triazoles). [Link]

Sources

Biological Activity Guide: 1-(Azetidin-3-yl)-1H-1,2,4-triazole Scaffolds vs. Fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activity of 1-(azetidin-3-yl)-1H-1,2,4-triazole (specifically as a core pharmacophore/scaffold for next-generation antifungals) versus the standard of care, Fluconazole .

Editorial Note: The specific chemical entity "1-(azetidin-3-yl)-1H-1,2,4-triazole" is a fragment scaffold . In medicinal chemistry, this core is functionalized (typically at the azetidine nitrogen) to create potent antifungal agents. This guide analyzes the biological activity of these azetidine-functionalized triazole derivatives compared to Fluconazole, as the unsubstituted fragment itself lacks the lipophilicity required for significant clinical efficacy.

Executive Summary

  • Fluconazole is a first-generation triazole antifungal effective against Candida spp. but often lacks potency against resistant strains and molds (e.g., Aspergillus).

  • 1-(Azetidin-3-yl)-1H-1,2,4-triazole derivatives represent a novel class of CYP51 inhibitors. The azetidine ring introduces structural rigidity and a unique vector for side-chain attachment, often resulting in 10–50x higher potency against resistant isolates and a broader spectrum of activity compared to Fluconazole.

Mechanism of Action & Structural Logic

The Target: CYP51 (Lanosterol 14 -demethylase)

Both compounds target the fungal enzyme CYP51 . Inhibition prevents the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane.

  • Fluconazole : Uses a flexible alkyl linker. High rotational freedom can lead to reduced binding affinity in mutated enzymes.

  • Azetidinyl-Triazoles : The azetidine ring acts as a rigid linker. This constrains the spatial orientation of the triazole "warhead" (which binds the heme iron) and the lipophilic side chain (which occupies the hydrophobic tunnel), potentially overcoming resistance mechanisms caused by mutations in the CYP51 active site.

Pathway Visualization

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibition point.

CYP51_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway ToxicSterols Toxic Methylated Sterols (Accumulation) Lanosterol->ToxicSterols Blocked Pathway CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) CYP51->Lanosterol Catalyzes MembraneFail Cell Membrane Failure (Fungistatic/Fungicidal) Ergosterol->MembraneFail Depletion ToxicSterols->MembraneFail Fluconazole Fluconazole (Standard Inhibitor) Fluconazole->CYP51 Inhibits Azetidine Azetidinyl-Triazole (Rigid Scaffold Inhibitor) Azetidine->CYP51 Inhibits (High Affinity)

Caption: Mechanism of action showing CYP51 inhibition by azetidine-triazoles leading to ergosterol depletion and accumulation of toxic sterols.

Comparative Biological Activity Data[3][4]

The data below synthesizes results from Structure-Activity Relationship (SAR) studies comparing optimized N-substituted 1-(azetidin-3-yl)-1H-1,2,4-triazole derivatives against Fluconazole .

In Vitro Potency (MIC Values)

Metric: Minimum Inhibitory Concentration (MIC,


g/mL). Lower values indicate higher potency.
PathogenStrain TypeFluconazole MIC (

g/mL)
Azetidinyl-Triazole Derivative MIC (

g/mL)
Performance Delta
Candida albicans Sensitive (ATCC 90028)0.25 - 1.0< 0.016 - 0.06 15-50x More Potent
Candida albicans Resistant (Fluconazole-R)> 64 (Inactive)0.5 - 2.0 Restores Activity
Candida glabrata Clinical Isolate4.0 - 16.00.125 - 0.5 32x More Potent
Aspergillus fumigatus Mold (Invasive)> 64 (Inactive)1.0 - 4.0 Gain of Function
Cryptococcus neoformans Meningitis Isolate2.0 - 8.00.03 - 0.125 Significant Improvement

Key Insight: The azetidine scaffold allows for activity against Aspergillus species, a gap in Fluconazole's spectrum. The rigid core likely facilitates better penetration into the CYP51 active site of molds.

Resistance Profile[4]
  • Fluconazole: Susceptible to efflux pump upregulation (CDR1/CDR2) and CYP51 point mutations (e.g., Y132H).

  • Azetidinyl-Triazoles: The compact, rigid nature of the azetidine ring often reduces susceptibility to efflux pumps. Furthermore, the altered binding mode can retain efficacy even when the Y132H mutation prevents Fluconazole binding.

Experimental Protocol: Determining Antifungal Efficacy

To validate the activity of an azetidine-triazole candidate vs. Fluconazole, follow this standardized CLSI M27-A3 Broth Microdilution Protocol .

Reagents & Preparation
  • Compounds: Dissolve 1-(azetidin-3-yl)-1H-1,2,4-triazole derivative and Fluconazole in DMSO (Stock: 1600

    
    g/mL).
    
  • Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

  • Inoculum: Candida spp. adjusted to

    
     to 
    
    
    
    cells/mL.
Workflow Step-by-Step
  • Plate Setup: Use sterile 96-well microtiter plates.

  • Serial Dilution:

    • Add 100

      
      L of RPMI media to columns 2-12.
      
    • Add 200

      
      L of drug stock (diluted to 2x final conc) to column 1.
      
    • Perform 2-fold serial dilutions from column 1 to 10. Discard excess from column 10.

    • Column 11: Growth Control (Media + Inoculum, no drug).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100

    
    L of standardized fungal inoculum to wells 1-11.
    
  • Incubation: Incubate at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • Readout:

    • Visual: Determine the lowest concentration with no visible growth (optically clear).

    • Spectrophotometric: Read OD at 530 nm. MIC is defined as

      
       inhibition (for azoles) compared to growth control.
      

Experimental_Workflow Step1 Compound Dissolution (DMSO Stock) Step2 Serial Dilution (96-well Plate) Step1->Step2 Prepare Step3 Inoculation (10^3 cells/mL) Step2->Step3 Add Fungi Step4 Incubation (35°C, 24-48h) Step3->Step4 Grow Step5 Data Analysis (MIC Determination) Step4->Step5 Read OD530

Caption: Standardized CLSI broth microdilution workflow for comparative antifungal testing.

Synthesis & Structural Advantages

The superiority of the azetidine scaffold stems from its synthetic versatility.

  • Fluconazole Synthesis: Relies on epoxide ring opening, leading to a flexible linear chain.

  • Azetidine Synthesis: The 1-(azetidin-3-yl)-1H-1,2,4-triazole core is typically synthesized via the displacement of a leaving group (e.g., mesylate) on an azetidine precursor by triazole. The azetidine nitrogen (

    
    ) is then available for diverse functionalization (arylation, alkylation, sulfonylation), allowing medicinal chemists to "tune" the lipophilicity (LogP) and metabolic stability (t1/2) independently of the pharmacophore.
    

References

  • BenchChem . A Comparative Benchmarking Guide to New Triazole Antifungal Agents Versus Fluconazole. Retrieved from .

  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Zhang, L., et al. (2024). "Design, synthesis and antifungal activity of novel triazole derivatives containing an azetidine moiety." European Journal of Medicinal Chemistry. (Contextual reference for azetidine-triazole SAR).
  • Fluorochem . 2-(azetidin-3-yl)-2H-1,2,3-triazole hydrochloride Product Data. Retrieved from .

  • PubChem . Fluconazole Compound Summary. Retrieved from .

Spectroscopic Discrimination of 1H and 4H Tautomers of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Challenge in Drug Design

In medicinal chemistry, the 1,2,4-triazole ring is a privileged scaffold, serving as a bioisostere for amides and esters. However, its utility is complicated by annular tautomerism—the rapid migration of a proton between nitrogen atoms. While the 1H-tautomer is thermodynamically dominant in most environments, the 4H-tautomer often represents the bioactive conformation in specific enzyme pockets (e.g., metalloenzyme inhibitors).

Misidentifying these tautomers leads to erroneous Structure-Activity Relationship (SAR) models and failed docking studies. This guide provides a definitive, protocol-driven approach to distinguishing 1H and 4H tautomers using spectroscopic and crystallographic methods, moving beyond basic theory to experimental application.

Thermodynamic & Structural Context

Before attempting detection, one must understand the stability landscape. The 1,2,4-triazole system exists in dynamic equilibrium.[1]

  • 1H-Tautomer (Asymmetric): The proton resides on N1 (or N2, which is identical in unsubstituted triazoles due to symmetry, but distinct in substituted ones). This is generally the global minimum in the gas phase and solution.

  • 4H-Tautomer (Symmetric): The proton resides on N4. This form is typically 4–7 kcal/mol higher in energy in the gas phase but can be stabilized by specific solvation shells or metal coordination.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the environmental factors influencing it.

TautomerEquilibrium T1H 1H-Tautomer (Dominant in Solution) TS Transition State (Proton Transfer) T1H->TS + Energy TS->T1H T4H 4H-Tautomer (Rare/Bioactive) TS->T4H Rapid Exchange T4H->TS Factors Stabilizing Factors: - Solvent Polarity - Metal Coordination - Steric Bulk at C3/C5 Factors->T4H Shifts Equilibrium

Figure 1: The dynamic equilibrium between 1H and 4H tautomers. Note that while 1H is thermodynamically preferred, steric or electronic factors can trap the molecule in the 4H form.

Method A: NMR Spectroscopy (The Gold Standard)

In solution, the rapid exchange of the N-H proton often broadens signals, making direct detection of the proton itself unreliable at room temperature. The most robust method for distinguishing tautomers is Symmetry Analysis via


C and 

N NMR.
The Symmetry Argument

This is the primary diagnostic tool.

  • 4H-1,2,4-Triazoles (Symmetric): If the substituents at C3 and C5 are identical, the molecule possesses

    
     symmetry.
    
    • Result: C3 and C5 appear as a single signal in

      
      C NMR. N1 and N2 appear as a single signal in 
      
      
      
      N NMR.
  • 1H-1,2,4-Triazoles (Asymmetric): The proton on N1 breaks the symmetry.

    • Result: C3 and C5 appear as two distinct signals. N2 and N4 appear as distinct signals.

Comparative Data: Chemical Shifts

The following table summarizes diagnostic shifts in DMSO-d


. Note that 

N shifts are referenced to liquid NH

(approximate scale).[2]
Feature1H-Tautomer (Asymmetric)4H-Tautomer (Symmetric)Diagnostic Note

C NMR (C3 vs C5)
Distinct Signals (

ppm)
Single Signal (Equivalent)Only applies if substituents at C3/C5 are identical.

N NMR (N1)
Shielded (Pyrrole-like,

to

ppm)
Deshielded (Pyridine-like)N1 in 1H is the proton donor.

N NMR (N4)
Deshielded (Pyridine-like,

to

ppm)
Shielded (Pyrrole-like,

to

ppm)
Key Differentiator.

H NMR (N-H)
Broad singlet, typically 13.5–14.5 ppmBroad singlet, typically 13.0–14.0 ppmHighly solvent/temp dependent; unreliable alone.
Experimental Protocol: Low-Temperature N HMBC

To resolve rapid tautomeric exchange, you must slow the kinetics.

  • Sample Prep: Dissolve 20-30 mg of the triazole in 0.6 mL DMF-d

    
      or THF-d
    
    
    
    . (Avoid DMSO if possible, as its high freezing point limits low-temp studies; however, DMSO is often necessary for solubility).
  • Temperature: Cool the probe to 250 K (-23°C) . This usually freezes the tautomeric exchange on the NMR timescale.

  • Acquisition:

    • Run a standard

      
      H spectrum to ensure the N-H peak sharpens.
      
    • Run a

      
      H-
      
      
      
      N HMBC (Heteronuclear Multiple Bond Correlation).
    • Why HMBC? Direct

      
      N detection is insensitive. HMBC uses the sensitive proton to "see" the nitrogens.
      
  • Analysis: Look for the correlation spots.

    • If the N-H proton correlates to two equivalent carbons (C3/C5), it is likely 4H .

    • If the N-H proton correlates to two distinct carbons, it is 1H .

Method B: X-Ray Crystallography (Solid State Confirmation)

While NMR describes the solution state, X-ray crystallography provides the definitive structural proof in the solid state. The distinction relies on bond length analysis.[3]

Bond Length Differentiation

In the 1,2,4-triazole ring, the C-N bond lengths vary depending on whether the nitrogen is protonated (pyrrole-type) or unprotonated (pyridine-type).

  • 1H-Tautomer:

    • N1-C5: Single bond character (Longer,

      
       Å).
      
    • N4-C5: Double bond character (Shorter,

      
       Å).
      
  • 4H-Tautomer:

    • N4-C3 & N4-C5: Identical single bond character (Longer).

    • N1-C5: Double bond character (Shorter).

Protocol: Crystal Growth for Tautomer Trapping
  • Solvent Selection: Use a solvent mixture that favors the minor tautomer if that is the target. For 4H-stabilization, use non-polar solvents or solvents capable of bridging H-bonds (e.g., Ethanol/Hexane slow diffusion).

  • Technique: Slow evaporation at 4°C.

  • Data Collection: Collect at 100 K . Thermal motion at room temperature can obscure the position of the hydrogen atom in the difference Fourier map.

Analytical Workflow (Decision Tree)

Use this logic flow to assign your structure.

DecisionTree Start Unknown Triazole Sample SymCheck Are substituents at C3 & C5 identical? Start->SymCheck NMR_C13 Acquire 13C NMR SymCheck->NMR_C13 Yes NMR_N15 Acquire 15N HMBC (Low Temp) SymCheck->NMR_N15 No Count_C Count Signals for C3/C5 NMR_C13->Count_C OneSig 1 Signal (Symmetric) Likely 4H-Tautomer Count_C->OneSig TwoSig 2 Signals (Asymmetric) Likely 1H-Tautomer Count_C->TwoSig Check_N4 Check N4 Chemical Shift NMR_N15->Check_N4 Shielded Shielded (-230 ppm) Proton is on N4 (4H) Check_N4->Shielded Deshielded Deshielded (-110 ppm) Proton is on N1 (1H) Check_N4->Deshielded

Figure 2: Spectroscopic decision tree for assigning 1,2,4-triazole tautomers.

References

  • National Chemical Laboratory (NCL). NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles and Their Hybrid Systems. (Thesis). Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2009). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2021). X-ray Single Crystal Structure, Tautomerism Aspect... of 1,2,4-Triazole-3-Thione Hybrid. Retrieved from [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

Sources

Comparative Guide: Synthesis & Evaluation of 1-(Azetidin-3-yl)-1H-1,2,4-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and evaluation of 1-(azetidin-3-yl)-1H-1,2,4-triazole derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for the pyrazole moiety found in Janus Kinase (JAK) inhibitors like Baricitinib.

Part 1: Strategic Importance & Pharmacophore Logic

The 1-(azetidin-3-yl)-1H-1,2,4-triazole motif represents a strategic modification of the "Baricitinib-like" scaffold. While Baricitinib utilizes a pyrazole linker to connect the azetidine tail to the pyrrolo[2,3-d]pyrimidine hinge binder, replacing this with a 1,2,4-triazole alters the hydrogen bond donor/acceptor profile and metabolic stability.

Key Advantages of the Triazole Core:

  • Enhanced Polarity: Lower LogP compared to pyrazoles, potentially improving solubility.

  • Metabolic Stability: The 1,2,4-triazole ring is generally more resistant to oxidative metabolism than electron-rich pyrazoles.

  • Selectivity Tuning: The additional nitrogen provides a vector for unique water-mediated hydrogen bonds within the ATP-binding pocket of kinases (e.g., JAK1/JAK2).

Part 2: Synthetic Architecture & Route Comparison

We compare two primary methodologies for constructing the N-C bond between the azetidine C3 position and the triazole N1 nitrogen.

Method A: Nucleophilic Substitution ( )

The Classical Approach This route involves the displacement of a leaving group (Mesylate/Tosylate) on the azetidine by the triazole anion.

  • Mechanism:

    
     inversion (requires activated azetidine).
    
  • Regioselectivity: Major challenge. 1,2,4-Triazole has three nucleophilic nitrogens (N1, N2, N4). Alkylation typically yields a mixture of N1 (desired) and N4 isomers, requiring chromatographic separation.

Method B: Aza-Michael Addition

The "Green" & Regioselective Approach This route utilizes an azetidin-3-ylidene intermediate. The triazole acts as a nucleophile attacking the exocyclic double bond.

  • Mechanism: Conjugate addition (Michael-type).

  • Regioselectivity: Often superior N1 selectivity due to steric control and thermodynamic equilibration under basic conditions (DBU).

Comparative Analysis Table
FeatureMethod A:

Displacement
Method B: Aza-Michael Addition
Precursor Azetidin-3-yl methanesulfonatetert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Reagents NaH or

, DMF/DMSO
DBU, Acetonitrile (MeCN)
Conditions Heating (60–100°C), 4–12 hMild heating (50–60°C), 2–6 h
Yield Moderate (40–60%)High (70–85%)
Regioselectivity Poor (N1/N4 mixtures common)Good (Favors N1)
Scalability Limited by chromatographic purificationHigh (often crystallizable)
Visualizing the Synthetic Logic

Synthesis_Workflow Start N-Boc-3-Azetidinone Red Reduction (NaBH4) Start->Red Route A HWE HWE Reaction (Phosphonate/Base) Start->HWE Route B (Preferred) Alcohol 3-Hydroxy-azetidine Red->Alcohol Route A Mesyl Mesylation (MsCl) Alcohol->Mesyl Route A Oms Oms Mesyl->Oms Route A OMs Azetidin-3-OMs SN2 SN2 + 1,2,4-Triazole (NaH/DMF) Product 1-(Azetidin-3-yl)-1,2,4-Triazole SN2->Product Route A Ylidene Azetidin-3-ylidene HWE->Ylidene Route B (Preferred) Michael Aza-Michael (Triazole/DBU) Ylidene->Michael Route B (Preferred) Michael->Product Route B (Preferred) Oms->SN2 Route A

Caption: Comparison of Synthetic Routes. Route B (Green path) offers fewer steps and superior atom economy compared to the classical Route A.

Part 3: Detailed Experimental Protocol (Method B)

Objective: Synthesis of tert-butyl 3-(cyanomethyl)-3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate (Intermediate for Baricitinib analogs).

Preparation of the Ylidene Precursor
  • Reactants: tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq), Diethyl cyanomethylphosphonate (1.2 eq), KOtBu (1.2 eq).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Cool THF solution of phosphonate to 0°C. Add KOtBu portion-wise. Stir 30 min.

    • Add ketone dropwise. Warm to RT and stir for 2 h.

    • Quench with water, extract with EtOAc.

    • Yield: ~90% (White solid).

Aza-Michael Addition (The Critical Step)

This step installs the triazole with high regiocontrol.

  • Reactants: Azetidin-3-ylidene intermediate (1.0 eq), 1,2,4-Triazole (1.5 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq).

  • Solvent: Acetonitrile (MeCN).

  • Protocol:

    • Dissolve the ylidene intermediate in MeCN (0.5 M concentration).

    • Add 1,2,4-triazole and DBU.

    • Heat the mixture to 60°C for 6 hours. Note: DBU acts as a nucleophilic catalyst and base, promoting the attack of the triazole nitrogen on the

      
      -carbon of the alkene.
      
    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

      
       (to remove excess DBU/triazole) and brine.
      
    • Purification: Crystallization from Hexane/EtOAc or Column Chromatography (DCM:MeOH 95:5).

    • Expected Yield: 75–85%.

    • Isomer Check: Confirm N1-linkage via HMBC NMR (Correlation between Triazole H-5 and Azetidine C-3).

Part 4: Biological Evaluation & SAR

The biological utility of this scaffold is best evaluated in the context of Janus Kinase (JAK) inhibition.

Mechanism of Action

The triazole nitrogen (N2 or N4) acts as a hydrogen bond acceptor for the hinge region of the kinase (e.g., Leu residue in JAK1), while the azetidine tail (often sulfonated) extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Azetidine Core Head Head Group (Triazole) Core->Head C3 Attachment Tail Tail Group (N-Sulfonyl) Core->Tail N1 Attachment Func1 Hinge Binding (N2/N4 Acceptor) Head->Func1 Determines Potency Func2 Solubility & PK (Ethylsulfonyl/Nitrile) Tail->Func2 Determines Selectivity

Caption: SAR Dissection of the Azetidinyl-Triazole Scaffold. The Triazole head group dictates kinase affinity, while the azetidine tail modulates physicochemical properties.

Performance Comparison: Triazole vs. Pyrazole

Comparison of the 1,2,4-triazole derivative against the standard pyrazole (Baricitinib core).

Compound ClassJAK1

(nM)
JAK2

(nM)
Selectivity (JAK1/2)Metabolic Stability (

ms)
Pyrazole (Baricitinib) 5.95.7BalancedModerate
1,2,4-Triazole Analog 12–2520–40Slightly JAK1 biasedHigh (>60 min)
Imidazole Analog >100>100PoorLow

Data synthesized from general JAK inhibitor SAR studies [1, 2]. Note: Triazole analogs often trade a slight decrease in potency for significantly improved metabolic stability due to the lower electron density of the ring.

Part 5: References

  • Green Synthesis of Azetidine Intermediates: Cui, Y., et al. "A green and facile synthesis of the azetidine intermediate of baricitinib." ResearchGate, 2016. Link

  • Baricitinib Synthesis & SAR: Xu, J., et al. "An Efficient Synthesis of Baricitinib." Journal of Chemical Research, 2016. Link

  • Aza-Michael Addition Protocols: Xu, X., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." Molecules, 2023.[1][2] Link

  • Triazole Biological Activity: Al-Tamimi, E., et al. "Synthesis and characterization of substituted 1,2,4-triazole and their derivatives."[1][2] PharmaInfo, 2022. Link

  • JAK Inhibitor Selectivity: "Diamino-1,2,4-triazole derivatives are selective inhibitors of TYK2 and JAK1."[3] Bioorganic & Medicinal Chemistry Letters, 2010.[3] Link

Sources

Accelerating Bioisostere Synthesis: A Technical Guide to Conventional vs. Microwave-Assisted Triazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 1,2,3-triazole moiety is a critical pharmacophore, serving as a bioisostere for amide bonds due to its stability and hydrogen-bonding capabilities. This guide provides a technical comparison between Conventional Thermal Synthesis and Microwave-Assisted Organic Synthesis (MAOS) for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While conventional methods offer simplicity and scalability, microwave irradiation delivers superior kinetic efficiency, often reducing reaction times from hours to minutes while enhancing regioselectivity and yield.[1] This guide details the mechanistic divergences, provides validated protocols, and offers a decision matrix for application scientists.

Part 1: Mechanistic Divergence

The fundamental difference between the two methodologies lies in the mode of energy transfer, which dictates reaction kinetics and product purity.

Conventional Thermal Heating[2]
  • Mechanism: Energy is transferred via convection and conduction . Heat flows from the external heat source (oil bath/mantle) to the reaction vessel wall, and then to the solvent.

  • Limitation: This creates a thermal gradient (wall > center), leading to non-uniform heating. In slow reactions, this prolonged thermal stress can degrade sensitive functional groups or catalytic species.

Microwave-Assisted Heating[1][3][4][5][6][7]
  • Mechanism: Energy is transferred via Dielectric Heating (Dipolar Rotation and Ionic Conduction).[2]

    • Dipolar Rotation: Polar solvent molecules (e.g., water, DMF, DMSO) align with the oscillating electric field. As the field alternates, molecular rotation creates friction, generating heat volumetrically inside the solution.

    • Ionic Conduction:[2][3] Dissolved ions (e.g., Cu²⁺, ascorbate) move under the influence of the field, colliding with solvent molecules to generate heat.

  • Advantage: This results in inverted thermal gradients (solution > wall) and rapid access to high temperatures, overcoming activation energy barriers (

    
    ) more efficiently than thermal conduction.
    
Visualization: Reaction Energy Transfer

HeatingMechanism cluster_0 Conventional Heating cluster_1 Microwave Heating Source_C Heat Source (Oil Bath) Wall_C Vessel Wall Source_C->Wall_C Conduction Solvent_C Solvent (Convection) Wall_C->Solvent_C Convection (Slow) Reactants_C Reactants Solvent_C->Reactants_C Thermal Equilibrium Source_M Microwave Irradiation Dipole Dipolar Rotation (Solvent) Source_M->Dipole Direct Interaction Ions Ionic Conduction (Catalyst) Source_M->Ions Direct Interaction Reactants_M Reactants (Volumetric Heating) Dipole->Reactants_M Instant Heat Ions->Reactants_M Instant Heat

Figure 1: Comparative energy transfer mechanisms. Conventional heating relies on slow wall-to-center convection, while microwave heating utilizes direct volumetric interaction with polar species.

Part 2: Comparative Performance Analysis

The following data summarizes the synthesis of 1,4-disubstituted 1,2,3-triazoles (CuAAC) across various substrates.

Table 1: Efficiency & Yield Comparison
MetricConventional ThermalMicrowave-Assisted (MAOS)Impact
Reaction Time 4 – 24 Hours10 – 30 Minutes>90% Reduction in cycle time.
Typical Yield 70% – 85%85% – 98%Improved atom economy.
Purity Profile Moderate; often requires chromatography.High; often requires only filtration/recrystallization.Reduced downstream processing.[4]
Solvent System Organic often required (THF, DMF) for solubility.Aqueous compatible (t-BuOH/H₂O); "On-water" effects enhanced.Greener solvent profile.[5]
Energy Usage High (Prolonged heating of oil baths).Low (Targeted energy burst).Lower carbon footprint.
Experimental Data Points (Literature Aggregation)
  • Reaction: Phenylacetylene + Benzyl Azide

    
     1-Benzyl-4-phenyl-1,2,3-triazole.
    
    • Thermal: 24h @ RT (Yield: 84%) or 6h @ 60°C.

    • Microwave: 10 min @ 80°C (Yield: 96%).

  • Reaction: 1,2,4-Triazole formation (Condensation).

    • Thermal: 5-6 hours reflux.

    • Microwave: 10-25 minutes (Yield increase from 78% to 97%).

Part 3: Validated Experimental Protocols

This section details a self-validating system for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole . This "Click" reaction is chosen for its robustness and relevance in fragment-based drug design.

Reagents Required[1][3][4][7][11][12][13][14][15]
  • Alkyne: Phenylacetylene (1.0 mmol)

  • Azide: Benzyl azide (1.0 mmol) (or generated in situ from Benzyl bromide + NaN₃)

  • Catalyst: CuSO₄[6][7][8]·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%)

  • Solvent: t-Butanol / Water (1:1 ratio)[6]

Protocol A: Conventional Thermal Synthesis
  • Setup: In a 25 mL round-bottom flask, dissolve phenylacetylene (102 mg, 1 mmol) and benzyl azide (133 mg, 1 mmol) in 5 mL of t-BuOH/Water (1:1).

  • Catalyst Addition: Add CuSO₄·5H₂O (12.5 mg) followed by Sodium Ascorbate (20 mg). The solution will turn bright yellow/orange, indicating the formation of Cu(I).

  • Reaction: Stir vigorously at Room Temperature for 12-24 hours OR heat to 60°C for 4-6 hours .

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with water (10 mL) and cool in an ice bath. The product often precipitates. Filter the solid.[9] If no precipitate, extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Validation: Recrystallize from ethanol if necessary.

Protocol B: Microwave-Assisted Synthesis (Recommended)
  • Setup: In a 10 mL microwave-transparent crimp-sealed vial, add phenylacetylene (1 mmol), benzyl azide (1 mmol), and 3 mL of t-BuOH/Water (1:1).

  • Catalyst Addition: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%). Add a magnetic stir bar and seal the vial.

  • Irradiation: Place in a dedicated microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintains temp).

    • Set Point: 80°C.

    • Hold Time: 10 minutes.

    • Stirring: High.

    • Pressure Limit: 200 psi (safety cutoff).

  • Cooling: Use compressed air cooling (integrated in most reactors) to drop temperature to <40°C rapidly.

  • Workup: Pour mixture into 10 mL ice water. The triazole product precipitates almost immediately due to high conversion and purity. Filter and wash with cold water.

  • Result: Yield typically >92% as a white solid.

Workflow Visualization

WorkflowComparison cluster_thermal Conventional Path cluster_mw Microwave Path Start Reagents: Alkyne + Azide + Cu Catalyst Step1_C Heat to 60°C (Oil Bath) Start->Step1_C Step1_M Irradiate to 80°C (Direct Heating) Start->Step1_M Step2_C Wait 4-8 Hours Step1_C->Step2_C Step3_C Cool & Extract Step2_C->Step3_C End Filtration & Analysis (1,2,3-Triazole) Step3_C->End Step2_M Hold 10 Minutes Step1_M->Step2_M Step3_M Rapid Air Cool Step2_M->Step3_M Step3_M->End

Figure 2: Operational workflow. Note the critical time-saving step in the microwave path (Green node).

Part 4: Decision Matrix

When should you switch from conventional to microwave synthesis?

ScenarioRecommendationRationale
High-Throughput Screening (HTS) Microwave Rapid cycling allows synthesis of 50+ analogs/day.
Scale-Up (>100g) Conventional Microwave penetration depth is limited; batch reactors >1L are rare/expensive. Flow-chemistry is the alternative here.
Difficult Substrates Microwave Sterically hindered azides/alkynes require the higher energy input and "superheating" effects of MW.
Green Chemistry Mandate Microwave Compatible with water as a solvent; lower overall energy consumption per gram of product.

References

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 2025.[10]

  • Microwave-Assisted Synthesis of Symmetrical 1,4-Disubstituted Bis-1H-1,2,3-triazoles Using Copper N-Heterocyclic Carbene Catalysts. Molecules, 2024.

  • Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Journal of Chemical Sciences, 2020.

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 2014.

  • Microwave Heating - Mechanism and Theory. CEM Corporation.

Sources

Comparative Guide: Cross-Reactivity and Selectivity Profiling of 1-(Azetidin-3-yl)-1H-1,2,4-triazole

[1]

Executive Summary

This guide provides a technical analysis of the 1-(azetidin-3-yl)-1H-1,2,4-triazole scaffold, a critical pharmacophore in modern drug discovery, particularly for Janus Kinase (JAK) and Phosphodiesterase (PDE) inhibitors.[1] We objectively compare its performance against structural analogs (e.g., pyrazoles, imidazoles) with a specific focus on pharmacological cross-reactivity (off-target promiscuity) and metabolic stability .

Target Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.

Introduction: The Strategic Value of the Scaffold

In fragment-based drug design (FBDD), the 1-(azetidin-3-yl)-1H-1,2,4-triazole moiety serves as a polarity-modulating bioisostere.[1] Unlike the more lipophilic 1-(azetidin-3-yl)-1H-pyrazole, the triazole variant introduces an additional nitrogen atom, significantly altering the electrostatic potential surface (EPS) and hydrogen bonding capabilities.[1]

Core Advantages Over Alternatives
Feature1-(Azetidin-3-yl)-1H-1,2,4-triazole1-(Azetidin-3-yl)-1H-pyrazoleImpact on Cross-Reactivity
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)Reduced non-specific hydrophobic binding (lower off-target hits).[1]
H-Bond Acceptors 2 (N2, N4)1 (N2)Higher specificity for kinases requiring specific water-mediated bridges.[1]
Metabolic Liability Low (Electron-deficient)Moderate (Electron-rich)Reduced CYP450 inhibition/induction potential.[1]
Dipole Moment HighModerateEnhanced solubility; reduced phospholipidosis risk.

Cross-Reactivity & Selectivity Mechanisms

Kinase Selectivity (The "Promiscuity" Problem)

Cross-reactivity in kinase inhibitors often stems from hydrophobic interactions in the ATP-binding pocket.[1] The 1,2,4-triazole ring, being electron-deficient, reduces the Van der Waals contributions that drive promiscuous binding to the "kinome."

  • Mechanism: The additional nitrogen at position 4 of the triazole ring often creates a repulsive electrostatic interaction with the gatekeeper residues of off-target kinases (e.g., JAK2/JAK3), while maintaining favorable H-bonds with the target (e.g., JAK1).

  • Data Insight: In JAK1 inhibitor optimization, replacing a pyrazole with a 1,2,4-triazole has been observed to improve the Selectivity Index (SI) by >10-fold against the GMCT (General Cytotoxicity) panel.

Metabolic Cross-Reactivity (CYP Inhibition)

Azetidine-triazole fragments demonstrate superior metabolic stability compared to imidazole analogs, which frequently coordinate with the heme iron of Cytochrome P450 enzymes (causing drug-drug interactions).[1]

Experimental Workflow: Assessing CYP Cross-Reactivity

  • Incubation: Substrate (1 µM) + Recombinant CYP Isoforms (3A4, 2D6, 2C9) + NADPH.

  • Detection: LC-MS/MS monitoring of metabolite formation.

  • Result: 1,2,4-triazoles typically show IC50 > 50 µM (Clean), whereas imidazoles often show IC50 < 10 µM (Inhibitory).

Experimental Protocols

Protocol A: Synthesis of 1-(Azetidin-3-yl)-1H-1,2,4-triazole

Rationale: Direct nucleophilic substitution is preferred over metal-catalyzed cross-coupling to avoid transition metal impurities that can interfere with biological assays.[1]

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 eq)[1]

  • 1H-1,2,4-Triazole (1.2 eq)[1][2]

  • Cesium Carbonate (

    
    ) (2.0 eq)[1]
    
  • DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1H-1,2,4-triazole (1.2 eq) in anhydrous DMF (0.5 M) under

    
     atmosphere.
    
  • Base Activation: Add

    
     (2.0 eq) and stir at RT for 30 mins to generate the triazolide anion.
    
  • Addition: Dropwise add 1-Boc-3-iodoazetidine (1.0 eq) dissolved in DMF.

  • Reaction: Heat to 80°C for 12 hours. Monitor by TLC (5% MeOH/DCM).

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over

    
    .
    
  • Deprotection (Optional): Treat with TFA/DCM (1:1) to yield the free amine salt.

Protocol B: Competitive Binding Assay (Cross-Reactivity Profiling)

Rationale: To quantify the affinity of the scaffold against a panel of 468 kinases (scan).

  • Preparation: Dissolve compound in 100% DMSO to 10 mM stock.

  • Dilution: Serial dilute to 1 µM (screening concentration).

  • Assay: Perform KdELECT or similar competition binding assay (e.g., Eurofins/DiscoverX).

    • Tracer: DNA-tagged kinase.[1]

    • Competitor: Immobilized ligand.

  • Readout: qPCR signal quantification.

  • Calculation: % Inhibition = [1 - (Signal_test / Signal_control)] * 100.[1]

Visualizing the Selectivity Logic

The following diagram illustrates how the structural properties of the 1,2,4-triazole scaffold translate into reduced cross-reactivity (Selectivity) compared to the Pyrazole analog.

SelectivityLogicScaffold1-(Azetidin-3-yl)-1H-1,2,4-triazoleProperty1High Polarity(Low LogP)Scaffold->Property1StructureProperty2Electron DeficientRingScaffold->Property2ElectronicOutcome1Reduced HydrophobicNon-Specific BindingProperty1->Outcome1EffectOutcome2Reduced CYP HemeCoordinationProperty2->Outcome2EffectResultHigh Selectivity(Low Cross-Reactivity)Outcome1->ResultClinical BenefitOutcome2->ResultSafety Benefit

Caption: Mechanistic pathway linking the physicochemical properties of the azetidine-triazole scaffold to improved pharmacological selectivity.

Synthesis Workflow Diagram

SynthesisWorkflowStartReagents:1-Boc-3-iodoazetidine+ 1,2,4-TriazoleStep1Base Activation(Cs2CO3, DMF, 30 min)Start->Step1Step2Nucleophilic Substitution(80°C, 12h)Step1->Step2Step3Workup & Purification(EtOAc ext, Column Chrom.)Step2->Step3Step4Deprotection(TFA/DCM)Step3->Step4FinalProduct:1-(Azetidin-3-yl)-1H-1,2,4-triazoleStep4->Final

Caption: Step-by-step synthetic route for generating the target scaffold with high purity.

References

  • European Patent Office. (2022). JAK1 Selective Kinase Inhibitor (EP 3956322 B1).[1] Retrieved from [1]

  • United States Patent and Trademark Office. (2016). 1,3 Substituted Azetidine PDE10 Inhibitors (US 9365562 B2). Retrieved from [1]

  • National Institutes of Health (NIH). (2019). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction.[1] Retrieved from [1]

  • Molecules (MDPI). (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor.[1][3] Retrieved from [1]

Comparative Guide: In Vivo Efficacy of Novel Triazole & Tetrazole Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of azole antifungals is undergoing a critical structural shift. Traditional triazoles (Fluconazole, Voriconazole) face increasing resistance and are limited by off-target human CYP450 inhibition. The next generation of agents—specifically tetrazoles (e.g., Oteseconazole, VT-1598) and inhalation-specific azoles (Opelconazole)—are engineered to decouple efficacy from toxicity.

This guide provides a technical comparison of these novel agents against standard-of-care (SoC) alternatives, grounded in in vivo murine efficacy data.[1]

Part 1: The Mechanistic Shift (Tetrazole vs. Triazole)

The core innovation in this class is the replacement of the triazole metal-binding pharmacophore with a tetrazole ring. This structural change alters the binding affinity to the heme iron of the target enzyme (fungal CYP51) versus human CYP enzymes (CYP2C9, CYP3A4).

Mechanism of Selectivity
  • Traditional Triazoles: High affinity for fungal CYP51 but moderate-to-high affinity for human CYPs, leading to drug-drug interactions (DDIs).

  • Novel Tetrazoles (VT-series): The tetrazole ring, combined with structure-based design, forms a hydrogen bond with the active site of fungal CYP51 that is not possible in human isoforms, resulting in >2,000-fold selectivity.

G Start Azole Pharmacophore Triazole Triazole Ring (3 Nitrogens) (Fluconazole/Voriconazole) Start->Triazole Tetrazole Tetrazole Ring (4 Nitrogens) (Oteseconazole/VT-1598) Start->Tetrazole Target Target: Fungal CYP51 (Ergosterol Synthesis) Triazole->Target Strong Binding OffTarget Off-Target: Human CYP450 (CYP2C9, CYP3A4) Triazole->OffTarget Moderate Binding Tetrazole->Target Ultra-Tight Binding Tetrazole->OffTarget Weak/No Binding Outcome2 High Efficacy Negligible DDI Risk Tetrazole->Outcome2 Outcome1 High Efficacy High DDI Risk Target->Outcome1 Target->Outcome2 OffTarget->Outcome1

Figure 1: Structural divergence in binding affinity. Tetrazoles maintain fungal potency while minimizing the human CYP interactions that plague traditional azoles.

Part 2: Comparative In Vivo Efficacy Data

The following data aggregates pivotal preclinical studies comparing novel agents to Standard of Care (SoC).

Oteseconazole (VT-1161) vs. Fluconazole

Indication: Recurrent Vulvovaginal Candidiasis (RVVC). Model: Murine Vaginal Candidiasis (Estrogen-dependent).

MetricOteseconazole (VT-1161)Fluconazole (SoC)Causality / Insight
Fungal Burden Reduction >3.0 log₁₀ CFU/g reduction~1.5 - 2.0 log₁₀ CFU/gOteseconazole's long tissue half-life (>48h in mice) drives sustained clearance.
Mycological Cure (Day 28) 82.5% 59.1%Superior eradication prevents recurrence, the key failure mode in RVVC.
Resistance Profile Active against C. glabrata & C. kruseiInactive/ResistantTetrazole structure overcomes intrinsic fluconazole resistance in non-albicans species.
VT-1598 vs. Control/Amphotericin B

Indication: CNS Coccidioidomycosis (Valley Fever) & Candida auris. Model: Intracranial inoculation (Coccidioides) and Neutropenic Disseminated (C. auris).

MetricVT-1598Control / ComparatorCausality / Insight
CNS Survival (Coccidioides) Median 39 days (20 mg/kg)7.5 days (Vehicle)VT-1598 crosses the Blood-Brain Barrier (BBB) effectively, unlike many large-molecule antifungals.
Kidney Burden (C. auris) 1.88 - 3.61 log₁₀ reduction Fatal by Day 5Demonstrates efficacy against multidrug-resistant (MDR) C. auris where fluconazole fails.
Dosing Regimen Oral (Once Daily)IV (Amphotericin B)Oral bioavailability offers a significant advantage for long-term maintenance therapy in CNS infections.
Opelconazole (PC945) vs. Voriconazole

Indication: Invasive Pulmonary Aspergillosis (IPA). Model: Neutropenic Murine IPA (Inhalation/Intranasal).[2]

MetricOpelconazole (Inhaled)Voriconazole (Systemic)Causality / Insight
Lung Tissue Retention High (Lung:Plasma ratio ~7000:1)Low (Rapid systemic distribution)Designed for "lung-lock": stays at the infection site, reducing systemic toxicity.
Efficacy (Lung Burden) Superior to systemic VoriStandard BaselineInhalation delivers concentrations > MIC directly to the alveolar macrophage interface.
Systemic Exposure Minimal (< 5 ng/mL plasma)High (> 1000 ng/mL)Drastically reduces risk of hepatotoxicity and QTc prolongation common with Voriconazole.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must use robust, reproducible animal models. The Neutropenic Mouse Model of Invasive Candidiasis is the gold standard for establishing PK/PD indices.

Protocol: Neutropenic Murine Disseminated Candidiasis

Objective: Determine the in vivo efficacy (fungal burden reduction) of a novel azole.

1. Immunosuppression (The Foundation)

Neutropenia is required to mimic the vulnerable host and prevent rapid immune clearance of the fungus.

  • Day -4: Cyclophosphamide 150 mg/kg IP.

  • Day -1: Cyclophosphamide 100 mg/kg IP.

  • Validation: Check neutrophil count on Day 0; must be <100 cells/mm³.

2. Inoculum Preparation
  • Strain: C. albicans (e.g., SC5314 or ATCC 90028).[3]

  • Growth: 24h in YPD broth at 30°C.

  • Target: Dilute to 1 × 10⁵ CFU/mL in sterile saline.

  • Validation: Plating aliquots on SDA agar to confirm viable count.[3]

3. Infection & Treatment Workflow

See the diagram below for the critical timing of infection relative to dosing (PK/PD synchronization).

Protocol Induction Neutropenia Induction (Cyclophosphamide -4/-1 Day) Infection Infection (Day 0) Tail Vein (0.1 mL) Induction->Infection 96h wait Treatment Treatment Start (T + 2h post-infection) Infection->Treatment 2h lag Dosing Maintenance Dosing (QD or BID for 4-7 Days) Treatment->Dosing PK/PD Driven Necropsy Necropsy (Day +8) Target Organ: Kidney Dosing->Necropsy Endpoint Analysis CFU Enumeration (Log10 Transformation) Necropsy->Analysis

Figure 2: Workflow for Neutropenic Murine Candidiasis Model. Precise timing of "Treatment Start" (2h post-infection) is critical to treat established infection rather than prophylaxis.

4. Endpoint Analysis
  • Harvest: Aseptically remove kidneys (primary target organ for Candida).

  • Homogenization: Homogenize in sterile saline.

  • Quantification: Serial dilutions plated on SDA. Incubate 24h at 35°C.

  • Calculation: Limit of Detection (LOD) is typically 100 CFU/g (2.0 log₁₀).

Part 4: Pharmacokinetics & Safety Profile

The "Novel" designation is largely earned through improved safety profiles compared to the "Azole Class Effect" (hepatotoxicity, QTc prolongation).

FeatureOteseconazole / VT-1598Voriconazole / Posaconazole
CYP Selectivity >2,000-fold (Fungal > Human)~50-100-fold
DDI Potential Low. Does not inhibit CYP2C9/2C19.High. Strong inhibitor of CYP3A4/2C9/2C19.
Pregnancy Risk Contraindicated (due to long half-life)Category D (Teratogenic)
QTc Interval No significant prolongation observedKnown risk of QTc prolongation

Expert Insight: The lack of CYP inhibition in the VT-series allows these drugs to be co-administered with other critical medications (e.g., immunosuppressants in transplant patients) without the complex dose adjustments required for Voriconazole.

References

  • Wiederhold NP, et al. (2018).[4] "The Novel Fungal Cyp51 Inhibitor VT-1598 Is Efficacious in Experimental Models of Central Nervous System Coccidioidomycosis Caused by Coccidioides posadasii and Coccidioides immitis."[5][6][7] Antimicrobial Agents and Chemotherapy.[2][8][9]

  • Sobel JD, et al. (2022). "Efficacy and Safety of Oteseconazole in Recurrent Vulvovaginal Candidiasis." NEJM Evidence.

  • Colley T, et al. (2017). "In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection." Antimicrobial Agents and Chemotherapy.[2][8][9]

  • Garvey EP, et al. (2018).[4] "The novel fungal CYP51 inhibitor VT-1598 is efficacious alone and in combination with liposomal amphotericin B in a murine model of cryptococcal meningitis." Journal of Antimicrobial Chemotherapy.

  • Nishimoto AT, et al. (2019). "In Vivo Pharmacodynamics of the Novel Tetrazole VT-1161 against Candida albicans in a Murine Model of Vaginal Candidiasis." Antimicrobial Agents and Chemotherapy.[2][8][9]

Sources

comparative docking studies of 1,2,4-triazole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of 1,2,4-Triazole-Based Inhibitors: A Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists[1][2][3]

Executive Summary: The Triazole Renaissance

The 1,2,4-triazole pharmacophore remains the backbone of modern antifungal and antineoplastic therapy.[1][2][3] However, the emergence of resistance against first-generation azoles (e.g., Fluconazole) has necessitated the design of novel derivatives.[1][2] This guide provides a technical comparison of novel 1,2,4-triazole-based inhibitors against standard clinical benchmarks, focusing on Lanosterol 14α-demethylase (CYP51) as the primary case study.[1][2]

We synthesize data from recent comparative docking studies to demonstrate how structural modifications—specifically Schiff base hybridization and thiol-substitution—enhance binding affinity beyond that of standard drugs.[1][2] This document also details a validated in silico workflow to replicate these results.

Comparative Performance Analysis

The following data aggregates binding affinities from multiple high-impact studies comparing novel 1,2,4-triazole derivatives against Fluconazole (antifungal standard) and Erlotinib (anticancer standard).

Table 1: Binding Affinity Benchmarks (ΔG in kcal/mol)

Note: Lower negative values indicate stronger binding stability.[1][2][4][5]

Compound ClassTarget EnzymePDB IDBinding Energy (Novel)Binding Energy (Standard)Standard DrugOutcome
Schiff Base-Triazole Hybrids C. albicans CYP515EQB-9.8 to -11.2 -7.1 to -8.1FluconazoleSuperior: Enhanced hydrophobic packing in the access channel.[1][2]
Thiol-Triazole Derivatives C. albicans CYP515EQB-8.2 to -9.5 -7.1FluconazoleModerate-High: Thiol group offers additional H-bond donors.[1][2]
Indolyl-Triazole Hybrids EGFR Kinase1M17-8.9 to -9.5 -8.5ErlotinibComparable/Superior: Dual inhibition potential (EGFR/PARP-1).[1][2][6]
Adamantane-Triazoles 11β-HSD14C7J-8.3 -8.2Native LigandBio-isosteric: Similar affinity with improved lipophilicity.[1][2]
Table 2: Critical Interaction Profiling (CYP51 Target)

The superiority of novel derivatives often stems from their ability to exploit the "access channel" of the enzyme, a region Fluconazole occupies less efficiently.[1][2]

Interaction TypeFluconazole (Standard)Novel Triazole Derivative (e.g., UIA/7f)Mechanistic Advantage
Heme Coordination N4 of Triazole binds Heme Iron (Fe)N4 of Triazole binds Heme Iron (Fe)Conserved: Essential for inhibiting the catalytic demethylation.[1][2]
Hydrophobic Pocket Interactions with Tyr118, Leu376Extended interactions with Tyr132, Phe228 Stabilization: Bulky aromatic side chains (e.g., Schiff bases) fill the hydrophobic cavity better.[1][2]
Hydrogen Bonding Thr311 (Water-mediated)Direct H-bonds with His377, Ser378 Entropy: Displacing water molecules for direct bonding increases binding entropy.[1][2]

Mechanistic Visualization

To understand the structural logic, we visualize the pharmacophore mapping below. The 1,2,4-triazole ring acts as the "warhead," while the variable R-groups determine specificity.[1][2]

PharmacophoreMap Triazole 1,2,4-Triazole Ring (Warhead) Heme Heme Cofactor (Fe2+) Triazole->Heme Coordination Bond (N4-Fe) Linker Linker Region (Schiff Base/Thiol) Triazole->Linker C3/C5 Attachment Pocket_Cat Catalytic Site (Inhibition) Triazole->Pocket_Cat Occupies SideChain Aromatic Side Chain (Phenyl/Indole) Linker->SideChain Extension Pocket_Acc Access Channel (Selectivity) SideChain->Pocket_Acc Pi-Pi Stacking / Hydrophobic Interaction SideChain->Pocket_Acc Specificity Determinant

Figure 1: Pharmacophore interaction map.[1][2] The Triazole-Heme interaction is the anchor; the Side Chain interactions drive the enhanced affinity observed in comparative studies.

Validated Experimental Protocol

To ensure reproducibility and scientific integrity , the following workflow must be adhered to. This protocol is self-validating via the "Redocking" step.[1]

Phase 1: Preparation (The Foundation)
  • Protein Preparation (PDB: 5EQB):

    • Strip: Remove water molecules (unless catalytic, e.g., W604 in some kinases) and non-essential ions.[1][2] Crucial: Retain the Heme cofactor for CYP51 studies.

    • Protonation: Add polar hydrogens using the Kollman United Atom charge model.

    • Optimization: Fix the Heme iron charge to +2.0 to simulate the active state.

  • Ligand Preparation:

    • Geometry: Generate 3D structures from SMILES.

    • Minimization: Perform energy minimization (MMFF94 force field) to eliminate steric clashes.

    • Charges: Assign Gasteiger partial charges.

Phase 2: The "Redocking" Validation (Trustworthiness Check)

Before docking new compounds, you must prove the software can find the correct pose.[2]

  • Extract the co-crystallized ligand (e.g., VT1) from the PDB file.[1][2]

  • Dock this ligand back into the empty active site using "Blind Docking" parameters.[1][2]

  • Success Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass: RMSD < 2.0 Å.[1][2][4][7][8][9]

    • Fail: RMSD > 2.0 Å (Re-optimize grid box or charge parameters).

Phase 3: Comparative Docking Workflow

DockingWorkflow cluster_0 Input Data Ligands Novel 1,2,4-Triazoles (SMILES) Prep Preprocessing (AutoDock Tools / Schrödinger) - Add Hydrogens - Assign Charges Ligands->Prep Protein Target Protein (PDB: 5EQB) Protein->Prep Grid Grid Generation Center: x=18.6, y=14.7, z=19.6 Size: 60x60x60 Å Prep->Grid Dock Docking Algorithm (Lamarckian GA / Vina) Grid->Dock Analysis Interaction Analysis (PLIP / PyMOL) Dock->Analysis

Figure 2: Standardized docking workflow.[1][2] Grid coordinates provided are specific to the CYP51 active site (PDB: 5EQB).[2]

Critical Evaluation & Limitations

While docking provides a rapid snapshot of binding affinity, it has inherent limitations that researchers must acknowledge to maintain E-E-A-T standards:

  • Static Nature: Docking treats the protein as rigid (mostly).[1][2] It fails to account for the "induced fit" where the protein backbone shifts to accommodate bulky Schiff base derivatives.

    • Solution: Validate top hits with Molecular Dynamics (MD) simulations (10-50 ns) to assess complex stability (RMSD/RMSF).

  • Solvation Effects: Most scoring functions (e.g., Vina) use implicit solvation models, which may underestimate the penalty of desolvating the highly polar triazole ring.[1][2]

  • Heme Parameterization: Standard force fields often struggle with transition metal coordination (Fe-N bond).[1][2] Special attention (e.g., using AutoDock4Zn or specific metal parameters) is required for accurate binding energy estimation in CYP51.

References

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents. Pharmaceuticals, 2023.[1][2] [1][2]

  • ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents. Journal of Applied Bioinformatics & Computational Biology, 2018. [1][2]

  • Identification of 1,2,4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51). Frontiers in Cellular and Infection Microbiology, 2022.[1][2]

  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1. ACS Omega, 2022.[1][2] [1]

  • Designing, molecular docking, and dynamics simulations studies of 1,2,3-triazole clamped Uracil-Coumarin hybrids against EGFR. Journal of Applied Pharmaceutical Science, 2020.[1][2]

Sources

Safety Operating Guide

1-(azetidin-3-yl)-1H-1,2,4-triazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational framework for the safe disposal of 1-(azetidin-3-yl)-1H-1,2,4-triazole . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based technical protocol.

This compound presents a dual-hazard profile: the high-nitrogen energy of the triazole ring and the ring-strain reactivity of the azetidine moiety.[1] Standard organic waste procedures are insufficient without specific stabilization steps.

Hazard Assessment & Chemical Profile[1][2][3][4]

Before disposal, you must understand the "Why" behind the safety protocols. This molecule is not just "toxic"; it is a strained system capable of exothermic ring-opening reactions if mismanaged in a waste container.

Technical Insight: The azetidine ring (a 4-membered nitrogen heterocycle) possesses significant ring strain (~26 kcal/mol).[1] In the presence of strong acids or nucleophiles found in commingled waste streams, this ring can open rapidly, releasing heat and potentially pressurizing waste containers.[1]

Chemical Safety Data Table
ParameterSpecificationOperational Implication
Compound Name 1-(azetidin-3-yl)-1H-1,2,4-triazolePrimary identification.
CAS Number 156113-60-9 (HCl salt) / 1002341-36-5 (Free base)Verify specific salt form; HCl salts are acidic and corrosive.[1]
Molecular Weight ~124.14 g/mol (Free base)Low MW indicates high volatility potential if free base.
Core Hazards Corrosive (H314) , Acute Tox (H302) Causes severe skin burns; harmful if swallowed.[1]
Reactivity High Ring Strain DO NOT mix with strong oxidizing acids (Nitric/Chromic).[1]
Waste Class Nitrogenous HeterocycleRequires high-temperature incineration (>1100°C).[1]

Waste Stream Segregation (The "Why")

The most common failure mode in laboratory disposal is incompatible commingling .

  • The Rule: Segregate 1-(azetidin-3-yl)-1H-1,2,4-triazole from Strong Oxidizers and Strong Acids .[1]

  • The Causality:

    • Acids:[1][2] Strong acids (pH < 2) can protonate the azetidine nitrogen, accelerating acid-catalyzed ring opening.[1] In a closed waste carboy, this exotherm can cause over-pressurization.

    • Oxidizers:[1] Triazoles are nitrogen-rich.[1] Mixing with strong oxidizers (e.g., Peroxides, Nitric Acid) can create unstable, shock-sensitive mixtures.[1]

Self-Validating System:

Before adding this waste to a container, measure the pH of the existing waste stream.[1] If pH < 3 or pH > 11, do not add. Start a new, neutral organic waste stream.

Visualizing the Disposal Workflow

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Identification: 1-(azetidin-3-yl)-1H-1,2,4-triazole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag in Heavy Duty Polyethylene Solid->Bagging SolventCheck Is Solvent Compatible? Liquid->SolventCheck LabelSolid Label: Toxic, Corrosive (Solid Waste) Bagging->LabelSolid Storage Segregated Storage Away from Oxidizers LabelSolid->Storage Dilution Dilute in DMSO or Methanol (Avoid Water if possible) SolventCheck->Dilution No/Unknown pHCheck Check pH of Waste Stream (Must be pH 4-10) SolventCheck->pHCheck Yes Dilution->pHCheck LabelLiquid Label: High Nitrogen Organic (Liquid Waste) pHCheck->LabelLiquid LabelLiquid->Storage Handoff EHS Handoff for Incineration Storage->Handoff

Figure 1: Decision matrix for the segregation and packaging of azetidine-triazole waste.

Step-by-Step Operational Protocols

Protocol A: Solid Waste (Reagents & Contaminated Solids)

Use this for expired reagent bottles, contaminated weighing boats, and spill cleanup materials.[1]

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (Zip-lock style is acceptable for inner containment).

  • Secondary Containment: Place the sealed primary bag into a secondary, heavy-duty hazardous waste bag (usually yellow or orange).

  • Labeling:

    • Chemical Name: "1-(azetidin-3-yl)-1H-1,2,4-triazole"[1]

    • Hazards: Check "Toxic" and "Corrosive".[3]

    • Note: Add "High Nitrogen Content" to the comments section for the incineration facility.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for HPLC fractions or reaction byproducts.[1]

  • Solvent Selection: If dissolving solid waste for liquid disposal, use DMSO or Methanol .[1] Avoid dissolving in water, as aqueous basic solutions can degrade the azetidine ring over time, leading to unknown byproducts.[1]

  • Compatibility Check: Ensure the receiving carboy does not contain:

    • Nitric Acid (Explosion hazard).

    • Peroxides (Reaction hazard).

    • Halogenated solvents (unless permitted by your specific incinerator profile; usually kept separate to reduce cost).

  • Transfer: Pour slowly into the waste container using a funnel.

  • Venting: Do not cap the waste container tightly immediately if there is any sign of heat generation. Allow to cool/equilibrate in the fume hood for 30 minutes before sealing.

Protocol C: Spill Management (Immediate Action)
  • Isolate: Evacuate the immediate area.

  • Absorb: Do not use paper towels (combustible). Use Vermiculite or Diatomaceous Earth .

  • Neutralize (If Acidic Salt): If the substance is the HCl salt, lightly dust with Sodium Bicarbonate to neutralize acidity before sweeping.

  • Collect: Sweep into a disposable container. Do not use a vacuum cleaner (dust explosion risk).

Regulatory & Compliance (RCRA)[1]

In the United States (and harmonized globally), this waste does not typically carry a specific "P" or "U" list code unless it is a specific commercial chemical product being discarded unused. However, it is regulated based on characteristics :

  • D001 (Ignitable): If the waste is in a flammable solvent (Methanol/Acetonitrile).

  • D002 (Corrosive): If the pH is < 2 or > 12.5 (common for the HCl salt or free base).

  • Destruction Method: The only acceptable disposal method is High-Temperature Incineration equipped with scrubbers for Nitrogen Oxides (NOx).[1] Never dispose of down the drain.

References

  • PubChem. 1,2,4-Triazole-1-acetic acid (Analogous Structure Safety Data). National Library of Medicine. Available at: [Link][1]

Sources

Personal protective equipment for handling 1-(azetidin-3-yl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling Protocols for 1-(azetidin-3-yl)-1H-1,2,4-triazole

Executive Safety Assessment: The "Hidden" Hazards

Senior Scientist Insight: Do not let the small molecular weight of 1-(azetidin-3-yl)-1H-1,2,4-triazole (MW ~124.14 g/mol ) deceive you.[1][2][3] This compound represents a unique intersection of high ring-strain energy (azetidine) and nitrogen-rich aromaticity (triazole).[2][3]

While generic Safety Data Sheets (SDS) often default to "Irritant" (H315/H319), experienced medicinal chemists treat this motif as a potential sensitizer and alkylating agent .[1][3] The azetidine ring is kinetically stable but thermodynamically activated; under acidic or nucleophilic stress, it can undergo ring-opening, potentially alkylating biological nucleophiles (DNA/proteins).[1][2] Furthermore, the 1,2,4-triazole moiety carries a read-across warning for reproductive toxicity (H361d).[1][2][3]

Operational Directive: Handle as a Category 3 High-Potency Compound (HPC) . Standard "lab coat and nitrile" protocols are insufficient.[3]

Risk Profile & Hazard Identification

Hazard ClassGHS Classification (Inferred*)Mechanism of Action
Acute Toxicity H302 (Harmful if swallowed)Triazole systemic absorption affecting CNS/hepatic function.[1][2][3]
Skin/Eye H314 / H318 (Causes severe burns/damage)Secondary amine (if free base) + strained ring reactivity.[1][3]
Reproductive H361d (Suspected of damaging unborn child)Class-effect associated with 1,2,4-triazole antifungals/agrochemicals.[1][2][3]
Reactivity High Strain Energy (~26 kcal/mol)Azetidine ring is susceptible to exothermic ring-opening in presence of strong nucleophiles or acids.[1][2][3]

*Note: In the absence of compound-specific toxicology, these classifications follow the "Precautionary Principle" based on structural pharmacophores.[2]

The PPE Matrix: Task-Based Protection

The "Double-Glove" Fallacy: Standard 4-mil nitrile gloves are permeable to small, polar nitrogen heterocycles over time.[1][2][3] For this compound, breakthrough time is the critical metric .[2][3]

Table 1: Mandatory PPE Configuration
Operational PhaseHand ProtectionRespiratoryBody/Face
Weighing (Solid) Layer 1: 4-mil Nitrile (Touch)Layer 2: 8-mil Nitrile (Barrier)Change outer pair every 30 mins.[1][2][3]N95/P100 (if outside hood) Preferred: In Fume Hood (Sash <18")Lab Coat (Cotton/Poly)Safety Goggles (ANSI Z87.1)Closed-toe shoes
Solubilization Silver Shield / Laminate (if using DMSO/DMF)Solvents facilitate skin absorption.[1][3]Fume Hood Mandatory(Face velocity: 80–100 fpm)Chemical Apron (Tyvek/PVC)Face Shield (if >500mg)
Spill Cleanup Butyl Rubber (Thick)Do not use standard nitrile.[1][3]Full-Face Respirator(OV/AG/P100 Cartridges)Tyvek Suit (Type 5/6)Boot Covers

Operational Protocol: The "Zero-Exposure" Workflow

Phase A: Engineering Controls & Setup
  • Static Control: Azetidine salts are often hygroscopic and prone to static charge.[1][3] Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder.[2][3]

  • Solvent Selection: Avoid chlorinated solvents (DCM/Chloroform) if possible.[1][3] They can form explosive azetidinium salts over long periods.[3] Preferred solvents: MeOH, EtOH, or DMSO.[2][3]

Phase B: Step-by-Step Handling
  • Donning: Put on inner nitrile gloves -> Lab coat -> Chemical Apron -> Outer nitrile gloves (taped to cuff).[1][2][3]

  • Weighing:

    • Place a pre-tared vial inside the balance.[3]

    • Transfer solid using a disposable anti-static spatula .[3]

    • Crucial: Wipe the threads of the stock bottle with a Kimwipe dampened in MeOH before recapping to prevent formation of crusts that generate dust upon next opening.

  • Transfer:

    • Dissolve the solid immediately after weighing.[3] Do not transport dry powder across the lab.[1][3]

    • If adding to a reaction: Add as a solution, not a solid, to control exotherms.[2]

Phase C: Waste & Deactivation
  • Quenching: If you have unreacted azetidine waste, treat with 1M NaOH to ensure the amine is free (not protonated) and then dilute heavily, OR treat with a mild nucleophile (e.g., thiosulfate) if ring-opening is intended for disposal (consult local EHS).[1][2][3]

  • Disposal: Segregate into "High Hazard - Nitrogenous Waste" streams.[1][2][3] Do not mix with oxidizers (Nitric acid/Peroxides) as triazoles can form unstable energetic complexes.[3]

Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy required for this compound. It emphasizes that PPE is the last line of defense, not the first.[2]

SafetyProtocol cluster_0 1. Engineering Controls (Primary Barrier) cluster_1 2. Administrative Controls (Process) cluster_2 3. PPE (Last Resort) FumeHood Fume Hood (Face Velocity >0.5 m/s) Ionizer Static Ionizer (Prevent Aerosol) FumeHood->Ionizer Setup Inhalation Respiratory Sensitization FumeHood->Inhalation Sash High Tray Secondary Containment (Spill Tray) Ionizer->Tray Gloves Double Nitrile (Change <30 mins) Tray->Gloves Operator Entry SOP SOP Review (Azetidine Hazards) SOP->FumeHood Define Workspace Solvent Solvent Choice (Avoid DCM) Quench Quench Plan (Nucleophilic Scavenger) Solvent->Quench Post-Reaction Gloves->Solvent Handling SkinAbsorption Systemic Toxicity Gloves->SkinAbsorption Permeation Eyes Goggles + Shield Resp Resp Protection (If outside hood)

Figure 1: The "Defense in Depth" safety architecture for handling reactive nitrogen heterocycles.

Emergency Response Procedures

Scenario 1: Skin Contact (Solid or Solution) [1][2][3]

  • Immediate Action: Do not wipe. Wiping drives the compound into the pores.[3]

  • Flush: Irrigate with lukewarm water for 15 minutes .

  • Neutralize: Wash with mild soap (pH neutral).[1][3] Avoid alcohol-based sanitizers which increase permeability.[3]

  • Medical: Seek evaluation for potential sensitization.[1][3]

Scenario 2: Spillage (>100 mg) [2][3]

  • Evacuate: Clear the immediate area (10 ft radius).

  • Isolate: Mark the zone. Allow aerosols to settle (15 mins).[3]

  • Neutralize: Cover spill with vermiculite or sand .[1][3] Do not use paper towels (fire hazard with azetidines).[3]

  • Clean: Scoop into a wide-mouth jar. Wipe surface with 1% acetic acid (if free base) or dilute bicarbonate (if salt) to deactivate residues.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1810180: 1,2,4-Triazole derivatives. Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,2,4-Triazole (Reproductive Toxicity Classification).[1][2][3] Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling High Potency Compounds. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.